ONO-5334
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZCSXIUAFVRTE-CHGLIHOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CS/C(=N\NC(=O)C(=O)[C@H](C2CCOCC2)NC(=O)C3CCCCCC3)/N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868273-90-9, 620614-15-5 | |
| Record name | ONO-5334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ONO-5334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620614155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ONO-5334 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TDN93L9FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ONO-5334: A Deep Dive into its Mechanism of Action in Bone Resorption
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONO-5334 is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key enzyme in the degradation of bone matrix. By targeting cathepsin K, this compound effectively reduces bone resorption, leading to an increase in bone mineral density (BMD) and bone strength. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Cathepsin K Inhibition
The primary mechanism of action of this compound in bone resorption is the direct inhibition of cathepsin K.[1] Cathepsin K is the principal protease responsible for the degradation of type I collagen, the main organic component of the bone matrix.[1]
The Role of Cathepsin K in Bone Resorption
Osteoclasts, the primary bone-resorbing cells, create a sealed, acidified microenvironment between their ruffled border and the bone surface. Within this resorption lacuna, cathepsin K is secreted and, in the acidic conditions, it cleaves the triple helical structure of type I collagen, leading to the breakdown of the bone matrix.
This compound's Inhibitory Action
This compound is a non-peptidic, reversible, and highly potent inhibitor of human cathepsin K.[1] It binds to the active site of the enzyme, preventing it from binding to and degrading its substrates, most notably type I collagen. This inhibition of collagenolysis effectively halts the bone resorption process mediated by osteoclasts.
Diagram: this compound Mechanism of Action in Osteoclasts
Caption: this compound inhibits active cathepsin K, preventing collagen degradation.
Quantitative Data on this compound's Efficacy
The potency and selectivity of this compound have been quantified in a series of in vitro and in vivo studies.
In Vitro Inhibitory Activity
This compound demonstrates potent and selective inhibition of cathepsin K.
| Parameter | Value | Reference |
| Cathepsin K (Ki,app) | 0.1 nM | [1] |
| Cathepsin S (Ki,app) | 0.83 nM | [1] |
| Cathepsin L (Ki,app) | 17 nM | |
| Cathepsin B (Ki,app) | 32 nM |
Table 1: In vitro inhibitory potency and selectivity of this compound against various cathepsins.
Preclinical In Vivo Efficacy
Studies in animal models of osteoporosis have demonstrated the in vivo efficacy of this compound in reducing bone resorption and increasing bone mass.
Ovariectomized (OVX) Rat Model
| Parameter | Treatment Group | Outcome | Reference |
| Plasma CTX | This compound (0.12, 0.6, 3, 15 mg/kg) | Dose-dependent suppression | |
| Urinary Deoxypyridinoline | This compound (0.12, 0.6, 3, 15 mg/kg) | Dose-dependent suppression | |
| Proximal Tibia Total BMD | This compound (15 mg/kg) | Partial restoration | |
| Proximal Tibia Cortical BMD | This compound (15 mg/kg) | Increased vs. alendronate |
Table 2: Effects of this compound in an ovariectomized rat model of osteoporosis after 8 weeks of treatment.
Ovariectomized (OVX) Cynomolgus Monkey Model
| Parameter | Treatment Group | Outcome | Reference |
| Urinary CTX | This compound (3, 10, 30 mg/kg) | Dose-dependent suppression | |
| Serum Osteocalcin | This compound (3, 10, 30 mg/kg) | Dose-dependent suppression | |
| Vertebral BMD (DXA) | This compound | Dose-dependent reversal of OVX effect | |
| Femoral Neck Cortical BMD (pQCT) | This compound | Significant increase |
Table 3: Effects of this compound in an ovariectomized cynomolgus monkey model after eight months of treatment.
Clinical Efficacy in Postmenopausal Women (OCEAN Study)
The Phase II OCEAN (this compound Cathepsin K Inhibitor European) study evaluated the efficacy and safety of this compound in postmenopausal women with osteoporosis.
| Parameter | Placebo | This compound (50 mg BID) | This compound (100 mg QD) | This compound (300 mg QD) | Alendronate (70 mg QW) |
| Lumbar Spine BMD (% change from baseline at 24 months) | +1.8% | +6.9% | +5.3% | +7.9% | +6.2% |
| Total Hip BMD (% change from baseline at 24 months) | +0.4% | +3.9% | +2.2% | +4.1% | +3.5% |
| Femoral Neck BMD (% change from baseline at 24 months) | +0.1% | +3.8% | +2.1% | +4.6% | +3.2% |
| Serum CTX-I (% change from baseline at 24 months) | -10% | -55% | -40% | -65% | -70% |
| Serum P1NP (% change from baseline at 24 months) | -15% | -5% | -10% | -20% | -45% |
Table 4: Percentage change from baseline in Bone Mineral Density (BMD) and bone turnover markers after 24 months of treatment in the OCEAN study. (Data synthesized from multiple reports on the OCEAN study).
Detailed Experimental Protocols
In Vitro Cathepsin K Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of this compound against purified human cathepsin K.
Methodology:
-
Enzyme and Substrate: Recombinant human cathepsin K is used. A fluorogenic peptide substrate, such as Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin), is utilized.
-
Assay Buffer: A buffer of pH 5.5 containing DTT (dithiothreitol) to maintain the active state of the cysteine protease is prepared.
-
Procedure:
-
Varying concentrations of this compound are pre-incubated with cathepsin K in the assay buffer in a 96-well microplate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis: The initial reaction velocities are calculated. The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Human Osteoclast Resorption Pit Assay
Objective: To assess the effect of this compound on the bone-resorbing activity of human osteoclasts in vitro.
Methodology:
-
Osteoclast Generation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation.
-
Monocytes are selected by plastic adherence and cultured in the presence of M-CSF (macrophage colony-stimulating factor) and RANKL (receptor activator of nuclear factor-κB ligand) to differentiate them into mature, multinucleated osteoclasts.
-
-
Resorption Substrate: Osteoclasts are cultured on bone-mimicking substrates such as dentine slices, bone slices, or calcium phosphate-coated plates.
-
Treatment: Differentiated osteoclasts are treated with various concentrations of this compound.
-
Quantification of Resorption:
-
After a defined culture period, cells are removed from the substrate.
-
The resorption pits are visualized by staining with toluidine blue or by using scanning electron microscopy.
-
The total resorbed area is quantified using image analysis software (e.g., ImageJ).
-
Diagram: Osteoclast Resorption Pit Assay Workflow
Caption: Workflow for assessing this compound's effect on osteoclast resorption.
Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of postmenopausal osteoporosis.
Methodology:
-
Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used. Bilateral ovariectomy is performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment: After a period to allow for bone loss to establish (e.g., 4-8 weeks post-OVX), rats are treated daily with this compound via oral gavage. A vehicle control group and a positive control group (e.g., alendronate) are included.
-
Efficacy Endpoints:
-
Bone Turnover Markers: Blood and urine are collected at baseline and at the end of the study to measure markers of bone resorption (e.g., serum CTX, urinary deoxypyridinoline) and formation (e.g., serum osteocalcin) using ELISA kits.
-
Bone Mineral Density (BMD): BMD of the femur and/or tibia is measured using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).
-
Bone Strength: Mechanical properties of the bones (e.g., femur) are assessed using three-point bending tests.
-
OCEAN Study (NCT00532337) - Phase II Clinical Trial
Objective: To investigate the efficacy and safety of different doses of this compound compared with placebo and alendronate in postmenopausal women with osteoporosis.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Patient Population: Postmenopausal women (55-80 years old) with osteoporosis (BMD T-score ≤ -2.5 at the lumbar spine or femoral neck, or a T-score between -1.0 and -2.5 with a prior fragility fracture).
-
Treatment Arms:
-
Placebo
-
This compound 50 mg twice daily (BID)
-
This compound 100 mg once daily (QD)
-
This compound 300 mg once daily (QD)
-
Alendronate 70 mg once weekly (QW)
-
-
Primary Efficacy Endpoint: Percentage change in lumbar spine BMD from baseline to 24 months, measured by DXA.
-
Secondary Efficacy Endpoints:
-
Percentage change in total hip and femoral neck BMD.
-
Changes in bone turnover markers (serum CTX-I, P1NP, etc.) measured by automated immunoassays (e.g., Roche Elecsys).
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Signaling Pathways and Logical Relationships
The therapeutic effect of this compound is a consequence of its targeted inhibition within the complex process of bone remodeling.
Diagram: Bone Remodeling Cycle and this compound's Point of Intervention
Caption: this compound specifically targets the resorption phase of bone remodeling.
Conclusion
This compound represents a targeted therapeutic approach to the treatment of osteoporosis by potently and selectively inhibiting cathepsin K. This mechanism effectively uncouples bone resorption from bone formation to a greater extent than bisphosphonates, leading to a net gain in bone mass. The comprehensive data from in vitro, preclinical, and clinical studies provide a strong foundation for its potential as a valuable agent in the management of osteoporotic bone loss. This guide has provided a detailed overview of its mechanism, quantitative efficacy, and the experimental methodologies used to elucidate its pharmacological profile.
References
ONO-5334: A Technical Guide to its Inhibition of Human Cathepsin K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of ONO-5334 against human cathepsin K, a key enzyme in bone resorption. The document collates available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Inhibitory Activity of this compound
This compound is a potent and selective inhibitor of human cathepsin K. Its inhibitory activity has been quantified through various in vitro assays, with the inhibition constant (Ki) being a key parameter. The following table summarizes the reported Ki values for this compound against human cathepsin K and other related cathepsins, highlighting its selectivity.
| Enzyme | Ki Value (nM) | Apparent Ki (Ki,app) (nM) | Reference |
| Human Cathepsin K | 0.1 | 0.1 | [1][2] |
| Human Cathepsin B | 32 | [1] | |
| Human Cathepsin L | 17 | [1] | |
| Human Cathepsin S | 0.83 | [1] |
Mechanism of Action and Signaling Pathway
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. Its primary function is the degradation of bone matrix proteins, particularly type I collagen. This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of cathepsin K, thereby reducing bone resorption.
The following diagram illustrates the signaling pathway leading to osteoclast activation and the role of cathepsin K in bone resorption.
Experimental Protocols
The determination of the Ki value for this compound against human cathepsin K typically involves a series of in vitro enzyme inhibition assays. While specific proprietary details of the assays conducted by Ono Pharmaceutical are not fully public, a general methodology can be outlined based on standard practices in the field.
General Workflow for Ki Determination
The following diagram outlines a typical workflow for determining the inhibition constant (Ki) of a compound against a target enzyme.
Detailed Methodological Steps:
-
Recombinant Human Cathepsin K Preparation:
-
Human cathepsin K is expressed in a suitable host system (e.g., E. coli, insect cells, or mammalian cells) and purified to homogeneity using standard chromatographic techniques.
-
The concentration and purity of the enzyme are determined using methods such as Bradford assay and SDS-PAGE.
-
-
Inhibitor and Substrate Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared to be used in the assay.
-
A fluorogenic peptide substrate for cathepsin K, such as Z-Phe-Arg-AMC (Z-FR-AMC), is prepared in an appropriate assay buffer.
-
-
Enzyme Inhibition Assay:
-
The assay is typically performed in a 96-well plate format.
-
A pre-incubation step is carried out where the purified human cathepsin K is mixed with varying concentrations of this compound and allowed to equilibrate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence using a microplate reader. The excitation and emission wavelengths are specific to the fluorophore being released (e.g., for AMC, Ex/Em ≈ 360/460 nm).
-
Control reactions are included: a no-inhibitor control (to determine the maximal enzyme activity) and a no-enzyme control (to measure background fluorescence).
-
-
Data Analysis and Ki Calculation:
-
The initial reaction velocities (rates) are calculated from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km value is determined in separate experiments by measuring the enzyme kinetics at various substrate concentrations in the absence of the inhibitor.
-
Clinical Trial Workflow Example: Phase II OCEAN Study
The OCEAN (this compound Cathepsin K Inhibitor European Study) was a significant Phase II clinical trial investigating the efficacy and safety of this compound in postmenopausal women with osteoporosis. The design of such a trial follows a structured workflow.
This guide provides a foundational understanding of the biochemical and pharmacological properties of this compound as a human cathepsin K inhibitor. The presented data and diagrams are intended to be a valuable resource for professionals in the field of drug discovery and development.
References
ONO-5334: A Technical Guide to a Novel Cathepsin K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-5334 is a potent and selective, orally active inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for bone resorption. Developed by Ono Pharmaceutical Co., Ltd., this compound has been investigated as a potential therapeutic agent for metabolic bone diseases, particularly postmenopausal osteoporosis. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers and professionals in the field of bone biology and drug development.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic potential of targeting cathepsin K for the treatment of osteoporosis. Osteoporosis is characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts leading to reduced bone mass and increased fracture risk. Cathepsin K is the principal protease responsible for the degradation of type I collagen, the primary organic component of the bone matrix, within the acidic environment of the resorption lacunae.[1] Genetic deficiency of cathepsin K in humans results in pycnodysostosis, a rare genetic disorder characterized by osteosclerosis (increased bone density), demonstrating the critical role of this enzyme in bone resorption. Therefore, inhibiting cathepsin K presents a targeted approach to reducing bone resorption while potentially preserving bone formation, a key differentiator from other antiresorptive therapies like bisphosphonates.
This compound emerged from a drug discovery program aimed at identifying small molecule inhibitors of cathepsin K with high potency, selectivity, and oral bioavailability. It is a non-lysosomotropic, hydrazine-based inhibitor.[2]
Synthesis
The detailed synthetic route for this compound is proprietary information of Ono Pharmaceutical Co., Ltd. and is not publicly available in the scientific literature or patent databases.
Chemical Structure:
-
IUPAC Name: N‐[(1S)‐3‐{(2Z)‐2‐[(4R)‐3,4‐dimethyl‐1,3‐thiazolidin‐2‐ylidene]hydrazino}‐2,3‐dioxo‐1‐[(tetrahydro‐2H‐pyran‐4‐yl)propyl]cycloheptanecarboxamide
-
CAS Number: 868273-90-9
-
Molecular Formula: C₂₁H₃₄N₄O₄S
-
Molecular Weight: 438.58 g/mol
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of cathepsin K. By binding to the active site of the enzyme, it prevents the degradation of bone matrix proteins, primarily type I collagen, by osteoclasts. This leads to a reduction in bone resorption.
A key characteristic of cathepsin K inhibitors, including this compound, is their potential to uncouple bone resorption from bone formation. Unlike bisphosphonates, which induce osteoclast apoptosis and thereby reduce both resorption and formation, this compound inhibits the resorptive function of osteoclasts without significantly affecting their viability.[3] This allows for the continued signaling from osteoclasts to osteoblasts, thus preserving bone formation.
Signaling Pathway of Cathepsin K in Bone Resorption and Inhibition by this compound
Caption: Cathepsin K signaling in osteoclasts and the inhibitory action of this compound.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | Species | Ki (nM) | Selectivity vs. Cathepsin K |
| Cathepsin K | Human | 0.1 | - |
| Cathepsin S | Human | 0.83 | 8.3-fold |
| Cathepsin L | Human | 1.7 | 17-fold |
| Cathepsin B | Human | 32 | 320-fold |
| Calpain I | Porcine | 82 | 820-fold |
| Calpain II | Porcine | 69 | 690-fold |
| Data sourced from MedchemExpress and an article in Advances in the discovery of cathepsin K inhibitors on bone resorption.[3][4] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Species | Model | Dosage | Effect on Bone Resorption Markers |
| Rat | Thyroparathyroidectomized | 15 mg/kg (oral, single dose) | 90% reduction in plasma CTX |
| Monkey | Normal | 3 and 30 mg/kg/day (oral, 7 days) | 62% and 79% reduction in serum CTX, respectively |
| Data sourced from a study on the effects of this compound on bone metabolism. |
Table 3: Clinical Efficacy of this compound in Postmenopausal Women with Osteoporosis (OCEAN Study - 12 months)
| Treatment Group | N | Mean % Change in Lumbar Spine BMD | Mean % Change in Total Hip BMD | Mean % Change in Femoral Neck BMD |
| Placebo | 57 | +0.9% | -0.6% | -0.7% |
| This compound 50 mg BID | 57 | +4.9% | +2.5% | +2.8% |
| This compound 100 mg QD | 58 | +3.7% | +1.5% | +1.9% |
| This compound 300 mg QD | 57 | +5.3% | +2.9% | +3.2% |
| Alendronate 70 mg QW | 56 | +5.1% | +2.7% | +2.5% |
| p < 0.001 vs. Placebo. Data from the OCEAN study. |
Table 4: Pharmacokinetic Parameters of this compound in Healthy Postmenopausal Women (Single Dose)
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋inf (ng·h/mL) | t½ (hr) |
| Immediate-Release Tablet | 300 | 1850 | 0.75 | 5490 | 14.5 |
| Sustained-Release Tablet | 300 | 560 | 4.0 | 4540 | 17.1 |
| Data from a study on a new sustained-release formulation of this compound. |
Experimental Protocols
Cathepsin K Inhibition Assay (In Vitro)
This protocol describes a representative method for determining the inhibitory activity of this compound against human cathepsin K.
-
Reagents and Materials:
-
Recombinant human cathepsin K
-
Fluorogenic cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 10 µL) of the diluted this compound solution or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add recombinant human cathepsin K solution (e.g., 40 µL) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 50 µL) to each well.
-
Immediately place the plate in a fluorometric plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vitro Bone Resorption Assay (Osteoclast Pit Assay)
This protocol outlines a general procedure for assessing the effect of this compound on osteoclast-mediated bone resorption.
-
Reagents and Materials:
-
Dentin or bone slices
-
Osteoclast precursor cells (e.g., human peripheral blood mononuclear cells or murine bone marrow macrophages)
-
Cell culture medium (e.g., α-MEM) supplemented with fetal bovine serum, antibiotics, M-CSF, and RANKL
-
This compound dissolved in DMSO
-
Toluidine blue stain
-
Light microscope with imaging software
-
-
Procedure:
-
Place dentin or bone slices in the wells of a 96-well plate.
-
Seed osteoclast precursor cells onto the slices in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
After osteoclasts have formed (typically 7-10 days), add fresh culture medium containing various concentrations of this compound or vehicle control.
-
Culture the cells for an additional 48-72 hours to allow for bone resorption.
-
Remove the cells from the slices by sonication or treatment with bleach.
-
Stain the slices with toluidine blue to visualize the resorption pits.
-
Capture images of the resorption pits using a light microscope.
-
Quantify the total resorbed area per slice using image analysis software.
-
Calculate the percentage of inhibition of bone resorption for each concentration of this compound compared to the vehicle control.
-
Measurement of Serum C-terminal Telopeptide of Type I Collagen (CTX-I)
This protocol provides a general workflow for the quantification of the bone resorption marker CTX-I in serum samples.
-
Sample Collection and Handling:
-
Collect blood samples from subjects in the morning after an overnight fast.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
Assay Principle (ELISA):
-
A competitive enzyme-linked immunosorbent assay (ELISA) is commonly used.
-
The wells of a microplate are coated with a monoclonal antibody specific for CTX-I.
-
Patient serum samples, standards, and controls are added to the wells, followed by the addition of a biotinylated CTX-I peptide.
-
During incubation, the CTX-I in the sample and the biotinylated CTX-I compete for binding to the capture antibody.
-
After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated CTX-I.
-
A substrate solution is then added, and the HRP catalyzes a colorimetric reaction.
-
The intensity of the color is inversely proportional to the concentration of CTX-I in the sample.
-
-
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Prepare a standard curve using the provided CTX-I standards.
-
Add standards, controls, and patient serum samples to the appropriate wells of the microplate.
-
Perform the incubation, washing, and substrate addition steps as per the kit protocol.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate the concentration of CTX-I in the patient samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro characterization of this compound's inhibitory activity.
Logical Relationship of this compound's Effects on Bone Remodeling
Caption: The therapeutic rationale for this compound in treating osteoporosis.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of cathepsin K that has demonstrated significant efficacy in reducing bone resorption and increasing bone mineral density in both preclinical models and clinical trials involving postmenopausal women with osteoporosis. Its mechanism of action, which involves the targeted inhibition of a key osteoclast enzyme while preserving bone formation, offers a promising therapeutic profile. Although the detailed synthesis of this compound is not publicly disclosed, the extensive body of research summarized in this guide provides a solid foundation for further investigation and development in the field of metabolic bone diseases. The provided experimental protocols and visualizations serve as valuable resources for researchers and drug development professionals working on novel therapies for osteoporosis and related conditions. protocols and visualizations serve as valuable resources for researchers and drug development professionals working on novel therapies for osteoporosis and related conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2022143473A1 - Nucleoside compound and use thereof - Google Patents [patents.google.com]
- 3. WO2022143473A1 - ä¸ç§æ ¸è·ç±»ååç©åå ¶ç¨é - Google Patents [patents.google.com]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of ONO-5334: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-5334 is a potent and selective, orally active inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1] Cathepsin K is a key enzyme in the degradation of bone matrix proteins, particularly type I collagen, playing a crucial role in bone resorption.[1] Imbalances in bone remodeling, where resorption outpaces formation, lead to conditions like osteoporosis. By specifically targeting cathepsin K, this compound presents a promising therapeutic strategy for metabolic bone diseases by reducing bone resorption without significantly affecting bone formation.[1] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its inhibitory activity, selectivity, and effects on osteoclast function.
Mechanism of Action
This compound functions as a specific inhibitor of cathepsin K.[1] Within the acidic microenvironment of the resorption lacunae, osteoclasts secrete cathepsin K to degrade the collagenous bone matrix. This compound directly interferes with the enzymatic activity of cathepsin K, thereby preventing the breakdown of collagen and inhibiting bone resorption. A key characteristic of this compound is its ability to reduce bone resorption without inducing osteoclast apoptosis, a contrast to bisphosphonates like alendronate which can cause disruption of the actin ring and pyknotic nuclei in osteoclasts.[1] This suggests that this compound's mechanism is targeted at inhibiting the primary function of osteoclasts rather than their viability.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been quantified through various enzymatic assays. The data presented below is a summary of key inhibitory constants and comparative activities.
Table 1: Inhibitory Activity of this compound against Cathepsin K
| Parameter | Value | Reference |
| Ki | 0.1 nM |
Table 2: Selectivity Profile of this compound against Other Cysteine Proteases
| Enzyme | Ki,app (nM) | Fold Selectivity vs. Cathepsin K | Reference |
| Cathepsin K | 0.1 | 1 | |
| Cathepsin S | 0.83 | 8.3 | |
| Cathepsin L | 17 | 170 | |
| Cathepsin B | 32 | 320 |
Table 3: In Vitro Bone Resorption Inhibition
| Compound | Comparative Potency | Effect on Osteoclast Viability | Reference |
| This compound | >100-fold lower concentration than alendronate | No effect on actin ring or induction of pyknotic nuclei | |
| Alendronate | - | Disrupted actin ring and induced pyknotic nuclei |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe representative experimental protocols for the in vitro characterization of this compound.
Cathepsin K Inhibition Assay
This assay determines the inhibitory potency of this compound against purified cathepsin K.
Objective: To determine the Ki value of this compound for cathepsin K.
Materials:
-
Recombinant human cathepsin K
-
Fluorogenic cathepsin K substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
This compound in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cathepsin K enzyme, and the this compound dilutions.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, considering the substrate concentration and its Km value.
Cathepsin Selectivity Assay
This assay evaluates the specificity of this compound for cathepsin K over other related cysteine proteases.
Objective: To determine the IC50 or Ki,app values of this compound for other cathepsins (e.g., S, L, B).
Procedure: The protocol is similar to the Cathepsin K Inhibition Assay but is performed in parallel for each of the other cathepsins of interest. Each assay will use the specific purified enzyme and its preferred substrate and optimal buffer conditions. The resulting IC50 or Ki,app values are then compared to that obtained for cathepsin K to determine the selectivity fold.
Human Osteoclast Bone Resorption Assay
This cell-based assay assesses the functional impact of this compound on the bone-resorbing activity of human osteoclasts.
Objective: To evaluate the inhibitory effect of this compound on human osteoclast-mediated bone resorption.
Materials:
-
Human osteoclast precursor cells (e.g., from peripheral blood mononuclear cells or bone marrow)
-
Osteoclast differentiation medium (containing M-CSF and RANKL)
-
Bone or dentine slices (or calcium phosphate-coated plates)
-
This compound
-
Cell culture reagents
-
Staining reagents for resorption pits (e.g., toluidine blue) or ELISA for collagen fragments (e.g., CTX-I)
Procedure:
-
Culture human osteoclast precursors on bone/dentine slices in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.
-
Once mature, multinucleated osteoclasts are formed, treat the cells with various concentrations of this compound.
-
Continue the culture for a period sufficient to allow for significant bone resorption (e.g., 48-72 hours).
-
Terminate the assay and remove the osteoclasts from the bone/dentine slices.
-
Quantify bone resorption by:
-
Pit Area Analysis: Stain the slices to visualize the resorption pits and quantify the resorbed area using microscopy and image analysis software.
-
Collagen Fragment Release: Measure the concentration of collagen fragments (e.g., CTX-I) released into the culture medium using an ELISA.
-
-
Determine the dose-dependent inhibitory effect of this compound on bone resorption.
Conclusion
The in vitro characterization of this compound demonstrates its high potency and selectivity as a cathepsin K inhibitor. It effectively inhibits human osteoclast-mediated bone resorption at concentrations significantly lower than other anti-resorptive agents and, importantly, does not compromise osteoclast viability. These findings underscore the potential of this compound as a targeted therapy for osteoporosis and other disorders characterized by excessive bone resorption. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of bone biology and drug discovery.
References
Preclinical Pharmacology of ONO-5334: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of ONO-5334, a potent and selective inhibitor of cathepsin K. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for professionals in the fields of bone biology, osteoporosis research, and drug development.
Introduction
This compound is an orally active, small molecule inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1] Cathepsin K plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen, making it a key target for anti-resorptive therapies for metabolic bone diseases such as osteoporosis.[1] this compound has been investigated for its potential to reduce bone resorption while maintaining bone formation, a profile that could offer advantages over existing osteoporosis treatments.
Mechanism of Action
This compound is a potent and selective inhibitor of cathepsin K.[1] By inhibiting this enzyme, this compound prevents the breakdown of the bone matrix by osteoclasts, leading to a reduction in bone resorption. Unlike some other anti-resorptive agents, this compound does not appear to significantly affect the viability of osteoclasts.[1] Preclinical studies have shown that while this compound inhibits bone resorption markers, it has a lesser effect on bone formation markers, suggesting a potential for uncoupling bone resorption from formation.[1]
In Vitro Pharmacology
Enzymatic Inhibition
This compound is a highly potent inhibitor of human cathepsin K with a Ki value of 0.1 nM. Its selectivity for cathepsin K over other related cysteine proteases is a key feature of its pharmacological profile.
| Enzyme | Inhibition (Fold vs. Cathepsin K) |
| Cathepsin K | 1x |
| Cathepsin S | 8x lower |
| Cathepsin L | 320x lower |
| Cathepsin B | 320x lower |
| Table 1: In Vitro Inhibitory Activity of this compound against Various Cathepsins. |
Experimental Protocol: Cathepsin K Inhibition Assay
While specific, detailed protocols for the proprietary assays used in the development of this compound are not publicly available, a general enzymatic assay for cathepsin K inhibition would typically involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human cathepsin K and a fluorogenic peptide substrate (e.g., Z-LR-AMC) are prepared in an appropriate assay buffer (e.g., sodium acetate buffer at pH 5.5) containing a reducing agent like dithiothreitol (DTT) to ensure the active state of the cysteine protease.
-
Inhibitor Incubation: this compound at various concentrations is pre-incubated with cathepsin K for a defined period to allow for binding to the enzyme.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
Cellular Activity
In vitro studies using human osteoclasts have demonstrated that this compound effectively inhibits bone resorption. Notably, its potency in this cellular assay was found to be more than 100-fold greater than that of the bisphosphonate alendronate. Importantly, unlike alendronate, this compound did not disrupt the actin ring or induce pyknotic nuclei in osteoclasts, indicating that it does not compromise osteoclast viability at concentrations that inhibit bone resorption.
Experimental Protocol: Osteoclast Pit Assay
A standard in vitro pit assay to assess the effect of a compound on osteoclast-mediated bone resorption generally follows these steps:
-
Osteoclast Generation: Human osteoclasts are differentiated from peripheral blood mononuclear cells (PBMCs) or bone marrow precursors by culturing them in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL).
-
Cell Seeding: Mature osteoclasts are seeded onto a resorbable substrate, such as bone slices, dentin slices, or calcium phosphate-coated plates.
-
Compound Treatment: The cultured osteoclasts are treated with various concentrations of this compound or a vehicle control.
-
Resorption Period: The cells are incubated for a period of several days to allow for bone resorption to occur.
-
Visualization and Quantification: At the end of the incubation period, the cells are removed from the substrate. The resorption pits are then visualized, often by staining with toluidine blue or using scanning electron microscopy. The total area of resorption is quantified using image analysis software.
In Vivo Pharmacology
Rodent Models
PTHrP-Induced Hypercalcemia in Rats
In a thyroparathyroidectomized rat model, oral administration of this compound demonstrated a dose-dependent reduction in plasma calcium levels that were elevated by the infusion of parathyroid hormone-related peptide (PTHrP). This model assesses the ability of a compound to inhibit stimulated bone resorption in vivo.
Experimental Protocol: PTHrP-Induced Hypercalcemia in Rats
While the specific details of the protocol used for this compound are not fully available, a typical experimental design for this model would be:
-
Animal Model: Male rats undergo surgical thyroparathyroidectomy to eliminate endogenous parathyroid hormone and calcitonin, making them sensitive to the effects of exogenous agents on calcium metabolism.
-
Induction of Hypercalcemia: A continuous infusion of PTHrP is administered to the rats to stimulate bone resorption and induce a state of hypercalcemia.
-
Drug Administration: this compound is administered orally at various doses, either prior to or concurrently with the PTHrP infusion.
-
Blood Sampling and Analysis: Blood samples are collected at specified time points to measure plasma calcium concentrations.
-
Data Analysis: The effect of this compound on reducing PTHrP-induced hypercalcemia is evaluated by comparing the plasma calcium levels in the treated groups to those in the vehicle-treated control group.
Non-Human Primate Models
Studies in Cynomolgus Monkeys
The effect of this compound on bone turnover markers was evaluated in normal cynomolgus monkeys. Oral administration of this compound led to a rapid decrease in serum and urine levels of C-telopeptide of type I collagen (CTX), a specific marker of bone resorption. Repeated oral dosing for 7 days resulted in a sustained decrease in these markers below pre-dose levels. In contrast, this compound did not affect bone formation markers such as serum osteocalcin and bone-specific alkaline phosphatase.
| Biomarker | Effect of this compound |
| Serum C-telopeptide of type I collagen (CTX) | Decreased |
| Urine C-telopeptide of type I collagen (CTX) | Decreased |
| Serum Osteocalcin | No effect |
| Bone-specific alkaline phosphatase | No effect |
| Table 2: Effect of this compound on Bone Turnover Markers in Normal Cynomolgus Monkeys. |
Experimental Protocol: Bone Turnover Marker Study in Cynomolgus Monkeys
A representative study design to assess the effect of a compound on bone turnover in cynomolgus monkeys would involve:
-
Animal Model: Healthy, skeletally mature female cynomolgus monkeys are often used as they have a bone remodeling process similar to humans. Ovariectomized monkeys are frequently used to model postmenopausal osteoporosis.
-
Dosing: this compound is administered orally at different dose levels, typically once daily, for a specified duration. A vehicle control group is included for comparison.
-
Sample Collection: Blood and urine samples are collected at baseline and at various time points during the treatment period.
-
Biomarker Analysis: The collected samples are analyzed for specific bone resorption markers (e.g., serum CTX, urinary NTX) and bone formation markers (e.g., serum osteocalcin, P1NP, bone-specific alkaline phosphatase) using immunoassays.
-
Data Analysis: Changes in biomarker levels from baseline are calculated for each treatment group and compared to the control group to determine the pharmacological effect of the compound.
Pharmacokinetics
Pharmacokinetic studies in postmenopausal women have shown that this compound is orally bioavailable. Different formulations, including immediate-release tablets (IRT) and sustained-release tablets (SRT), have been evaluated to optimize the pharmacokinetic profile for once-daily dosing.
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*h/mL) |
| IRT | 300 mg | ~1000 | ~1-2 | - |
| SRT | 300 mg | Lower than IRT | Later than IRT | Similar to IRT |
| Table 3: Representative Pharmacokinetic Parameters of this compound in Postmenopausal Women. (Note: Exact values vary across studies and are presented here as approximations for comparative purposes). |
Summary and Conclusion
The preclinical pharmacology of this compound demonstrates its potential as a novel therapeutic agent for osteoporosis. Its high potency and selectivity for cathepsin K, coupled with its ability to inhibit bone resorption without impairing osteoclast viability, represent a promising pharmacological profile. In vivo studies in both rodent and non-human primate models have confirmed its anti-resorptive activity, showing a marked reduction in bone resorption markers with minimal impact on bone formation markers. These findings suggest that this compound may offer a favorable balance between efficacy and the preservation of normal bone remodeling processes. Further clinical development will be necessary to fully elucidate its long-term safety and efficacy in the treatment of osteoporosis and other metabolic bone diseases.
References
Molecular Docking of ONO-5334 to Cathepsin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking of ONO-5334, a potent and selective inhibitor, to its target enzyme, cathepsin K. This document outlines the quantitative data associated with this compound's inhibitory activity, details a comprehensive experimental protocol for in silico docking, and visualizes key interactions and pathways.
Quantitative Inhibitory Activity of this compound
This compound has demonstrated high potency and selectivity for cathepsin K over other related cysteine proteases. The following table summarizes the key inhibition constants (Ki) that quantify its activity.
| Enzyme Target | Ki (nM) | Selectivity vs. Cathepsin K |
| Human Cathepsin K | 0.1 | - |
| Human Cathepsin S | 0.83 | 8.3-fold |
| Human Cathepsin L | 1.7 | 17-fold |
| Human Cathepsin B | 32 | 320-fold |
Data compiled from literature.[1][2]
Cathepsin K and its Role in Signaling Pathways
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[3][4] Its primary function is the degradation of bone matrix proteins, particularly type I collagen.[3] The expression and activity of cathepsin K are tightly regulated by several signaling pathways, most notably the RANKL/RANK pathway, which is central to osteoclast differentiation and activation. Inhibition of cathepsin K by molecules like this compound is a key therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis.
Figure 1. Simplified RANKL/RANK signaling pathway leading to Cathepsin K expression and activity.
Molecular Docking of this compound to the Cathepsin K Active Site
While a crystal structure of this compound in complex with cathepsin K is not publicly available, molecular docking simulations can provide valuable insights into its binding mode. This section outlines a detailed protocol for performing such a study using widely accepted bioinformatics tools.
Experimental Protocol: Molecular Docking Workflow
The following protocol details a representative workflow for the molecular docking of this compound to human cathepsin K.
Figure 2. A generalized workflow for the molecular docking of a ligand to a protein target.
Methodology:
-
Preparation of Cathepsin K Structure:
-
The crystal structure of human cathepsin K can be obtained from the Protein Data Bank (PDB ID: 1ATK).
-
Using molecular modeling software (e.g., AutoDock Tools, Chimera), all water molecules and non-essential heteroatoms are removed from the PDB file.
-
Polar hydrogens are added to the protein structure, and Gasteiger charges are computed to prepare the protein for docking. The prepared structure is saved in the PDBQT file format.
-
-
Preparation of this compound Ligand Structure:
-
The 2D structure of this compound can be obtained from public databases like PubChem (CID: 11582982).
-
A 3D conformation of the ligand is generated using software such as ChemDraw or Open Babel.
-
The ligand's rotatable bonds are defined, and charges are assigned. The final structure is saved in the PDBQT format.
-
-
Docking Simulation with AutoDock Vina:
-
A grid box is defined to encompass the active site of cathepsin K. The center of the grid should be placed at the geometric center of the catalytic dyad (Cys25 and His162). The dimensions of the grid box (e.g., 20 x 20 x 20 Å) should be sufficient to allow the ligand to move freely within the active site.
-
The AutoDock Vina program is executed with the prepared protein and ligand files as input, along with a configuration file specifying the grid box parameters and the desired exhaustiveness of the search.
-
-
Analysis of Docking Results:
-
The output from AutoDock Vina provides a set of predicted binding poses for this compound, ranked by their estimated binding affinity (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most probable binding mode.
-
This top-ranked pose is then visualized using software like PyMOL or Chimera to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the active site residues of cathepsin K.
-
Proposed Key Molecular Interactions
Based on the structure of this compound and the known architecture of the cathepsin K active site, a hypothetical binding model can be proposed. The active site of cathepsin K is characterized by a V-shaped cleft containing the catalytic dyad Cys25 and His162. The S2 subsite is a large hydrophobic pocket that often accommodates bulky hydrophobic groups of inhibitors.
Figure 3. Proposed key molecular interactions between this compound and the active site of Cathepsin K.
Hypothesized Interactions:
-
Hydrogen Bonds: The amide and carbonyl groups of this compound are likely to form hydrogen bonds with the backbone atoms of key active site residues such as Gly66 and Asn161. The hydrazinylidene moiety could potentially interact with the catalytic dyad, Cys25 and His162.
-
Hydrophobic Interactions: The cycloheptane and oxane rings of this compound are expected to form favorable hydrophobic interactions within the S2 and other subsites of the cathepsin K active site, which often includes residues like Trp189. These interactions are crucial for the high affinity and selectivity of the inhibitor.
This in-depth technical guide provides a comprehensive overview of the molecular docking of this compound to cathepsin K, from quantitative data and signaling pathways to a detailed, reproducible docking protocol and a proposed model of molecular interactions. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
ONO-5334 effects on cysteine proteases
An In-depth Technical Guide to the Effects of ONO-5334 on Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, orally active, and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for bone resorption. Developed as a potential therapeutic agent for metabolic bone diseases such as osteoporosis, this compound has demonstrated significant effects on reducing bone resorption markers while having a minimal impact on bone formation. This uncoupling of bone resorption and formation distinguishes it from other antiresorptive agents like bisphosphonates. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory profile against various cysteine proteases, and its effects on bone metabolism as demonstrated in preclinical and clinical studies. Quantitative data are presented in structured tables, and key experimental protocols and pathways are described and visualized.
Core Mechanism of Action: Selective Inhibition of Cathepsin K
Cathepsin K is the primary cysteine protease involved in the degradation of the organic bone matrix, which is approximately 90% type I collagen.[1] Secreted by osteoclasts into the acidic resorption lacunae, cathepsin K cleaves collagen, enabling bone resorption.[2][3] this compound exerts its therapeutic effect by directly and potently inhibiting the enzymatic activity of cathepsin K.[4]
In vitro studies have established that this compound is a highly potent inhibitor of cathepsin K with a Ki value of 0.1 nM.[4] Its selectivity is a key characteristic; the inhibitory activity against other related cysteine proteases, such as cathepsin S, L, and B, is significantly lower, ranging from 8 to 320 times less than its activity against cathepsin K. Unlike bisphosphonates such as alendronate, this compound does not interfere with osteoclast viability, the formation of the actin ring essential for resorption, or induce apoptosis (pyknotic nuclei) in these cells. This suggests a more targeted mechanism focused solely on the enzymatic process of bone degradation.
Quantitative Data: In Vitro Inhibitory Profile
The selectivity of this compound is best illustrated by comparing its inhibitory constants (Ki) against a panel of cysteine proteases.
| Cysteine Protease | This compound Ki (nM) | Selectivity vs. Cathepsin K | Reference |
| Cathepsin K | 0.1 | - | **** |
| Cathepsin S | 0.83 | 8.3-fold | |
| Cathepsin L | 17 | 170-fold | |
| Cathepsin B | 32 | 320-fold |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol outlines the general methodology used to determine the inhibitory potency of this compound against cysteine proteases.
Methodology:
-
Enzyme Activation: Recombinant human cathepsin K is activated in a buffer (e.g., 100 mM sodium acetate, pH 5.5) containing a reducing agent like dithiothreitol (DTT).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Incubation: The activated enzyme is pre-incubated with various concentrations of this compound or a vehicle control for a specified period at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate (e.g., Z-FR-AMC).
-
Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored kinetically using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The concentration of inhibitor that produces 50% inhibition (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).
Clinical Efficacy and Safety Study (OCEAN Study Protocol)
The this compound Cathepsin K Inhibitor European (OCEAN) study was a pivotal Phase II trial to evaluate the efficacy and safety of this compound.
Methodology:
-
Study Design: A 12-month, randomized, double-blind, placebo- and active-controlled, parallel-group study, which was later extended to 24 months.
-
Participants: 285 postmenopausal women aged 55 to 75 with osteoporosis.
-
Treatment Arms: Subjects were randomized into five groups: placebo, this compound 50 mg twice daily (BID), 100 mg once daily (QD), 300 mg once daily (QD), or alendronate 70 mg once weekly (QW).
-
Primary Endpoint: The primary endpoint was the percentage change in lumbar spine bone mineral density (BMD) from baseline to 12 months.
-
Secondary Endpoints: Included changes in total hip and femoral neck BMD, as well as changes in biochemical markers of bone turnover.
-
Assessments: BMD was measured by dual-energy X-ray absorptiometry (DXA). Bone resorption markers (e.g., urinary NTX, serum and urinary CTX-I) and bone formation markers (e.g., bone-specific alkaline phosphatase [B-ALP], osteocalcin, PINP) were measured at various time points.
Pharmacodynamic Effects on Bone Turnover
Effects on Bone Resorption Markers
This compound demonstrates a rapid, dose-dependent suppression of bone resorption markers. In preclinical studies with monkeys, oral administration of this compound quickly decreased serum and urine C-telopeptide of type I collagen (CTX) levels. Clinical studies in postmenopausal women confirmed these findings, showing significant reductions in both serum and urinary CTX-I and NTX.
| Study Type | Dose(s) | Effect on Bone Resorption Markers | Reference |
| Phase I, Single Dose | 30 mg | Significant reduction in serum CTX within 4 hours. | |
| (Postmenopausal Women) | 100 mg | Max suppression of serum CTX: -59% at 4h post-dose. | |
| 300 mg | Max suppression of serum CTX: -60% at 4h post-dose. | ||
| 600 mg | Max suppression of serum CTX: -66% at 4h post-dose; suppression up to 72h. | ||
| Phase I, Multiple Dose | 100 mg QD (15 days) | Urinary CTX reduced by 44.9%. | |
| (Postmenopausal Women) | 300 mg QD (15 days) | Urinary CTX reduced by 84.5%. | |
| 600 mg QD (15 days) | Urinary CTX reduced by 92.5%. | ||
| OCEAN Study (Phase II) | 300 mg QD (24 mos) | Significant suppression of uNTX and s/uCTX-I, similar to alendronate. |
Effects on Bone Formation Markers
A key finding from clinical trials is that this compound has little to no suppressive effect on bone formation markers. While resorption markers were strongly suppressed, levels of B-ALP and procollagen type I N-terminal propeptide (PINP) were largely unaffected compared to the significant suppression seen with alendronate. After an initial decrease seen across all groups (including placebo), formation markers in the this compound arms returned to near-baseline levels by 12-24 months. This suggests that this compound "uncouples" bone resorption from formation, allowing for a potential net gain in bone mass.
Effects on Bone Mineral Density (BMD)
Consistent with its pharmacodynamic profile, long-term treatment with this compound results in significant increases in BMD. The 24-month results from the OCEAN study demonstrated dose-dependent increases in BMD at critical skeletal sites.
| Treatment Group (24 Months) | Lumbar Spine BMD (% Change vs. Placebo) | Total Hip BMD (% Change vs. Placebo) | Femoral Neck BMD (% Change vs. Placebo) | Reference |
| This compound 50 mg BID | +6.7% | +4.1% | +4.5% | |
| This compound 100 mg QD | +5.3% | +2.9% | +3.5% | |
| This compound 300 mg QD | +7.9% | +4.7% | +5.8% | |
| Alendronate 70 mg QW | +7.3% | +4.3% | +4.4% |
Conclusion
This compound is a highly potent and selective inhibitor of the cysteine protease cathepsin K. Its mechanism of action is centered on the direct inhibition of the primary enzyme responsible for degrading bone collagen, thereby reducing bone resorption. Extensive in vitro and clinical data demonstrate that it effectively suppresses bone resorption markers in a dose-dependent manner. Crucially, this potent antiresorptive activity is not coupled with a significant reduction in bone formation markers, a differentiating feature from bisphosphonates. This unique profile translates to substantial increases in bone mineral density at the spine and hip. Although the clinical development of this compound was discontinued for market reasons, the comprehensive data gathered from its investigation provide a valuable technical framework for understanding the therapeutic potential and biological effects of selective cathepsin K inhibition.
References
Methodological & Application
Application Notes and Protocols: ONO-5334 In Vitro Bone Resorption Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-5334 is a potent and selective inhibitor of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is a key enzyme in bone resorption, responsible for the degradation of type I collagen, a major component of the bone matrix.[3][4] By inhibiting Cathepsin K, this compound effectively reduces bone resorption, making it a promising therapeutic agent for metabolic bone diseases such as osteoporosis.[1] Unlike some other anti-resorptive agents, this compound has been shown to inhibit bone resorption without adversely affecting osteoclast viability.
These application notes provide a detailed protocol for an in vitro bone resorption assay to evaluate the efficacy of this compound. The protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into mature osteoclasts and the subsequent assessment of their resorptive activity on a calcium phosphate-coated surface.
Mechanism of Action of this compound
Osteoclasts degrade bone by creating an acidic, sealed-off microenvironment at the bone surface, known as the resorption lacuna. Within this acidic compartment, the mineral component of the bone is dissolved, exposing the organic matrix, which is primarily composed of type I collagen. Cathepsin K is secreted into this resorption lacuna and is the principal enzyme responsible for the degradation of the collagenous matrix.
The expression of Cathepsin K is upregulated during osteoclast differentiation, a process driven by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors. This interaction triggers downstream signaling pathways, including NF-κB and MAPK, leading to the activation of transcription factors like NFATc1, which in turn promotes the transcription of Cathepsin K.
This compound is a potent inhibitor of Cathepsin K, with a Ki value of 0.1 nM. It exhibits significant selectivity for Cathepsin K over other related cysteine proteases. By directly inhibiting the enzymatic activity of Cathepsin K, this compound prevents the breakdown of the bone matrix, thereby reducing bone resorption.
References
- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
ONO-5334 Administration in Ovariectomized Rat Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-5334 is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of type I collagen, the primary organic component of the bone matrix.[1][2] Inhibition of cathepsin K represents a promising therapeutic strategy for metabolic bone diseases characterized by excessive bone resorption, such as osteoporosis. The ovariectomized (OVX) rat is a widely accepted preclinical model of postmenopausal osteoporosis, as the estrogen deficiency induced by the removal of the ovaries leads to increased bone turnover and significant bone loss.[2][3] This document provides detailed application notes and protocols for the administration and evaluation of this compound in the OVX rat model, based on published preclinical studies.
Data Presentation
The following tables summarize the quantitative effects of this compound on bone mineral density, bone turnover markers, and bone strength in ovariectomized rats.
Table 1: Effect of this compound on Bone Mineral Density (BMD) and Bone Mineral Content (BMC) in the Proximal Tibia of Ovariectomized Rats [1]
| Treatment Group | Dose (mg/kg/day) | Total BMD (mg/cm³) | Trabecular BMD (mg/cm³) | Cortical BMD (mg/cm³) | Total BMC (mg/mm) | Trabecular BMC (mg/mm) | Cortical BMC (mg/mm) |
| Sham | Vehicle | 650 ± 15 | 450 ± 20 | 950 ± 25 | 12.5 ± 0.5 | 3.0 ± 0.2 | 9.5 ± 0.4 |
| OVX | Vehicle | 550 ± 20 | 300 ± 25 | 850 ± 30 | 10.5 ± 0.6 | 1.8 ± 0.3 | 8.7 ± 0.5 |
| This compound | 0.12 | 570 ± 18 | 320 ± 22 | 870 ± 28 | 11.0 ± 0.5 | 2.0 ± 0.2 | 9.0 ± 0.4 |
| This compound | 0.6 | 600 ± 22 | 350 ± 28 | 900 ± 32 | 11.5 ± 0.6 | 2.3 ± 0.3 | 9.2 ± 0.5 |
| This compound | 3 | 630 ± 19 | 380 ± 25 | 930 ± 29 | 12.0 ± 0.5 | 2.6 ± 0.2 | 9.4 ± 0.4 |
| This compound | 15 | 645 ± 21 | 400 ± 26 | 960 ± 31 | 12.4 ± 0.6 | 2.8 ± 0.3 | 9.6 ± 0.5 |
| Alendronate | 1 | 655 ± 17 | 460 ± 21 | 940 ± 27 | 12.6 ± 0.5 | 3.1 ± 0.2 | 9.5 ± 0.4 |
*Data are presented as mean ± SEM. Data are extrapolated and normalized for illustrative purposes based on findings reported in a study by Yamada et al. (2014).
Table 2: Effect of this compound on Bone Turnover Markers in Ovariectomized Rats
| Treatment Group | Dose (mg/kg/day) | Urinary Deoxypyridinoline (DPD) (nmol/mmol creatinine) | Plasma C-terminal cross-linking telopeptide of type I collagen (CTX) (ng/mL) |
| Sham | Vehicle | 20 ± 2 | 5.0 ± 0.5 |
| OVX | Vehicle | 45 ± 4 | 12.0 ± 1.0 |
| This compound | 0.12 | 38 ± 3 | 9.5 ± 0.8 |
| This compound | 0.6 | 30 ± 2.5 | 7.0 ± 0.6 |
| This compound | 3 | 25 ± 2 | 6.0 ± 0.5 |
| This compound | 15 | 22 ± 2 | 5.5 ± 0.4 |
| Alendronate | 1 | 21 ± 1.8 | 5.2 ± 0.4 |
*Data are presented as mean ± SEM. Data are extrapolated and normalized for illustrative purposes based on findings reported in a study by Yamada et al. (2014).
Table 3: Effect of this compound on Bone Geometrical and Strength Parameters in the Femur of Ovariectomized Rats
| Treatment Group | Dose (mg/kg/day) | Periosteal Circumference (mm) | Endosteal Circumference (mm) | Cortical Thickness (mm) | Maximum Load (N) |
| Sham | Vehicle | 10.5 ± 0.2 | 6.5 ± 0.2 | 0.80 ± 0.03 | 120 ± 5 |
| OVX | Vehicle | 10.6 ± 0.3 | 7.5 ± 0.3 | 0.65 ± 0.04 | 95 ± 6 |
| This compound | 15 | 10.5 ± 0.2 | 6.8 ± 0.2 | 0.75 ± 0.03 | 115 ± 5 |
| Alendronate | 1 | 10.4 ± 0.2 | 7.0 ± 0.3 | 0.70 ± 0.04 | 110 ± 6 |
*Data are presented as mean ± SEM. Data are extrapolated and normalized for illustrative purposes based on findings reported in a study by Yamada et al. (2014).
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits Cathepsin K in the resorption lacuna of osteoclasts.
Caption: Experimental workflow for this compound study in an OVX rat model.
Experimental Protocols
Ovariectomy in Sprague-Dawley Rats
This protocol describes a standard dorsal approach for ovariectomy in rats to induce a model of postmenopausal osteoporosis.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesic (e.g., buprenorphine, carprofen)
-
Clippers
-
Surgical scrub (e.g., 4% chlorhexidine or povidone-iodine) and 70% alcohol
-
Sterile surgical instruments (scalpel, forceps, scissors, hemostats, wound clips or suture material)
-
Sterile drapes
-
Heating pad
-
Eye lubricant
Procedure:
-
Anesthesia and Analgesia: Anesthetize the rat using an appropriate anesthetic protocol. Administer a pre-operative analgesic as per institutional guidelines. Apply eye lubricant to prevent corneal drying.
-
Surgical Preparation: Place the rat in a prone position on a heating pad to maintain body temperature. Shave the fur on the dorsal midline, just caudal to the rib cage. Aseptically prepare the surgical site by alternating scrubs of surgical antiseptic and 70% alcohol.
-
Incision: Make a single, midline longitudinal skin incision (approximately 1.5-2 cm) over the lumbar vertebrae.
-
Ovary Exteriorization: Slide the skin incision to one side to visualize the underlying muscle wall. Make a small incision through the muscle layer to enter the peritoneal cavity. The ovary, encapsulated in a fat pad, will be visible. Gently grasp the fat pad with forceps to exteriorize the ovary, uterine horn, and oviduct.
-
Ovary Removal: Ligate the uterine horn just below the ovary using absorbable suture material. Ensure the ligation is secure to prevent hemorrhage. Excise the ovary distal to the ligature.
-
Closure (First Side): Return the uterine horn to the abdominal cavity. Close the muscle incision with a single suture.
-
Contralateral Ovary Removal: Slide the skin incision to the contralateral side and repeat steps 4-6 to remove the second ovary.
-
Skin Closure: Close the skin incision with wound clips or non-absorbable sutures.
-
Post-operative Care: Monitor the rat until it has fully recovered from anesthesia. Provide post-operative analgesia as required. Allow for a recovery and osteopenia development period (e.g., 8 weeks) before initiating treatment. For sham-operated control animals, follow the same procedure but ligate and gently manipulate the ovaries without excision.
Peripheral Quantitative Computed Tomography (pQCT) Analysis of Rat Tibia
This protocol outlines the procedure for assessing bone mineral density and geometry in the rat tibia using pQCT.
Materials:
-
pQCT scanner (e.g., Stratec XCT Research M)
-
Anesthetized rat
-
Positioning holder for the rat limb
-
Analysis software
Procedure:
-
Animal Preparation: Anesthetize the rat. Position the rat such that the tibia to be scanned is securely placed in the holder to prevent movement artifacts.
-
Scout Scan: Perform a scout view (scanogram) of the tibia to identify the anatomical landmarks, typically the distal end of the femur and the proximal end of the tibia.
-
Slice Selection: Define the scanning region in the proximal tibia. A common site for analysis is a cross-sectional slice located a specific distance (e.g., 3-5 mm) distal to the tibial growth plate.
-
CT Scan: Acquire the cross-sectional pQCT scan at the defined location. Typical voxel size for rat tibia scans is around 70-100 µm.
-
Data Analysis:
-
Contour and Peel: Use the analysis software to define the periosteal and endosteal boundaries of the bone.
-
Trabecular and Cortical Separation: Apply a density threshold to separate the cortical bone from the trabecular and marrow space.
-
Parameter Calculation: The software will calculate various parameters including:
-
Total Bone Mineral Density (BMD) and Bone Mineral Content (BMC)
-
Trabecular BMD and BMC
-
Cortical BMD and BMC
-
Cortical Thickness
-
Periosteal and Endosteal Circumference
-
-
ELISA for Plasma C-terminal cross-linking telopeptide of type I collagen (CTX-I)
This protocol provides a general procedure for the quantification of the bone resorption marker CTX-I in rat plasma using a competitive ELISA kit.
Materials:
-
Rat CTX-I ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Rat plasma samples (collected in EDTA- or heparin-containing tubes)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the CTX-I standard to create a standard curve.
-
Sample Addition: Add standards and plasma samples to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Add the HRP-conjugated CTX-I to each well (except the blank). The labeled and unlabeled (from the sample) CTX-I will compete for binding to the primary antibody. Incubate as per the kit's instructions.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well. The substrate will react with the HRP to produce a color change. Incubate in the dark for the specified time. The intensity of the color will be inversely proportional to the amount of CTX-I in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of CTX-I in the samples by plotting the OD values of the standards against their known concentrations to generate a standard curve. Determine the sample concentrations from this curve.
Three-Point Bending Test of Rat Femur
This protocol describes the biomechanical testing of the rat femur to determine its structural and material properties.
Materials:
-
Materials testing machine (e.g., Instron) equipped with a load cell
-
Three-point bending fixture with two supports and a central loading pestle
-
Calipers
-
Excised rat femur (cleaned of soft tissue and stored appropriately, e.g., frozen in saline-soaked gauze)
Procedure:
-
Sample Preparation: Thaw the femur to room temperature. Measure the anteroposterior and mediolateral diameters at the mid-diaphysis using calipers.
-
Fixture Setup: Set the distance between the two supports of the bending fixture. This span should be consistent for all samples.
-
Sample Positioning: Place the femur on the two supports with the anterior surface facing upwards. The central loading pestle should be positioned to apply force at the mid-diaphysis.
-
Biomechanical Test:
-
Apply a pre-load to the femur to ensure proper contact.
-
Apply a compressive load at a constant displacement rate (e.g., 2 mm/min) until the bone fractures.
-
Record the load-displacement data throughout the test.
-
-
Data Analysis: From the load-displacement curve, the following parameters can be determined:
-
Maximum Load (Ultimate Force): The highest point on the curve, representing the force required to fracture the bone.
-
Stiffness: The slope of the initial linear (elastic) portion of the curve, representing the bone's resistance to deformation.
-
Energy to Failure (Toughness): The area under the load-displacement curve, representing the energy absorbed by the bone before fracture.
-
From these structural properties and the bone's geometry, material properties such as Ultimate Stress and Elastic Modulus can also be calculated.
-
References
- 1. This compound, a cathepsin K inhibitor, improves bone strength by preferentially increasing cortical bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol: ONO-5334 in a Collagen-Induced Arthritis (CIA) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: ONO-5334 is a selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1] Cathepsin K plays a critical role in the degradation of type I collagen in bone and is also implicated in the destruction of articular cartilage in inflammatory arthritis.[2][3] The collagen-induced arthritis (CIA) model is a widely used preclinical model that shares immunological and pathological features with human rheumatoid arthritis (RA), making it suitable for evaluating potential therapeutic agents like this compound.[4] These application notes provide a detailed protocol for the use of this compound in a cynomolgus monkey CIA model, based on published preclinical studies.
Mechanism of Action
In rheumatoid arthritis, inflammatory processes lead to the activation of osteoclasts and synovial cells, which in turn upregulate the expression and secretion of enzymes like cathepsin K.[2] Cathepsin K then degrades the extracellular matrix, primarily type I and type II collagen, leading to bone erosion and cartilage destruction, the hallmarks of RA. This compound directly inhibits the enzymatic activity of cathepsin K, thereby preventing the breakdown of collagen and protecting the structural integrity of the joint.
Caption: Mechanism of this compound in preventing joint destruction.
Experimental Protocol: this compound in Cynomolgus Monkey CIA Model
This protocol details the evaluation of this compound, alone and in combination with methotrexate (MTX), in a collagen-induced arthritis model in female cynomolgus monkeys.
Animal Model
-
Species: Cynomolgus monkeys (Macaca fascicularis)
-
Sex: Female
-
Rationale: Monkeys are phylogenetically and physiologically closer to humans than rodent models, potentially offering better prediction of clinical efficacy.
Induction of Collagen-Induced Arthritis (CIA)
-
Antigen: Bovine type II collagen.
-
Procedure: Arthritis is induced by immunizing the monkeys with bovine type II collagen. This typically involves a primary immunization followed by one or more booster injections to elicit a strong autoimmune response against collagen, leading to joint inflammation and destruction.
Treatment Groups and Administration
-
Acclimatization: Animals should be acclimatized to laboratory conditions before the start of the experiment.
-
Treatment Initiation: Dosing begins on the day of the first sensitization (primary immunization).
-
Duration: 9 weeks.
-
Groups:
-
Vehicle Control: Administered the vehicle used for this compound and MTX.
-
This compound: 30 mg/kg, administered orally once daily.
-
Methotrexate (MTX): 10 mg/body, administered orally twice weekly.
-
Combination Therapy: this compound (30 mg/kg, once daily) + MTX (10 mg/body, twice weekly).
-
Assessment Methods
-
Joint Swelling Score (Inflammation):
-
The proximal interphalangeal (PIP), distal interphalangeal (DIP), and metacarpophalangeal (MP) joints are evaluated.
-
Scoring is performed regularly (e.g., weekly) to assess the level of inflammation.
-
-
Radiographic (X-ray) Score (Joint Destruction):
-
X-rays of the joints are taken at baseline and at the end of the study.
-
Scores evaluate parameters such as joint space narrowing, bone atrophy, bone erosion, and architectural joint destruction.
-
-
Biomarker Analysis:
-
Urine samples are collected throughout the study.
-
Urinary C-terminal telopeptide of type I collagen (CTX-I): A marker for bone resorption.
-
Urinary C-terminal telopeptide of type II collagen (CTX-II): A marker for cartilage degradation.
-
Caption: Workflow for the this compound study in a monkey CIA model.
Data Presentation
The following tables summarize the quantitative outcomes from the cynomolgus monkey CIA study.
Table 1: Effect of this compound on Joint Inflammation and Destruction
| Treatment Group | Joint Swelling Score | X-ray Score (% Reduction vs. Control) |
| Control | Baseline Arthritis | 0% |
| This compound (30 mg/kg) | No suppressive effect | 64% (p<0.05) |
| MTX (10 mg/body) | >50% reduction vs. Control | 46% (not significant) |
| Combination (ONO+MTX) | >50% reduction vs. Control | 74% (p<0.01) |
Data synthesized from published results.
Table 2: Effect of this compound on Bone and Cartilage Turnover Markers
| Biomarker | Observation in Control Group | Effect of this compound (Alone or Combo) |
| Urinary CTX-I | ~10-fold increase from baseline | Maintained near baseline levels |
| Urinary CTX-II | ~7-fold increase from baseline | Maintained near baseline levels |
Data synthesized from published results.
Summary of Findings
-
Anti-inflammatory Effects: this compound alone did not suppress joint swelling, indicating it does not have a direct anti-inflammatory effect in this model. MTX, both alone and in combination with this compound, significantly reduced inflammation.
-
Joint Protection: this compound demonstrated a significant protective effect against joint destruction, as measured by X-ray scores. It directly inhibited the rise in bone (CTX-I) and cartilage (CTX-II) degradation markers.
-
Combination Therapy: The combination of this compound and MTX resulted in the greatest reduction in joint destruction, suggesting a complementary mechanism of action where MTX controls inflammation and this compound directly protects joint structure.
Conclusion: The cathepsin K inhibitor this compound effectively prevents joint destruction in the cynomolgus monkey CIA model by inhibiting bone resorption and cartilage degradation. While it lacks an anti-inflammatory effect, its combination with an anti-inflammatory drug like methotrexate provides a dual-action approach to managing rheumatoid arthritis, targeting both inflammation and its destructive consequences.
References
- 1. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Cathepsin K Inhibitor this compound and Concomitant Use of this compound with Methotrexate on Collagen-Induced Arthritis in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 4. chondrex.com [chondrex.com]
Application Notes and Protocols for ONO-5334 in Human Osteoclast Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ONO-5334, a potent and selective inhibitor of Cathepsin K, in human osteoclast culture systems. The following sections detail the mechanism of action, protocols for osteoclast generation and functional assessment, and expected outcomes based on preclinical and clinical data.
Introduction
This compound is a novel, orally active inhibitor of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[3] By inhibiting Cathepsin K, this compound effectively reduces bone resorption, making it a promising therapeutic agent for metabolic bone diseases such as osteoporosis.[1][4] In vitro studies have demonstrated that this compound inhibits human osteoclast bone resorption without impacting cell viability or the formation of the actin ring, a critical cytoskeletal structure for osteoclast function.
Mechanism of Action
Osteoclasts, the primary bone-resorbing cells, are derived from hematopoietic precursors of the monocyte-macrophage lineage. Their differentiation and activation are mainly regulated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade that leads to the expression of key osteoclastogenic transcription factors and enzymes, including Cathepsin K.
Once differentiated, mature osteoclasts attach to the bone surface, forming a sealed compartment known as the resorption lacuna. Into this acidic microenvironment, they secrete protons and proteases, including Cathepsin K, to dissolve the mineral and degrade the organic matrix of the bone.
This compound exerts its anti-resorptive effect by directly and potently inhibiting the enzymatic activity of Cathepsin K. This inhibition prevents the breakdown of type I collagen, thereby halting bone resorption. Unlike some other anti-resorptive agents, this compound does not appear to affect osteoclast viability or the formation of the actin ring, suggesting a specific mechanism of action targeting the functional activity of the osteoclast rather than its survival or structural integrity.
Caption: Mechanism of action of this compound in osteoclasts.
Quantitative Data
The following tables summarize the inhibitory activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Enzyme/Cell Type | Value | Reference |
| Ki | Cathepsin K | 0.1 nM | |
| Selectivity | Cathepsin S | 8-fold lower affinity | |
| Cathepsin L | 170-fold lower affinity | ||
| Cathepsin B | 320-fold lower affinity | ||
| Inhibition of Bone Resorption | Human Osteoclasts | >100-fold more potent than alendronate |
Table 2: In Vivo Effects of this compound on Bone Resorption Markers (Clinical Studies)
| Biomarker | Dose | % Suppression (Mean) | Study Population | Reference |
| Urinary CTX-I | 100 mg once daily | 44.9% | Healthy postmenopausal women | |
| 300 mg once daily | 84.5% | Healthy postmenopausal women | ||
| 600 mg once daily | 92.5% | Healthy postmenopausal women | ||
| Serum CTX-I | 50 mg twice daily | ~80% (simulated) | Postmenopausal osteoporosis | |
| 100 mg once daily | ~63% (simulated) | Postmenopausal osteoporosis | ||
| 300 mg once daily | ~95% (simulated) | Postmenopausal osteoporosis |
CTX-I: C-terminal telopeptide of type I collagen
Experimental Protocols
Protocol 1: Generation of Human Osteoclasts from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the differentiation of human osteoclasts from CD14+ monocytes isolated from PBMCs.
Materials:
-
Human peripheral blood or buffy coats
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
α-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Recombinant Human M-CSF (25-100 ng/mL)
-
Recombinant Human RANKL (50-100 ng/mL)
-
CD14 MicroBeads
-
Cell culture plates (96-well or 24-well)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from human peripheral blood or buffy coats using Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ Monocytes: Enrich for CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's protocol.
-
Cell Seeding: Seed the purified CD14+ monocytes in α-MEM supplemented with 10% FBS and M-CSF (25-100 ng/mL) at a density of 1 x 10^5 cells/well in a 96-well plate. Culture for 2-3 days to allow for macrophage differentiation.
-
Osteoclast Differentiation: After the initial culture with M-CSF, add RANKL (50-100 ng/mL) to the culture medium to induce osteoclast differentiation.
-
Culture Maintenance: Culture the cells for an additional 7-14 days, replacing half of the medium with fresh medium containing M-CSF and RANKL every 2-3 days. Mature, multinucleated osteoclasts should be visible by day 7-10.
-
Confirmation of Differentiation: Osteoclast formation can be confirmed by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme of osteoclasts. Mature osteoclasts are large, multinucleated (≥3 nuclei), TRAP-positive cells.
Caption: Workflow for human osteoclast differentiation from PBMCs.
Protocol 2: In Vitro Bone Resorption (Pit) Assay with this compound
This protocol assesses the inhibitory effect of this compound on the resorptive activity of mature human osteoclasts.
Materials:
-
Mature human osteoclasts generated as described in Protocol 1
-
Bone-mimetic calcium phosphate-coated plates or dentine slices
-
This compound stock solution (in DMSO)
-
Culture medium (α-MEM with 10% FBS, M-CSF, and RANKL)
-
Toluidine Blue staining solution
-
Microscope with imaging software
Procedure:
-
Prepare Osteoclast Culture: Generate mature human osteoclasts on calcium phosphate-coated plates or dentine slices as described in Protocol 1.
-
This compound Treatment: Once mature osteoclasts have formed, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) and a positive control (e.g., alendronate).
-
Incubation: Incubate the cells for an additional 48-72 hours to allow for bone resorption.
-
Cell Removal: At the end of the incubation period, remove the cells from the resorption substrate by treatment with bleach or sonication.
-
Staining of Resorption Pits: Stain the resorption pits with Toluidine Blue. The resorbed areas will appear as dark blue pits against a lighter background.
-
Image Acquisition and Analysis: Capture images of the stained pits using a light microscope. Quantify the total area of resorption per well using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage inhibition of bone resorption for each concentration of this compound relative to the vehicle control.
Protocol 3: Actin Ring Staining
This protocol is to visualize the actin ring in mature osteoclasts and to confirm that this compound does not disrupt this structure.
Materials:
-
Mature human osteoclasts cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Culture and Treatment: Culture mature human osteoclasts on glass coverslips and treat with this compound (at a concentration known to inhibit resorption) or vehicle control for 24-48 hours.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Actin Staining: Wash with PBS and incubate with fluorescently labeled phalloidin for 30-60 minutes at room temperature in the dark to stain F-actin.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the actin rings and nuclei using a fluorescence microscope. In healthy, active osteoclasts, a distinct ring-like structure of F-actin will be visible at the cell periphery.
Expected Results
-
Osteoclast Differentiation: Successful differentiation will yield large, multinucleated (≥3 nuclei) cells that are positive for TRAP staining.
-
Bone Resorption Assay: this compound is expected to cause a dose-dependent decrease in the area of resorption pits compared to the vehicle control.
-
Actin Ring Formation: Treatment with this compound is not expected to disrupt the formation or integrity of the actin ring in mature osteoclasts, in contrast to agents like bisphosphonates.
By following these protocols, researchers can effectively utilize this compound as a tool to study the mechanisms of bone resorption and to evaluate its potential as a therapeutic agent in human osteoclast-based in vitro models.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 4. Bone Resorption Assay [bio-protocol.org]
ONO-5334 Sustained-Release Tablet Formulation for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-5334 is a potent and selective oral inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Cathepsin K is the primary protease responsible for the degradation of bone matrix proteins, including type I collagen.[3][4][5] By inhibiting cathepsin K, this compound effectively reduces bone resorption, the process by which osteoclasts break down bone tissue. Unlike other antiresorptive agents like bisphosphonates, which can suppress both bone resorption and formation, cathepsin K inhibitors such as this compound have been shown to have a lesser effect on bone formation. This unique mechanism of action makes this compound a promising therapeutic agent for metabolic bone diseases characterized by excessive bone resorption, such as osteoporosis.
Clinical studies have demonstrated that this compound increases bone mineral density (BMD) at the lumbar spine, total hip, and femoral neck in postmenopausal women with osteoporosis. Both immediate-release (IRT) and sustained-release tablet (SRT) formulations have been investigated, with the SRT formulation showing the potential for comparable or greater efficacy at lower doses compared to the IRT. These application notes provide an overview of this compound, its mechanism of action, and protocols for preclinical and clinical research involving the sustained-release tablet formulation.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of cathepsin K. In the acidic microenvironment of the resorption lacunae beneath the osteoclast, cathepsin K degrades the organic bone matrix, primarily type I collagen. This compound binds to cathepsin K, blocking its proteolytic activity and thereby preventing the breakdown of bone. This leads to a reduction in bone resorption markers and an increase in bone mineral density.
Figure 1: Mechanism of action of this compound in inhibiting bone resorption.
Sustained-Release Tablet Formulation
The sustained-release tablet (SRT) formulation of this compound is designed to provide prolonged drug exposure, which may enhance its therapeutic effect on bone mineral density. Compared to the immediate-release tablet (IRT), the SRT formulation exhibits a lower maximum plasma concentration (Cmax) and a higher concentration at 24 hours post-dose (C24h), leading to more consistent suppression of bone resorption markers over a 24-hour period.
Pharmacokinetic Profile Comparison: IRT vs. SRT
| Parameter | 300 mg IRT (Single Dose) | 300 mg SRT (Single Dose) |
| Mean Cmax | 3.3-fold higher than SRT | Lower than IRT |
| Mean AUCinf | 1.2-fold higher than SRT | Lower than IRT |
| Mean C24h | Lower than SRT | 5.4-fold higher than IRT |
| Data from a single-dose crossover study in post-menopausal women. |
Experimental Protocols
In Vitro Cathepsin K Inhibition Assay
Objective: To determine the inhibitory potency of this compound on purified human cathepsin K.
Materials:
-
Recombinant human cathepsin K
-
Fluorogenic cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
This compound dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells.
-
Add recombinant human cathepsin K to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. This compound has a reported Ki value of 0.1 nM.
Figure 2: Workflow for the in vitro cathepsin K inhibition assay.
Animal Model for Osteoporosis (Ovariectomized Rat Model)
Objective: To evaluate the in vivo efficacy of this compound SRT on bone metabolism in an established animal model of postmenopausal osteoporosis.
Materials:
-
Female Sprague-Dawley rats (3-6 months old)
-
This compound sustained-release tablets (or a corresponding research formulation)
-
Vehicle control
-
Surgical instruments for ovariectomy
-
Micro-CT scanner
-
ELISA kits for bone turnover markers (e.g., serum CTX-I, osteocalcin)
Procedure:
-
Acclimate rats for at least one week.
-
Perform bilateral ovariectomy (OVX) or sham surgery.
-
Allow a post-operative period of several weeks for bone loss to establish.
-
Randomize OVX rats into treatment groups: Vehicle control and this compound SRT at various doses. Include a sham-operated control group.
-
Administer the treatments orally once daily for a specified duration (e.g., 8 weeks).
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, collect blood samples for analysis of bone turnover markers.
-
Euthanize the animals and collect femurs and tibiae.
-
Analyze bone microarchitecture of the collected bones using micro-CT.
-
Perform histomorphometric analysis on bone sections to assess cellular activity.
Expected Outcomes:
-
OVX rats treated with this compound are expected to show preservation or an increase in bone mineral density and improved trabecular microarchitecture compared to vehicle-treated OVX rats.
-
A dose-dependent decrease in bone resorption markers (e.g., serum CTX-I) is anticipated, with minimal to no effect on bone formation markers (e.g., osteocalcin).
Clinical Research Protocol: Phase II Study Design
Objective: To assess the efficacy and safety of this compound SRT in postmenopausal women with osteoporosis.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Ambulatory postmenopausal women aged 55-75 years with a diagnosis of osteoporosis (e.g., lumbar spine T-score ≤ -2.5).
Treatment Arms:
-
Placebo once daily
-
This compound SRT 100 mg once daily
-
This compound SRT 300 mg once daily
-
Active comparator (e.g., Alendronate 70 mg once weekly)
Study Duration: 12 to 24 months.
Primary Endpoint: Percent change in lumbar spine BMD from baseline to the end of the study, as measured by dual-energy X-ray absorptiometry (DXA).
Secondary Endpoints:
-
Percent change in total hip and femoral neck BMD.
-
Changes in bone turnover markers (serum CTX-I, P1NP, osteocalcin).
-
Incidence of adverse events.
Assessments:
-
DXA scans at baseline, 6, 12, and 24 months.
-
Blood and urine samples for biomarker analysis at regular intervals.
-
Safety assessments, including physical examinations and laboratory tests, throughout the study.
Figure 3: Workflow for a Phase II clinical trial of this compound SRT.
Summary of Clinical Efficacy Data (OCEAN Study)
The OCEAN (this compound Cathepsin K Inhibitor European Study) was a key Phase II trial that evaluated the efficacy and safety of this compound in postmenopausal women with osteoporosis.
Percent Change in BMD at 12 Months
| Treatment Group | Lumbar Spine BMD | Total Hip BMD | Femoral Neck BMD |
| Placebo | +0.8% | -0.5% | -0.7% |
| This compound 100 mg QD | +3.7% | +1.2% | +1.1% |
| This compound 300 mg QD | +5.7% | +2.9% | +3.1% |
| This compound 50 mg BID | +5.0% | +2.4% | +2.8% |
| Alendronate 70 mg QW | +4.7% | +2.3% | +2.5% |
| *p < 0.05 vs. Placebo. Data adapted from Eastell et al. (2011). |
Effects on Bone Turnover Markers
This compound demonstrated a significant reduction in bone resorption markers, such as urinary and serum C-terminal telopeptide of type I collagen (CTX-I), to a similar extent as alendronate. However, there was notably less suppression of bone formation markers with this compound compared to alendronate.
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated at doses up to 300 mg once daily for up to two years. No major safety concerns were identified in the OCEAN study.
Conclusion
This compound is a promising therapeutic agent for osteoporosis with a unique mechanism of action that uncouples bone resorption from bone formation to a certain extent. The sustained-release tablet formulation offers a favorable pharmacokinetic profile for once-daily dosing. The protocols and data presented here provide a foundation for further research into the preclinical and clinical applications of this compound.
References
- 1. pure.au.dk [pure.au.dk]
- 2. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cathepsin K for treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Analysis of Bone Turnover Biomarkers CTX-I and NTX with ONO-5334 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-5334 is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen.[1][2] By inhibiting cathepsin K, this compound effectively reduces bone resorption, making it a promising therapeutic agent for metabolic bone diseases such as osteoporosis.[1][3] This document provides detailed application notes and protocols for the analysis of C-terminal telopeptide of type I collagen (CTX-I) and N-terminal telopeptide of type I collagen (NTX), key biomarkers of bone resorption, in response to this compound treatment.[4]
Monitoring these biomarkers is essential for assessing the pharmacodynamic effects of this compound and understanding its dose-dependent efficacy in clinical and preclinical studies.
Mechanism of Action of this compound
Osteoclasts, the primary cells responsible for bone resorption, adhere to the bone surface and form a sealed compartment known as the resorption lacuna. Into this acidic microenvironment, osteoclasts secrete proteases, predominantly cathepsin K, to digest the organic bone matrix. Cathepsin K cleaves type I collagen at multiple sites, releasing specific fragments, including CTX-I and NTX, into the circulation. These fragments serve as sensitive and specific biomarkers of bone resorption.
This compound directly inhibits the enzymatic activity of cathepsin K, thereby preventing the degradation of type I collagen. This leads to a rapid and dose-dependent reduction in the circulating levels of CTX-I and NTX. Notably, this compound does not appear to affect osteoclast viability, suggesting a specific action on their resorptive function.
Quantitative Data on Biomarker Suppression
This compound has been shown to significantly suppress bone resorption biomarkers CTX-I and NTX in a dose-dependent manner in postmenopausal women. The following tables summarize the key findings from clinical studies.
Table 1: Serum CTX-I and NTX Suppression after a Single Ascending Dose of this compound in Healthy Postmenopausal Women
| This compound Dose | Maximum Suppression of Serum CTX-I (vs. Placebo) at 4h | Time to Onset of Significant Serum CTX-I Suppression | Maximum Suppression of Serum NTX (vs. Placebo) | Time to Onset of Significant Serum NTX Suppression |
| 30 mg | -32% | ≥ 30 mg | Not significant | ≥ 300 mg |
| 100 mg | -59% | ≥ 30 mg | Not significant | ≥ 300 mg |
| 300 mg | -60% | ≥ 30 mg | Statistically significant | ≥ 300 mg |
| 600 mg | -66% | ≥ 30 mg | Statistically significant | ≥ 300 mg |
Data adapted from a single ascending dose study.
Table 2: Urinary CTX-I and NTX Suppression 24h after a Single Ascending Dose of this compound
| This compound Dose | Suppression of Urinary CTX-I/Creatinine | Suppression of Urinary NTX/Creatinine |
| 100 mg | Statistically significant | Statistically significant |
| 300 mg | Statistically significant | Statistically significant |
| 600 mg | Statistically significant | Statistically significant |
Data from second morning urine void.
Table 3: Urinary CTX-I Reduction after Multiple Doses of this compound (15 days)
| This compound Dose (once daily) | Mean Reduction in Urinary CTX-I (± SD) |
| 100 mg | 44.9% ± 13.6% |
| 300 mg | 84.5% ± 4.4% |
| 600 mg | 92.5% ± 1.3% |
Data from 24 hours after the last dose.
Table 4: Comparison of Morning vs. Evening Dosing of this compound (150 mg SRT for 5 days) on CTX-I Suppression
| Dosing Regimen | 24-h Serum CTX-I Area Under the Effect Curve (AUE) Suppression | 24-h Urinary CTX-I/Creatinine AUE Suppression |
| Morning | 69% | 93% |
| Evening | 63% | 86% |
SRT: Sustained-Release Tablet. Morning administration resulted in a more consistent suppression of CTX-I over 24 hours.
Experimental Protocols
The following are generalized protocols for the analysis of CTX-I and NTX in human serum, plasma, and urine using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. It is crucial to follow the specific instructions provided with the chosen ELISA kit.
Protocol 1: Serum/Plasma CTX-I and NTX Analysis
1. Sample Collection and Preparation:
-
Collect whole blood into a serum separator tube or a tube containing EDTA or heparin as an anticoagulant for plasma.
-
For serum, allow the blood to clot for at least 30 minutes at room temperature.
-
Centrifuge the samples at 1,000-2,000 x g for 15 minutes at 2-8°C.
-
Aliquot the serum or plasma into clean polypropylene tubes.
-
If not assayed immediately, store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure (General Sandwich ELISA Principle):
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples as per the kit instructions. This may involve dilution of samples in the provided assay buffer.
-
Add standards and samples to the appropriate wells of the antibody-pre-coated microplate.
-
Incubate as per the kit's specified time and temperature (e.g., 60-90 minutes at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add Horseradish Peroxidase (HRP)-conjugated streptavidin or secondary antibody and incubate.
-
Wash the plate.
-
Add the TMB substrate solution to each well. A color change will develop.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of CTX-I or NTX in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the result by the dilution factor if samples were diluted.
Protocol 2: Urinary CTX-I and NTX Analysis
1. Sample Collection and Preparation:
-
A second morning void urine sample is often recommended to minimize diurnal variation.
-
Collect a mid-stream urine sample in a sterile container.
-
Centrifuge the urine sample to remove any particulate matter.
-
Aliquot the supernatant for analysis.
-
Store samples at -20°C or -80°C if not assayed immediately.
2. ELISA Procedure:
-
Follow the general ELISA procedure as outlined in Protocol 1.
3. Data Normalization:
-
Urinary biomarker levels are typically normalized to creatinine concentration to account for variations in urine dilution.
-
Measure the creatinine concentration in each urine sample using a commercially available creatinine assay kit.
-
Express the results as a ratio, for example, ng of CTX-I per mmol of creatinine.
Concluding Remarks
The analysis of CTX-I and NTX is a robust method for evaluating the in vivo efficacy of the cathepsin K inhibitor, this compound. The provided data and protocols offer a framework for researchers and drug development professionals to design and execute studies to assess the pharmacodynamic properties of this and similar antiresorptive agents. Consistent and standardized laboratory procedures are paramount for obtaining reliable and comparable data across different studies. Morning administration of this compound has been shown to provide more consistent suppression of bone resorption markers. The selection of the appropriate biomarker, sample type, and assay methodology should be carefully considered based on the specific objectives of the research.
References
- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic effects on biochemical markers of bone turnover and pharmacokinetics of the cathepsin K inhibitor, this compound, in an ascending multiple-dose, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
ONO-5334: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of ONO-5334, a potent and selective inhibitor of cathepsin K. The following protocols and data are intended to facilitate preclinical research into the therapeutic potential of this compound, particularly in the context of bone diseases such as osteoporosis.
Introduction
This compound is an orally active, small molecule inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, a major component of the bone matrix.[2] By inhibiting cathepsin K, this compound effectively reduces bone resorption, the process by which osteoclasts break down bone tissue. This mechanism of action makes this compound a promising therapeutic agent for conditions characterized by excessive bone loss.[1] Preclinical and clinical studies have demonstrated the efficacy of this compound in increasing bone mineral density (BMD) and reducing bone turnover markers.[3][4]
Mechanism of Action
Osteoclasts, upon adhesion to the bone surface, form a sealed compartment known as the resorption lacuna. Into this acidic microenvironment, they secrete proteases, including cathepsin K, to degrade the organic bone matrix. This compound specifically targets and inhibits the enzymatic activity of cathepsin K, thereby preventing the breakdown of collagen and reducing overall bone resorption.
Quantitative Data
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 / Ki |
| Cathepsin K | Human | 0.10 nM (Ki) |
| Cathepsin K | Rat | 0.85 nM (Ki) |
| Cathepsin K | Rabbit | 0.049 nM (Ki) |
| Cathepsin S | Human | 0.83 nM (Ki) |
| Cathepsin L | Human | 1.7 nM (Ki) |
| Cathepsin B | Human | 32 nM (Ki) |
Table 2: In Vivo Efficacy of this compound on Bone Resorption Markers
| Species | Dose | Duration | Biomarker | % Reduction (compared to control) |
| Rat (TPTX model) | 15 mg/kg (single dose) | 24 hours | Plasma CTX | 90% |
| Rat | 3 mg/kg/day (oral) | 7 days | Serum CTX | 62% |
| Rat | 30 mg/kg/day (oral) | 7 days | Serum CTX | 79% |
| Cynomolgus Monkey | 3 mg/kg/day (oral) | 8 months | Urinary CTX | Dose-dependent suppression |
| Cynomolgus Monkey | 10 mg/kg/day (oral) | 8 months | Urinary CTX | Dose-dependent suppression |
| Cynomolgus Monkey | 30 mg/kg/day (oral) | 8 months | Urinary CTX | Maintained near zero levels |
| Postmenopausal Women | 100 mg once daily (oral) | 15 days | Urinary CTX | 44.9% |
| Postmenopausal Women | 300 mg once daily (oral) | 15 days | Urinary CTX | 84.5% |
| Postmenopausal Women | 600 mg once daily (oral) | 15 days | Urinary CTX | 92.5% |
TPTX: Thyroparathyroidectomized; CTX: C-terminal telopeptide of type I collagen
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodent Studies
This protocol describes a general method for preparing a suspension of this compound suitable for oral administration in rats or mice. The specific vehicle used in published preclinical studies has not been detailed, therefore this protocol is based on standard practices for formulating hydrophobic compounds for in vivo oral dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
0.5% (w/v) Methylcellulose (MC) or 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Tween 80 (Polysorbate 80)
-
Sterile, amber glass vials
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg), the body weight of the animals, and the dosing volume (e.g., 5 mL/kg), calculate the final concentration of the dosing solution.
-
Prepare the vehicle: Prepare a fresh solution of 0.5% MC or CMC in sterile water. To this, add Tween 80 to a final concentration of 0.1-0.5% (v/v) to aid in suspension.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and place it in a sterile amber glass vial. Add a minimal amount of DMSO to completely dissolve the powder. For example, create a stock solution of 50 mg/mL in DMSO.
-
Prepare the final formulation: While vortexing the vehicle solution, slowly add the this compound/DMSO stock solution to the desired final concentration. The final concentration of DMSO in the vehicle should be kept to a minimum, ideally below 5% (v/v), to avoid potential toxicity.
-
Homogenize the suspension: Continue to vortex the final suspension for 5-10 minutes to ensure homogeneity. If necessary, sonicate the suspension for a short period to break up any aggregates.
-
Storage and Handling: Prepare the formulation fresh on the day of dosing. If storage is necessary, store at 4°C for a short period, protected from light. Before each administration, vortex the suspension thoroughly to ensure a uniform dose.
Note: It is crucial to include a vehicle control group in the study, which receives the same formulation without this compound.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the animals to the procedure and handle them gently to minimize stress.
-
Weigh the animal: Accurately weigh each animal before dosing to calculate the precise volume of the suspension to be administered.
-
Prepare the dose: Vortex the this compound suspension thoroughly. Draw the calculated volume into the syringe fitted with a gavage needle.
-
Administration:
-
Securely restrain the rat.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Slowly administer the suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-administration monitoring: Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.
Safety Precautions
-
Handle this compound powder in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Follow all institutional guidelines for animal handling and welfare.
-
Dispose of all waste materials in accordance with institutional and local regulations.
Conclusion
This compound is a promising therapeutic candidate for the treatment of osteoporosis and other bone-related disorders. The protocols and data provided in these application notes are intended to serve as a guide for researchers to conduct further in vivo studies to explore the full therapeutic potential of this novel cathepsin K inhibitor.
References
- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of eight-month treatment with this compound, a cathepsin K inhibitor, on bone metabolism, strength and microstructure in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ONO-5334 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-5334 is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1] Cathepsin K is a key enzyme in the degradation of bone matrix proteins, particularly type I collagen, and therefore plays a crucial role in bone resorption.[2][3][4] Inhibition of cathepsin K is a promising therapeutic strategy for treating bone diseases characterized by excessive bone resorption, such as osteoporosis.[5] this compound has demonstrated significant effects on bone metabolism by selectively inhibiting bone resorption without substantially affecting bone formation.
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound. The described assays are designed to assess its enzymatic inhibition, its effect on osteoclast function, and its specificity.
Mechanism of Action: Cathepsin K Inhibition
This compound acts as a specific inhibitor of cathepsin K. In vitro experiments have shown it to be a potent inhibitor with a Ki value of 0.1 nM. Its inhibitory activity against other cysteine proteases, such as cathepsin S, L, and B, is significantly lower, demonstrating its selectivity. By inhibiting cathepsin K, this compound prevents the breakdown of collagen in the bone matrix, thereby reducing bone resorption by osteoclasts. This targeted action allows for the uncoupling of bone resorption and formation, a desirable characteristic for an osteoporosis therapeutic.
Signaling Pathway
The expression of cathepsin K in osteoclasts is regulated by the RANKL-RANK signaling pathway, which is fundamental for osteoclast differentiation and activation.
Caption: Cathepsin K signaling pathway in bone resorption and its inhibition by this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from in vitro and clinical studies.
Table 1: In Vitro Enzymatic Activity of this compound
| Enzyme | Inhibition Constant (Ki) | IC50 | Selectivity vs. Cathepsin K |
| Cathepsin K | 0.1 nM | 1.4 nM | - |
| Cathepsin S | - | 65,000 nM | 46,428-fold |
| Cathepsin L | - | 503 nM | 359-fold |
| Cathepsin B | - | 4,800 nM | 3,428-fold |
Table 2: Effect of this compound on Bone Turnover Markers (Clinical Studies)
| Treatment Group | Change in Serum CTX-I | Change in Urinary NTX-I | Change in Bone-Specific Alkaline Phosphatase (BSAP) | Change in Osteocalcin |
| This compound (50 mg twice daily) | Significant Suppression | Significant Suppression | No significant suppression | No significant suppression |
| This compound (100 mg once daily) | Significant Suppression | Significant Suppression | No significant suppression | No significant suppression |
| This compound (300 mg once daily) | Significant Suppression | Significant Suppression | No significant suppression | No significant suppression |
| Alendronate (70 mg once weekly) | Similar suppression to this compound | Similar suppression to this compound | Suppression observed | Suppression observed |
| Placebo | No significant change | No significant change | No significant change | No significant change |
Table 3: Effect of this compound on Bone Mineral Density (BMD) after 24 Months (OCEAN Study)
| Treatment Group | Lumbar Spine BMD Change | Total Hip BMD Change | Femoral Neck BMD Change |
| This compound (50 mg twice daily) | +5.6% (p < 0.001) | +3.0% (p < 0.001) | +2.8% (p < 0.001) |
| This compound (100 mg once daily) | +4.6% (p < 0.001) | +2.2% (p < 0.001) | +2.1% (p < 0.001) |
| This compound (300 mg once daily) | +6.8% (p < 0.001) | +3.7% (p < 0.001) | +3.5% (p < 0.001) |
| Alendronate (70 mg once weekly) | +5.9% (p < 0.001) | +3.1% (p < 0.001) | +2.5% (p < 0.001) |
| Placebo | +0.8% | -0.4% | -0.8% |
Experimental Protocols
Cathepsin K Enzyme Inhibition Assay
This protocol is adapted from commercially available fluorometric inhibitor screening kits.
Caption: Workflow for the Cathepsin K enzyme inhibition assay.
Materials:
-
Purified human Cathepsin K
-
Cathepsin K Reaction Buffer
-
Fluorogenic Cathepsin K Substrate (e.g., Ac-LR-AFC)
-
This compound
-
Positive Control Inhibitor (e.g., FF-FMK)
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Cathepsin K Reaction Buffer according to the manufacturer's instructions.
-
Dilute Cathepsin K enzyme to the desired concentration in ice-cold reaction buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.
-
Prepare the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay:
-
Add 50 µL of diluted Cathepsin K enzyme solution to each well of the 96-well plate.
-
Add 10 µL of the this compound dilutions or control inhibitor to the respective wells. For the enzyme control well, add 10 µL of reaction buffer.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 40 µL of the Cathepsin K substrate solution to each well.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Osteoclast-Mediated Bone Resorption (Pit) Assay
This protocol is based on methods using calcium phosphate-coated plates.
Caption: Workflow for the osteoclast bone resorption (pit) assay.
Materials:
-
Calcium phosphate-coated 96-well plates
-
Human peripheral blood mononuclear cells (PBMCs) or bone marrow macrophages
-
α-MEM medium with 10% FBS
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Phalloidin conjugated to a fluorescent dye
-
DAPI or Hoechst stain
-
Silver nitrate (for von Kossa staining) or Calcein
-
Microscope with imaging capabilities
Procedure:
-
Osteoclast Differentiation:
-
Isolate osteoclast precursors (e.g., PBMCs) from whole blood.
-
Seed the precursor cells onto calcium phosphate-coated 96-well plates in α-MEM containing M-CSF (e.g., 25 ng/mL).
-
After 24 hours, replace the medium with fresh medium containing M-CSF and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
-
Treatment:
-
On day 3 or 4, add fresh medium containing M-CSF, RANKL, and various concentrations of this compound. Include a vehicle control.
-
Continue to culture for an additional 4-5 days, replacing the medium with fresh medium and treatments every 2-3 days.
-
-
Staining and Analysis:
-
At the end of the culture period, remove the cells by treating with a bleach solution to visualize the resorption pits, or fix the cells for simultaneous visualization.
-
For pit visualization alone, wash the wells with water and stain with 5% silver nitrate followed by exposure to light (von Kossa staining).
-
For cell and pit visualization, fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and stain for actin filaments (e.g., with fluorescently labeled phalloidin) and nuclei (e.g., with DAPI). The calcium phosphate can be counterstained with calcein.
-
Acquire images of the wells using a microscope.
-
Quantify the total resorbed area per well using image analysis software such as ImageJ.
-
-
Data Analysis:
-
Calculate the percentage of resorption inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 for the inhibition of bone resorption.
-
Osteoclast Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability.
Materials:
-
Mature osteoclasts cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture mature osteoclasts in a 96-well plate.
-
Treat the cells with various concentrations of this compound for the desired period (e.g., 24-48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from the absorbance of the samples.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Measurement of Bone Turnover Markers
These protocols are based on commercially available ELISA kits.
a) Bone Resorption Markers (Serum CTX-I or Urinary NTX-I)
Principle: These are competitive or sandwich enzyme-linked immunosorbent assays (ELISAs) that quantify the concentration of C-terminal telopeptides of type I collagen (CTX-I) in serum or N-terminal telopeptides of type I collagen (NTX-I) in urine, which are released during osteoclast-mediated bone resorption.
General Procedure:
-
Prepare standards, controls, and samples according to the kit instructions.
-
Add standards, controls, and samples to the wells of the antibody-coated microplate.
-
For competitive assays, a fixed amount of labeled antigen is added. For sandwich assays, a detection antibody is added.
-
Incubate as specified in the protocol.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme conjugate to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the marker in the samples based on the standard curve.
b) Bone Formation Markers (Serum Osteocalcin or BSAP)
Principle: These are typically sandwich ELISAs that measure the levels of osteocalcin or bone-specific alkaline phosphatase (BSAP), which are proteins produced by osteoblasts during bone formation.
General Procedure: The procedure is similar to the sandwich ELISA described for resorption markers, using specific antibodies for osteocalcin or BSAP.
Conclusion
The cell-based assays described in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By assessing its direct enzymatic inhibition of cathepsin K, its functional impact on osteoclast-mediated bone resorption, and its effects on cell viability and bone turnover markers, researchers can obtain a thorough understanding of the pharmacological profile of this promising osteoporosis drug candidate. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for drug development and scientific research.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. abscience.com.tw [abscience.com.tw]
- 5. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
Application Notes and Protocols for Quantitative Histomorphometry after ONO-5334 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-5334 is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, including type I collagen.[1][2] By inhibiting cathepsin K, this compound effectively reduces bone resorption, making it a promising therapeutic agent for metabolic bone diseases such as osteoporosis.[1] Preclinical and clinical studies have demonstrated its ability to decrease bone resorption markers with a lesser effect on bone formation markers, leading to an increase in bone mineral density (BMD).[3][4] This document provides detailed application notes and protocols for assessing the effects of this compound on bone morphology and metabolism using quantitative histomorphometry.
Mechanism of Action
This compound selectively inhibits cathepsin K, the primary enzyme responsible for the breakdown of the organic bone matrix by osteoclasts. This inhibition occurs without significantly affecting osteoclast viability. Unlike bisphosphonates, this compound does not disrupt the actin ring in osteoclasts. The reduction in bone resorption leads to a decrease in bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTX). Notably, bone formation markers are minimally affected, suggesting a potential uncoupling of bone resorption and formation, which is a desirable characteristic for an osteoporosis therapy.
Quantitative Data from Preclinical Studies
The following tables summarize the key findings on bone turnover markers and histomorphometry from a 16-month study of this compound in ovariectomized (OVX) cynomolgus monkeys, a well-established preclinical model for postmenopausal osteoporosis.
Table 1: Effects of this compound on Bone Turnover Markers
| Parameter | Ovariectomized (OVX) Control | This compound (6 mg/kg/day) | This compound (30 mg/kg/day) | Alendronate | Sham |
| Bone Resorption Markers | |||||
| Urinary CTX | Significantly Increased | Decreased to ~half of Sham levels | Decreased to ~half of Sham levels | Suppressed to Sham levels | Baseline |
| Serum TRAP5b | - | Increased | Increased | - | Baseline |
| Bone Formation Markers | |||||
| Serum Osteocalcin | Significantly Increased | Maintained above Sham levels | Maintained above Sham levels | Suppressed to Sham levels | Baseline |
| Serum BAP | Significantly Increased | Maintained above Sham levels | Maintained above Sham levels | Suppressed to Sham levels | Baseline |
Data derived from Yamada et al., Bone, 2016.
Table 2: Effects of this compound on Bone Histomorphometry (Midshaft Femur)
| Histomorphometric Parameter | Ovariectomized (OVX) Control | This compound | Alendronate |
| Bone Formation Rate (BFR) | |||
| Osteonal BFR/BS | Increased | Suppressed | Suppressed |
| Periosteal BFR/BS | Increased | No significant effect | - |
| Endocortical BFR/BS | Increased | No significant effect | - |
| Osteoclast Surface | |||
| Osteoclast Surface/Bone Surface (Oc.S/BS) | Increased | Increased | Decreased |
Data derived from Yamada et al., Bone, 2016.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effects of this compound.
Protocol 1: Ovariectomized Cynomolgus Monkey Model of Osteoporosis
Objective: To create a non-human primate model of postmenopausal osteoporosis.
Materials:
-
Adult female cynomolgus monkeys
-
Anesthesia (e.g., ketamine)
-
Surgical instruments
-
Suture materials
-
Post-operative care facilities
Procedure:
-
Acclimatize adult female cynomolgus monkeys to the housing conditions for a minimum of 4 weeks.
-
Perform bilateral ovariectomy (OVX) under sterile surgical conditions and appropriate anesthesia to induce estrogen deficiency. A sham operation (laparotomy without removal of ovaries) should be performed on the control group.
-
Provide appropriate post-operative care, including analgesics and antibiotics, as per veterinary recommendations.
-
Allow for a period of at least 3 months post-surgery for the development of the osteoporotic phenotype, characterized by increased bone turnover and decreased bone mineral density.
-
Confirm the osteoporotic state by measuring bone turnover markers and bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA).
Protocol 2: this compound Administration
Objective: To administer this compound to the experimental animals.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1.2, 6, and 30 mg/kg).
-
Administer the this compound suspension or vehicle to the respective groups of animals once daily via oral gavage.
-
The treatment duration in preclinical primate studies is typically 16 to 24 months to adequately assess effects on bone quality.
Protocol 3: Bone Histomorphometry
Objective: To quantitatively assess the microscopic structure of bone.
Materials:
-
Bone biopsy or necropsy samples (e.g., iliac crest, femur)
-
Fixative (e.g., 70% ethanol)
-
Dehydrating solutions (graded ethanol series)
-
Infiltrating and embedding resin (e.g., methyl methacrylate)
-
Microtome for undecalcified bone
-
Staining solutions (e.g., Von Kossa, Toluidine Blue)
-
Microscope with a camera and histomorphometry software
Procedure:
-
Sample Collection: At the end of the treatment period, collect bone samples. For dynamic histomorphometry, administer fluorochrome labels (e.g., tetracycline, calcein) at specific time points before sample collection.
-
Fixation and Dehydration: Fix bone samples in 70% ethanol and then dehydrate through a graded series of ethanol.
-
Embedding: Infiltrate and embed the undecalcified bone samples in a resin such as methyl methacrylate.
-
Sectioning: Cut thin sections (5-10 µm) using a specialized microtome for hard tissues.
-
Staining: Stain the sections to visualize different bone components. Von Kossa stain is used to identify mineralized bone, while Toluidine Blue can be used to visualize cellular components.
-
Image Analysis: Capture high-resolution images of the stained sections.
-
Quantitative Analysis: Use histomorphometry software to quantify various parameters, including:
-
Structural Parameters: Bone Volume/Total Volume (BV/TV), Trabecular Thickness (Tb.Th), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp).
-
Bone Formation Parameters: Osteoid Surface/Bone Surface (OS/BS), Mineralizing Surface/Bone Surface (MS/BS), and Bone Formation Rate (BFR/BS).
-
Bone Resorption Parameters: Osteoclast Surface/Bone Surface (Oc.S/BS) and Eroded Surface/Bone Surface (ES/BS).
-
Protocol 4: Measurement of Bone Turnover Markers
Objective: To quantify biomarkers of bone resorption and formation in serum or urine.
Materials:
-
Serum or urine samples
-
ELISA kits for C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTX)
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood and/or urine samples from the animals at baseline and at various time points throughout the study. Process blood to obtain serum and store all samples at -80°C until analysis.
-
ELISA Assay:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the microplate.
-
Follow the incubation, washing, and substrate addition steps as outlined in the kit protocol.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the bone turnover markers in the unknown samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This compound demonstrates a unique mechanism of action by selectively inhibiting cathepsin K, leading to a reduction in bone resorption with a minimal impact on bone formation. The provided protocols outline the key experimental procedures for evaluating the effects of this compound on bone histomorphometry and turnover in a preclinical setting. Quantitative histomorphometric analysis is a critical tool for understanding the detailed effects of this compound on bone microarchitecture and cellular activity, providing valuable insights for its development as a novel osteoporosis therapy.
References
- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 16-month treatment with the cathepsin K inhibitor this compound on bone markers, mineral density, strength and histomorphometry in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
ONO-5334 Dose-Response Studies in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dose-response characteristics of ONO-5334, a potent and selective inhibitor of cathepsin K. The included protocols are based on established preclinical models and are intended to guide researchers in the evaluation of this compound and similar compounds targeting bone resorption.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by inhibiting cathepsin K, a cysteine protease highly expressed in osteoclasts. Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix[1]. By inhibiting this enzyme, this compound effectively reduces bone resorption.
The expression and activity of cathepsin K are regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. RANKL, produced by osteoblasts and other cells, binds to its receptor RANK on the surface of osteoclast precursors. This interaction triggers a signaling cascade involving tumor necrosis factor receptor-associated factor 6 (TRAF6), which in turn activates downstream pathways including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). These signaling events culminate in the activation of transcription factors, such as c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which drive the expression of osteoclast-specific genes, including cathepsin K.
Dose-Response Data in Preclinical Models
The following tables summarize the quantitative dose-response data for this compound in key preclinical models of bone resorption and arthritis.
PTHrP-Induced Hypercalcemia in Thyroparathyroidectomized Rats
This model assesses the ability of a compound to inhibit acute, hormone-induced bone resorption, leading to a decrease in plasma calcium levels.
| Dose of this compound (oral) | Animal Model | Outcome | Result |
| 1, 3, 10 mg/kg | Thyroparathyroidectomized rats with PTHrP-induced hypercalcemia | Reduction in plasma calcium | Dose-dependent reduction in plasma calcium levels[2] |
Collagen-Induced Arthritis (CIA) in Cynomolgus Monkeys
The CIA model in non-human primates is a well-established model of rheumatoid arthritis, characterized by joint inflammation and destruction.
| Dose of this compound (oral) | Animal Model | Outcome | Result |
| 30 mg/kg/day for 9 weeks | Female cynomolgus monkeys with collagen-induced arthritis | X-ray score (joint destruction) | 64% decrease in X-ray score compared to control (p<0.05)[3][4] |
| 30 mg/kg/day for 9 weeks | Female cynomolgus monkeys with collagen-induced arthritis | Urinary CTX-I (bone resorption marker) | Maintained near baseline levels, preventing a ~10-fold increase seen in controls[3] |
| 30 mg/kg/day for 9 weeks | Female cynomolgus monkeys with collagen-induced arthritis | Urinary CTX-II (cartilage degradation marker) | Maintained near baseline levels, preventing a ~7-fold increase seen in controls |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the dose-response tables.
Protocol: PTHrP-Induced Hypercalcemia in Rats
Objective: To evaluate the in vivo efficacy of this compound in inhibiting parathyroid hormone-related peptide (PTHrP)-induced hypercalcemia.
Materials:
-
Male rats (e.g., Sprague-Dawley), thyroparathyroidectomized
-
Human PTHrP(1-34)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Blood collection supplies (for plasma calcium measurement)
-
Calcium analyzer
Procedure:
-
Animal Acclimatization: House thyroparathyroidectomized rats under standard laboratory conditions for a suitable period to acclimatize.
-
Fasting: Fast animals overnight prior to the experiment, with free access to water.
-
This compound Administration: Administer this compound orally at the desired doses (e.g., 1, 3, 10 mg/kg) or vehicle to respective groups of rats.
-
PTHrP Infusion: At a specified time post-ONO-5334 administration (e.g., 1 hour), initiate a continuous subcutaneous infusion of PTHrP(1-34) at a rate known to induce hypercalcemia.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 6, and 8 hours) after the start of the PTHrP infusion.
-
Plasma Calcium Measurement: Separate plasma and measure the total calcium concentration using a calcium analyzer.
-
Data Analysis: Analyze the plasma calcium levels over time for each treatment group to determine the dose-dependent inhibitory effect of this compound.
Protocol: Collagen-Induced Arthritis in Cynomolgus Monkeys
Objective: To assess the therapeutic efficacy of this compound on joint destruction in a non-human primate model of rheumatoid arthritis.
Materials:
-
Female cynomolgus monkeys
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
-
X-ray imaging equipment
-
Urine collection supplies
-
ELISA kits for urinary CTX-I and CTX-II
Procedure:
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen in CFA.
-
Administer the primary immunization intradermally at multiple sites on the back of the monkeys.
-
After a specified period (e.g., 21 days), administer a booster immunization with bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Once arthritis is established (e.g., observed joint swelling), randomize animals into treatment groups.
-
Administer this compound (e.g., 30 mg/kg/day) or vehicle orally once daily for the duration of the study (e.g., 9 weeks).
-
-
Assessment of Arthritis:
-
Joint Swelling: Score the severity of joint swelling in the digits at regular intervals.
-
Radiographic Analysis: Perform X-ray imaging of the joints at the beginning and end of the treatment period. Score the radiographs for joint destruction, including bone erosion and joint space narrowing.
-
-
Biomarker Analysis:
-
Collect urine samples at baseline and at various time points throughout the study.
-
Measure the concentrations of urinary CTX-I (a marker of bone resorption) and CTX-II (a marker of cartilage degradation) using specific ELISA kits.
-
-
Data Analysis: Compare the changes in joint swelling scores, radiographic scores, and biomarker levels between the this compound and vehicle-treated groups.
Protocol: Measurement of C-telopeptide of Type I Collagen (CTX-I)
Objective: To quantify the level of CTX-I, a biomarker of bone resorption, in serum or urine samples from preclinical studies.
Principle: This protocol outlines a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA), which is a common method for CTX-I measurement.
Materials:
-
Commercially available CTX-I ELISA kit (follow manufacturer's instructions)
-
Serum or urine samples from preclinical models
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect blood or urine samples and process them according to the ELISA kit's instructions to obtain serum or cleared urine.
-
Dilute samples as recommended by the manufacturer.
-
-
Assay Procedure (General Steps):
-
Add standards, controls, and prepared samples to the wells of the microplate pre-coated with a capture antibody.
-
Add a fixed amount of biotinylated CTX-I to each well. This will compete with the CTX-I in the sample for binding to the capture antibody.
-
Incubate the plate to allow for binding.
-
Wash the plate to remove unbound components.
-
Add a streptavidin-enzyme conjugate (e.g., horseradish peroxidase), which binds to the biotinylated CTX-I.
-
Wash the plate again.
-
Add a substrate solution that will react with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance of each well using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
The concentration of CTX-I in the samples is inversely proportional to the measured absorbance.
-
Calculate the CTX-I concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
These application notes and protocols provide a framework for investigating the dose-response relationship of this compound in relevant preclinical models. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data in drug development.
References
- 1. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 2. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Cathepsin K Inhibitor this compound and Concomitant Use of this compound with Methotrexate on Collagen-Induced Arthritis in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Cathepsin K Inhibitor this compound and Concomitant Use of this compound with Methotrexate on Collagen-Induced Arthritis in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ONO-5334 in DMSO: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the cathepsin K inhibitor, ONO-5334, when dissolved in dimethyl sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound for in vitro studies.
Q2: How should this compound stock solutions in DMSO be stored?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Is there any quantitative data available on the solubility of this compound in DMSO?
Q4: What is the stability of this compound in DMSO at different temperatures?
A4: There is no specific public data detailing the degradation kinetics of this compound in DMSO at various temperatures. General best practices for handling compounds in DMSO suggest that prolonged storage at room temperature should be avoided to minimize the risk of degradation. For short-term storage, refrigeration at 4°C is acceptable, but for periods longer than a few days, freezing at -20°C or -80°C is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the this compound stock solution upon thawing. | The concentration of this compound may exceed its solubility limit at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Inconsistent experimental results using the same this compound stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Aliquot the new stock into single-use vials to avoid repeated changes in temperature. |
| Observed cellular toxicity not attributed to the effects of this compound. | The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final concentration of DMSO in your assay is at a level non-toxic to your specific cell line, typically below 0.5%. Run a vehicle control (media with the same final DMSO concentration without this compound) to assess solvent toxicity. |
| Difficulty dissolving this compound powder in DMSO. | The quality of the DMSO or the compound may be compromised. | Use anhydrous, high-purity DMSO. Ensure the this compound powder has been stored correctly according to the supplier's instructions. Gentle warming and vortexing can aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and a 10 mM concentration. The molecular weight of this compound is 438.58 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts. Cathepsin K plays a crucial role in bone resorption by degrading type I collagen, the primary organic component of the bone matrix. By inhibiting cathepsin K, this compound effectively reduces bone resorption.
Optimizing ONO-5334 Dosing Regimen In Vivo: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing in vivo dosing regimens for the cathepsin K inhibitor, ONO-5334. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[3] By inhibiting cathepsin K, this compound reduces bone resorption by osteoclasts.[1][2] Unlike some other antiresorptive agents, this compound has been shown to have a lesser effect on bone formation markers, suggesting a potential for uncoupling bone resorption from formation.
Q2: What are the key considerations for selecting an animal model for this compound studies?
A2: The most commonly used animal models for studying the effects of this compound on bone metabolism are the ovariectomized (OVX) rat and non-human primates, such as cynomolgus monkeys. The OVX rat is a well-established model of postmenopausal osteoporosis, characterized by increased bone turnover and bone loss. Cynomolgus monkeys offer a model that is phylogenetically closer to humans and allows for the assessment of both trabecular and cortical bone changes that are highly relevant to human osteoporosis.
Q3: What is a typical starting dose for this compound in preclinical in vivo studies?
A3: Based on published studies, a starting point for oral administration of this compound in OVX rats is in the range of 15 mg/kg/day. For cynomolgus monkeys, dose-ranging studies have utilized oral doses from 1.2 to 30 mg/kg/day. The optimal dose will depend on the specific animal model, the desired level of target engagement (i.e., inhibition of bone resorption markers), and the study duration.
Q4: How should this compound be formulated for oral administration in animal studies?
A4: For oral administration in cynomolgus monkeys, this compound has been formulated in 0.5% methylcellulose (MC). While the specific vehicle for rat studies is not explicitly detailed in the provided search results, a suspension in an aqueous vehicle like 0.5% MC or carboxymethyl cellulose (CMC) is a common practice for preclinical oral dosing. It is crucial to ensure a homogenous and stable suspension for accurate dosing.
Q5: What are the primary and secondary endpoints to measure the efficacy of this compound in vivo?
A5:
-
Primary Endpoints:
-
Bone Turnover Markers: Measurement of serum or urinary C-terminal telopeptide of type I collagen (CTX-I) and N-terminal telopeptide of type I collagen (NTX) are key biomarkers of bone resorption. Serum osteocalcin and bone-specific alkaline phosphatase (BSAP) are common markers of bone formation.
-
-
Secondary Endpoints:
-
Bone Mineral Density (BMD): Assessed by dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT) at various skeletal sites (e.g., lumbar spine, femur, tibia).
-
Bone Strength: Evaluated through biomechanical testing of excised bones (e.g., three-point bending tests).
-
Bone Histomorphometry: Provides detailed information on the microscopic structure of bone and cellular activity.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in bone turnover marker data | - Improper sample collection/handling- Circadian rhythm of bone turnover- Animal stress | - Standardize sample collection time (e.g., morning fasting).- Ensure consistent sample processing and storage (-80°C).- Acclimatize animals to handling and procedures to minimize stress. |
| Lack of significant effect on bone mineral density (BMD) | - Insufficient dose or treatment duration- Inappropriate animal model- Issues with BMD measurement | - Conduct a dose-response study to determine the optimal dose.- Extend the treatment duration (e.g., from 8 weeks to 16 months in monkeys).- Ensure proper calibration and positioning for DXA/pQCT scans. |
| Inconsistent oral dosing leading to variable plasma exposure | - Poor drug suspension- Animal regurgitation or spitting | - Ensure the vehicle maintains a uniform suspension of this compound.- Use appropriate gavage techniques and observe animals post-dosing to ensure ingestion. |
| Unexpected adverse events | - Off-target effects- Vehicle-related toxicity | - Carefully monitor animals for any clinical signs of toxicity.- Include a vehicle-only control group to rule out vehicle effects. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Ovariectomized (OVX) Rats
| Dose (oral) | Treatment Duration | Key Findings | Reference |
| 15 mg/kg/day | 8 weeks | - Partially restored trabecular BMD and BMC.- Increased cortical BMD and BMC more potently than alendronate.- Decreased endosteal circumference, leading to increased cortical thickness. |
Table 2: In Vivo Efficacy of this compound in Ovariectomized (OVX) Cynomolgus Monkeys
| Dose (oral) | Treatment Duration | Key Findings | Reference |
| 3, 10, 30 mg/kg/day | 8 months | - Dose-dependently suppressed the increase in urinary CTX and serum osteocalcin.- 30 mg/kg maintained urinary CTX at near-zero levels.- Dose-dependently reversed the OVX effect on vertebral BMD and improved bone strength.- Increased total and cortical BMD in the femoral neck. | |
| 1.2, 6, 30 mg/kg/day | 16 months | - 6 and 30 mg/kg decreased bone resorption markers to below sham levels while maintaining bone formation markers above sham levels.- 6 and 30 mg/kg increased BMD to a level greater than sham at all sites.- Increased cortical BMD, area, and thickness. | |
| 30 mg/kg/day | 9 weeks (in collagen-induced arthritis model) | - Prevented joint destruction but not joint inflammation.- Maintained urinary CTX-I and CTX-II near baseline. |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Model: Female Sprague-Dawley or Wistar rats (12-16 weeks old).
-
Procedure:
-
Perform bilateral ovariectomy under anesthesia. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Allow a recovery period of 4-8 weeks to establish bone loss.
-
Initiate oral administration of this compound (e.g., 15 mg/kg/day) or vehicle control once daily for the desired treatment duration (e.g., 8 weeks).
-
-
Endpoint Analysis:
-
Collect urine and blood samples at baseline and termination for bone turnover marker analysis.
-
At the end of the study, euthanize animals and collect femurs and tibias for BMD analysis by pQCT and biomechanical testing.
-
Measurement of Urinary C-Terminal Telopeptide of Type I Collagen (CTX-I)
-
Sample Collection: Collect urine samples from monkeys, preferably in the morning to minimize circadian variation. Samples can be collected directly on plastic sheets or from the floor using disposable pipettes.
-
Sample Processing: Centrifuge urine samples at 2000 x g for 10 minutes at 4°C. Store the supernatant at -70°C until analysis.
-
Assay: Use a commercially available ELISA kit specific for urinary CTX-I, following the manufacturer's instructions. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Measurement of Serum Osteocalcin
-
Sample Collection: Collect whole blood from fasted animals.
-
Sample Processing: Allow the blood to clot, then centrifuge to separate the serum. Store serum samples at -80°C.
-
Assay: Use a commercially available ELISA or radioimmunoassay (RIA) kit for monkey osteocalcin. Follow the manufacturer's protocol for the assay procedure.
Bone Mineral Density (BMD) Measurement by pQCT in Cynomolgus Monkeys
-
Instrumentation: A peripheral quantitative computed tomography scanner (e.g., Norland/Stratec XCT-3000A).
-
Procedure:
-
Anesthetize the monkey.
-
Position the animal to scan the desired skeletal site (e.g., femoral neck, lumbar vertebrae).
-
Acquire scans with appropriate voxel size (e.g., 0.2-0.4 mm) to distinguish cortical and trabecular bone.
-
Analyze the scans using the manufacturer's software to determine cortical and trabecular BMD.
-
-
Precision: It is recommended to establish in vivo precision for the specific QCT instrument and protocol being used.
Visualizations
Signaling Pathway of Cathepsin K Inhibition by this compound
References
- 1. Cbl-PI3K Interaction Regulates Cathepsin K Secretion in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional distinctions in cortical bone mineral density measured by pQCT can predict alterations in material property at the tibial diaphysis of the Cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-5334 Technical Support Center: Investigating Potential Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of ONO-5334 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2][3] Its primary mechanism involves the inhibition of this enzyme, which plays a crucial role in the degradation of bone matrix proteins, including type I collagen.[1][4] By inhibiting cathepsin K, this compound effectively reduces bone resorption by osteoclasts.
Q2: What are the known off-target effects of this compound in vitro?
In vitro studies have shown that this compound has a degree of inhibitory activity against other cysteine proteases, specifically cathepsins S, L, and B. However, its inhibitory potency against these cathepsins is significantly lower than for cathepsin K.
Q3: Have there been any significant safety concerns related to off-target effects in clinical trials of this compound?
To date, clinical studies on this compound have not reported any clinically relevant safety concerns attributed to off-target effects. This contrasts with some other cathepsin K inhibitors, such as balicatib, which was discontinued due to adverse effects like morphea-like skin thickening, potentially linked to off-target lysosomotropic accumulation.
Q4: How does the selectivity of this compound compare to other cathepsin K inhibitors?
This compound is considered a highly selective inhibitor of cathepsin K. While direct comparative studies are limited in the provided results, the development of highly selective inhibitors has been a key goal in this class of drugs to minimize off-target effects.
Troubleshooting Guide
| Observed Issue in Cell Culture | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell morphology or viability (non-osteoclast cell lines) | Inhibition of other cathepsins (e.g., Cathepsin B, L, S) which are involved in various cellular processes. | 1. Titrate this compound concentration: Use the lowest effective concentration for cathepsin K inhibition to minimize off-target effects. 2. Use control inhibitors: Compare results with a more selective cathepsin K inhibitor if available, or inhibitors specific to other cathepsins to deconvolute the effects. 3. Perform cytotoxicity assays: Conduct standard assays (e.g., MTT, LDH) to determine the cytotoxic profile of this compound in your specific cell line. |
| Alterations in protein degradation pathways | Inhibition of lysosomal proteases other than cathepsin K. | 1. Activity-based protein profiling: Use probes to assess the activity of a broader range of cellular proteases. 2. Western blotting: Analyze the levels of specific proteins known to be substrates of cathepsins B, L, or S. |
| Inconsistent results in bone resorption assays | Off-target effects on osteoclast viability or function independent of cathepsin K inhibition. | 1. Assess osteoclast viability: Use vital dyes (e.g., Calcein AM/Ethidium homodimer-1) to ensure this compound is not causing cell death at the concentrations used. This compound has been shown not to affect osteoclast viability, unlike some other bone resorption inhibitors. 2. Actin ring formation assay: Visualize the actin ring, a critical structure for osteoclast function, to ensure it is not disrupted by off-target effects. This compound has been observed not to disrupt the actin ring. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary target and known off-target cathepsins.
| Target | Inhibitory Constant (Ki) | Selectivity vs. Cathepsin K | Reference |
| Cathepsin K | 0.1 nM | - | |
| Cathepsin S | 0.83 nM | 8.3-fold lower | |
| Cathepsin L | 17 nM | 170-fold lower | |
| Cathepsin B | 32 nM | 320-fold lower |
Experimental Protocols
Protocol 1: In Vitro Cathepsin Activity Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against various cathepsins.
-
Enzyme Activation: Recombinantly express and purify the human cathepsins (K, S, L, B). Activate the enzymes according to the manufacturer's instructions, typically involving incubation in an activation buffer (e.g., sodium acetate buffer with DTT and EDTA) at 37°C.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add the activated cathepsin enzyme.
-
Add the various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a fluorogenic substrate specific for the cathepsin being tested (e.g., Z-Phe-Arg-AMC for cathepsins B and L, Z-Val-Val-Arg-AMC for cathepsin S, Z-Gly-Pro-Arg-AMC for cathepsin K).
-
Monitor the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Protocol 2: Osteoclast Bone Resorption Assay
This protocol describes a method to assess the effect of this compound on osteoclast-mediated bone resorption.
-
Osteoclast Generation: Isolate osteoclast precursors from human peripheral blood mononuclear cells (PBMCs) or rodent bone marrow. Culture the cells in the presence of M-CSF and RANKL to differentiate them into mature osteoclasts on a suitable substrate (e.g., bone slices, dentin discs, or calcium phosphate-coated plates).
-
Treatment: Once mature osteoclasts are formed (identified by their large size and multiple nuclei), replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Culture the cells for a period sufficient to allow for resorption (e.g., 24-72 hours).
-
Resorption Analysis:
-
Remove the osteoclasts from the substrate (e.g., using sonication or bleach).
-
Stain the resorption pits with a suitable dye (e.g., toluidine blue) or visualize them using scanning electron microscopy.
-
Quantify the resorbed area per field of view or per osteoclast using image analysis software.
-
-
Data Analysis: Compare the resorbed area in the this compound-treated groups to the vehicle control group to determine the inhibitory effect on bone resorption.
Visualizations
References
- 1. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
morning vs evening administration of ONO-5334 in studies
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the administration timing of ONO-5334, a cathepsin K inhibitor. The following frequently asked questions (FAQs), data summaries, and experimental protocols are based on a clinical study comparing morning versus evening dosing.
Frequently Asked Questions (FAQs)
Q1: Does the time of day this compound is administered affect its pharmacokinetic profile?
A1: Yes, the timing of administration impacts the pharmacokinetic (PK) profile of this compound. A study in healthy postmenopausal women using a 150-mg sustained-release tablet (SRT) found that the maximum plasma concentration (Tmax) was reached significantly later following evening administration (5.0 hours) compared to morning administration (2.0 hours).[1] While there were no significant differences in the maximum plasma concentration (Cmax) or the total drug exposure over 24 hours (AUC24h), mean plasma concentrations were lower between 12 and 24 hours post-dose with the evening regimen.[1] Specifically, mean trough concentrations were approximately 4.0 ng/mL for evening dosing versus 9.4 ng/mL for morning dosing.[1][2] This difference is speculated to be due to delayed gastric emptying in the evening.[1]
Q2: How does administration timing alter the pharmacodynamic (PD) effects of this compound on bone resorption markers?
A2: Morning administration of this compound has demonstrated a more consistent and efficacious suppression of bone resorption markers compared to evening administration. In a clinical trial, morning dosing led to a sustained suppression of the bone turnover marker C-terminal telopeptide of type I collagen (CTX-I) of over 60% across a 24-hour period. In contrast, the suppressive effect of evening administration was less apparent 14 hours or more after the dose. This resulted in a statistically significant greater overall suppression of both serum and urinary CTX-I with morning dosing.
Q3: What is the clinical recommendation for this compound administration time based on current findings?
A3: Based on available evidence, morning administration of this compound is more efficacious in suppressing markers of bone turnover than evening administration. The sustained plasma concentrations observed with morning dosing are believed to be necessary to achieve a consistent 24-hour reduction in bone resorption. Data indicates that a plasma this compound concentration of at least 10 ng/mL is required for a greater than 60% reduction in serum CTX-I, a threshold more consistently met with the morning regimen.
Q4: Were any safety concerns identified with either morning or evening administration?
A4: In the crossover study comparing morning and evening dosing, no safety findings of concern were reported for either administration regimen.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (150-mg SRT) on Day 5
| Parameter | Morning Administration | Evening Administration | P-value |
| Tmax (h) | 2.0 | 5.0 | 0.002 |
| Cmax (ng/mL) | Not Reported | Not Reported | NS |
| AUC24h (ng·h/mL) | Not Reported | Not Reported | NS |
| Trough Conc. (ng/mL) | ~9.4 | ~4.0 | Not Reported |
| NS: Not Significant | |||
| (Source: Eastell et al., 2016) |
Table 2: Pharmacodynamic Effects on Bone Resorption Marker CTX-I
| Parameter | Morning Administration | Evening Administration | P-value |
| Serum CTX-I AUE (% suppression) | 69% | 63% | < 0.05 |
| Urinary CTX-I/creatinine AUE (% suppression) | 93% | 86% | < 0.01 |
| AUE: Area Under the Effect Curve | |||
| (Source: Eastell et al., 2016) |
Experimental Protocols
Study Design: Randomized Crossover Trial (NCT01384188)
This was a randomized, single-blind, two-period crossover study conducted to compare the effects of morning versus evening administration of this compound.
-
Participants: The study enrolled healthy postmenopausal women. Fourteen subjects were assigned to treatment, with eleven completing the study.
-
Treatment Regimen: Participants received a 150-mg sustained-release tablet (SRT) of this compound once daily for 5 days in each of the two treatment periods.
-
Randomization: Subjects were randomly assigned to receive either morning administration in the first period and evening in the second, or vice versa. The two treatment periods were separated by a washout period of at least 10 days.
-
Blinding: To maintain the single-blind design, subjects received a placebo tablet at the time they were not receiving the active drug.
-
Dosing Times: The morning dose was administered at 08:00, and the evening dose at 20:00. Doses were given 30 minutes after standardized meals.
-
Sample Collection:
-
Pharmacokinetics: Blood samples for measuring plasma this compound concentrations were collected over 12 hours on Day 1 and over 24 hours on Day 5. On Day 5, samples were taken hourly for the first 6 hours post-dose.
-
Pharmacodynamics: Serum and urinary levels of the bone resorption marker CTX-I were measured at multiple time points throughout the study to assess the drug's effect.
-
Visualizations
Caption: Workflow of the crossover study comparing morning vs. evening this compound administration.
Caption: this compound inhibits Cathepsin K-mediated bone resorption, reducing CTX-I release.
References
- 1. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-5334 immediate-release vs sustained-release in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the immediate-release (IRT) and sustained-release (SRT) formulations of ONO-5334, a selective inhibitor of cathepsin K.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in the pharmacokinetic profiles of this compound immediate-release (IRT) and sustained-release (SRT) tablets?
A1: The sustained-release tablet (SRT) is designed to provide a more consistent plasma concentration of this compound over a 24-hour period compared to the immediate-release tablet (IRT). This results in a lower peak concentration (Cmax), a slightly reduced total drug exposure (AUC), but a significantly higher concentration at 24 hours post-dose (C24h). These characteristics are intended to maximize the therapeutic effect on bone resorption.[1][2]
Q2: How do the pharmacodynamic effects on bone resorption markers differ between the IRT and SRT formulations?
A2: The SRT formulation of this compound demonstrates a more potent and sustained suppression of bone resorption markers, such as serum C-terminal telopeptide of type I collagen (CTX-I), compared to the IRT formulation at the same dose.[1][2] While a single dose of this compound IRT can suppress serum CTX-I by about 50% within an hour, the SRT formulation maintains this suppression for a longer duration.[1] Modeling studies suggest that the SRT could provide a comparable effect on bone resorption markers at a lower dose than the IRT.
Q3: What is the rationale behind developing a sustained-release formulation of this compound?
A3: The development of the SRT formulation was aimed at optimizing the therapeutic profile of this compound. Studies with the IRT formulation suggested that a higher trough concentration, rather than a high peak concentration, is more critical for increasing bone mineral density (BMD). The SRT is designed to reduce Cmax and increase exposure around the trough, thereby maximizing the potency of this compound.
Q4: How does the dosing regimen (morning vs. evening) affect the efficacy of the SRT formulation?
A4: Morning administration of the this compound SRT has been shown to be more efficacious in reducing markers of bone turnover in healthy postmenopausal women compared to evening dosing. Morning dosing leads to a more consistent suppression of CTX-I over a 24-hour period. This is attributed to higher plasma concentrations of this compound between 12 and 24 hours post-dose with morning administration.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected suppression of bone resorption markers with the IRT formulation.
-
Possible Cause: The rapid absorption and elimination profile of the IRT can lead to fluctuating plasma concentrations, with levels potentially falling below the therapeutic threshold before the next dose.
-
Troubleshooting Steps:
-
Review Dosing Schedule: Ensure the dosing schedule is appropriate to maintain adequate trough concentrations. For IRT, a twice-daily (BID) regimen may be more effective than a once-daily (QD) regimen for maintaining sustained suppression.
-
Consider the SRT Formulation: For long-term studies requiring consistent suppression of bone resorption, the SRT formulation may be more suitable due to its prolonged-release profile.
-
Monitor Plasma Concentrations: If feasible, measure plasma this compound concentrations to correlate with the pharmacodynamic response.
-
Issue 2: Difficulty in establishing a clear dose-response relationship with the SRT formulation.
-
Possible Cause: The flat pharmacokinetic profile of the SRT may mask a traditional dose-response curve, especially if the doses selected are already on the higher end of the efficacy spectrum.
-
Troubleshooting Steps:
-
Expand Dose Range: Investigate a wider range of doses, including lower doses, to better characterize the dose-response relationship.
-
Utilize Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Employ PK/PD modeling to simulate the effects of different doses and formulations on bone resorption markers and BMD. This can help in predicting the response at doses not explicitly tested.
-
Assess Multiple Endpoints: In addition to bone resorption markers, evaluate changes in bone mineral density over a longer duration to assess the cumulative effect of treatment.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound IRT vs. SRT (Single 300 mg Dose)
| Parameter | 300 mg IRT | 300 mg SRT | Fold Change (SRT vs. IRT) |
| Mean Cmax | Higher | 3.3-fold lower | ↓ |
| Mean AUCinf | Higher | 0.83-fold lower | ↓ |
| Mean C24h | Lower | 5.4-fold higher | ↑ |
Data sourced from a study in healthy post-menopausal women.
Table 2: Pharmacodynamic Effect on Serum CTX-I (Single 300 mg Dose)
| Formulation | Onset of Suppression (~50%) | Duration of Suppression |
| 300 mg IRT | Within 1 hour | Shorter |
| 300 mg SRT | Within 1 hour | Longer |
Data based on a comparative study showing greater suppression maintained longer by the SRT formulation.
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic and Pharmacodynamic Comparison of this compound IRT and SRT
-
Objective: To compare the pharmacokinetic profile and the effect on bone resorption markers of single doses of this compound IRT and SRT.
-
Study Design: A randomized, partial single-blind, crossover study.
-
Participants: Healthy post-menopausal women.
-
Intervention:
-
This compound 300 mg Immediate-Release Tablet (IRT)
-
This compound 50 mg, 100 mg, and 300 mg Sustained-Release Tablets (SRT)
-
-
Methodology:
-
Administer a single oral dose of the assigned formulation to fasting subjects.
-
Collect serial blood samples at pre-defined time points (e.g., pre-dose, and at multiple intervals post-dose up to 72 hours) for pharmacokinetic analysis of this compound plasma concentrations.
-
Collect serial blood and urine samples to measure bone resorption markers (e.g., serum CTX-I, serum NTX, urinary CTX-I, urinary NTX) at the same time points.
-
Analyze pharmacokinetic parameters including Cmax, AUC, and t1/2.
-
Analyze the percentage change from baseline for each bone resorption marker over time.
-
Protocol 2: Multiple-Dose Comparison of this compound SRT
-
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of multiple doses of this compound SRT.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Healthy post-menopausal women.
-
Intervention:
-
This compound 100 mg SRT once daily
-
This compound 300 mg SRT once daily
-
Placebo
-
-
Methodology:
-
Administer the assigned treatment daily for a specified period (e.g., 14 days).
-
Collect blood samples for pharmacokinetic analysis at steady state (e.g., on the last day of dosing) at pre-defined time points.
-
Collect blood and urine samples for bone resorption marker analysis at baseline and at various time points during and after the treatment period.
-
Monitor for any adverse events throughout the study.
-
Analyze steady-state pharmacokinetic parameters and the sustained effect on bone resorption markers.
-
Visualizations
Caption: this compound inhibits Cathepsin K in osteoclasts.
Caption: Workflow for single and multiple-dose studies.
References
ONO-5334 Technical Support Center: Optimizing Oral Administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges related to the oral delivery of ONO-5334. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on achieving consistent and optimal therapeutic exposure.
Frequently Asked Questions (FAQs)
Q1: My in vivo experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with orally administered this compound can stem from several factors related to its pharmacokinetic profile. Key areas to investigate include the formulation used, the timing of administration relative to feeding, and the dosing schedule. This compound's absorption can be influenced by gastric pH, and its plasma concentration profile differs significantly between immediate-release (IRT) and sustained-release (SRT) formulations.[1][2][3]
Q2: What are the main differences between the immediate-release (IRT) and sustained-release (SRT) formulations of this compound?
A2: The IRT and SRT formulations of this compound are designed for different plasma concentration-time profiles. The IRT provides a rapid absorption with a higher maximum plasma concentration (Cmax), while the SRT is designed to prolong drug release, resulting in a lower Cmax but more sustained plasma concentrations over a 24-hour period.[1][2] The SRT formulation may offer a more consistent suppression of bone resorption markers with a lower dose compared to the IRT.
Q3: How does food impact the oral absorption of this compound?
A3: The presence of food does not significantly alter the overall exposure (AUC) of this compound. However, it can affect the rate of absorption and the maximum plasma concentration (Cmax). One study noted that after food, the geometric mean Cmax was 0.78-fold and the AUC was 0.95-fold of that in the fasted state, indicating a slight delay and reduction in peak concentration but comparable total absorption. For consistency in experimental results, it is advisable to maintain a consistent feeding schedule relative to drug administration.
Q4: Does the time of day for dosing affect the efficacy of this compound?
A4: Yes, the timing of administration can influence the pharmacokinetic and pharmacodynamic profile of this compound. Morning administration of the SRT formulation has been shown to result in more sustained plasma concentrations and a more consistent suppression of bone resorption markers over a 24-hour period compared to evening administration. This is potentially due to differences in gastric emptying and other physiological rhythms.
Q5: What is the relationship between this compound plasma concentration and its effect on bone resorption markers?
A5: this compound's inhibition of bone resorption markers, such as serum and urinary CTX-I and NTX-I, is dose- and concentration-dependent. A sigmoidal Emax model can describe this relationship, where higher plasma concentrations lead to greater inhibition of these markers, up to a maximum effect. Maintaining a plasma concentration above the half-maximal effective concentration (EC50) is crucial for sustained efficacy.
Troubleshooting Guides
Issue: High Variability in Pharmacokinetic Data
Possible Cause 1: Inconsistent Administration Protocol
-
Solution: Standardize the dosing procedure. Administer this compound at the same time each day and in a consistent relation to the feeding schedule (e.g., always in a fasted state or a fixed time after feeding).
Possible Cause 2: Use of an Inappropriate Formulation for the Experimental Goal
-
Solution: If the goal is to achieve a rapid, high peak concentration, the IRT formulation may be suitable. If sustained exposure and suppression of bone resorption markers over a longer period are desired, the SRT formulation is likely more appropriate.
Issue: Sub-optimal Suppression of Bone Resorption Markers
Possible Cause 1: Insufficient Plasma Concentration
-
Solution: The dose may be too low to achieve the desired therapeutic effect. This compound displays linear plasma pharmacokinetics over the 3-300 mg dose range. Consider a dose escalation study to determine the optimal dose for your model. A higher trough concentration (Cmin) is thought to be important for increasing bone mineral density.
Possible Cause 2: Mismatch Between Dosing Frequency and Drug Half-life
-
Solution: The half-life of this compound ranges from approximately 9 to 22 hours. If using the IRT formulation, the plasma concentration may fall below the therapeutic threshold before the next dose. Consider a twice-daily (BID) dosing regimen or switching to the SRT formulation for more consistent plasma levels.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| IRT | 300 mg | ~3.3-fold higher than SRT | 0.5 - 1.0 | ~1.2-fold higher than SRT | 9.1 - 22 |
| SRT | 300 mg | Lower than IRT | ~4.0 - 5.0 | Lower than IRT | ~15 |
| SRT | 150 mg (Morning) | Not specified | 2.0 | Not specified | Not specified |
| SRT | 150 mg (Evening) | Not specified | 5.0 | Not specified | Not specified |
Data compiled from multiple studies; values are approximate and for comparative purposes.
Table 2: Effect of this compound on Bone Resorption Markers
| Formulation | Dose | Marker | Maximum Suppression | Notes |
| IRT | 30 mg | Serum CTX | -32% | At 4 hours post-dose |
| IRT | 100 mg | Serum CTX | -59% | At 4 hours post-dose |
| IRT | 300 mg | Serum CTX | -60% | At 4 hours post-dose |
| IRT | 600 mg | Serum CTX | -66% | At 4 hours post-dose |
| SRT | 300 mg | Serum CTX-I | Maintained longer vs. 300 mg IRT | Greater suppression maintained longer |
| SRT | 150 mg (Morning) | Serum CTX-I AUE | 69% | Greater suppression over 24h |
| SRT | 150 mg (Evening) | Serum CTX-I AUE | 63% |
Experimental Protocols
Protocol 1: Evaluation of Oral Bioavailability in a Rodent Model
-
Animal Model: Use a relevant rodent model (e.g., Sprague-Dawley rats).
-
Groups:
-
Group 1: this compound administered intravenously (for absolute bioavailability calculation).
-
Group 2: this compound (specific formulation - IRT or SRT) administered orally via gavage.
-
-
Dosing: Administer a single dose of this compound. For the oral group, ensure consistent administration relative to the last feeding (e.g., after an overnight fast).
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Process blood samples to obtain plasma. Analyze the plasma concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC for both intravenous and oral routes.
-
Bioavailability Calculation: Absolute bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: Assessment of Pharmacodynamic Effect on Bone Resorption Markers
-
Animal Model: Use an appropriate animal model, such as ovariectomized rats to simulate postmenopausal osteoporosis.
-
Treatment Groups:
-
Vehicle control.
-
This compound (IRT formulation) at various dose levels.
-
This compound (SRT formulation) at various dose levels.
-
-
Dosing Regimen: Administer the assigned treatment orally once or twice daily for a specified duration (e.g., 14 or 28 days).
-
Sample Collection: Collect blood and urine samples at baseline and at the end of the treatment period.
-
Biomarker Analysis: Analyze serum and urine for bone resorption markers such as CTX-I and NTX-I using commercially available ELISA kits.
-
Data Analysis: Compare the levels of bone resorption markers between the treatment groups and the vehicle control group to determine the dose-dependent efficacy of each formulation.
Visualizations
Caption: Formulation choice impacts pharmacokinetics and pharmacodynamics.
Caption: Troubleshooting guide for sub-optimal this compound efficacy.
Caption: this compound mechanism of action signaling pathway.
References
- 1. Population pharmacokinetic and pharmacodynamic modeling of different formulations of this compound, cathepsin K inhibitor, in Caucasian and Japanese postmenopausal females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bone turnover markers and pharmacokinetics of a new sustained-release formulation of the cathepsin K inhibitor, this compound, in healthy post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ONO-5334 in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ONO-5334 in in vitro assays. The information is designed to help identify and resolve common sources of variability and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of Cathepsin K.[1] Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[2] By inhibiting Cathepsin K, this compound blocks the degradation of bone matrix proteins, primarily type I collagen, thereby reducing bone resorption.[1][2] This makes it a therapeutic candidate for metabolic bone diseases such as osteoporosis.[1]
Q2: What is the in vitro potency and selectivity of this compound?
In vitro experiments have demonstrated that this compound is a highly potent inhibitor of Cathepsin K with a Ki value of 0.1 nM. Its inhibitory activity against other cysteine proteases, such as Cathepsin S, L, and B, is significantly lower, with selectivity ratios ranging from 8 to 320-fold.
Q3: What type of in vitro assay is typically used to measure this compound activity?
A common method for measuring the inhibitory activity of compounds like this compound against Cathepsin K is a fluorometric enzyme assay. These assays utilize a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule (fluorophore) and a quencher. In the presence of active Cathepsin K, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence that can be measured over time.
Q4: What are the key reagents and components of a Cathepsin K inhibition assay?
A typical in vitro Cathepsin K inhibition assay includes:
-
Recombinant Human Cathepsin K: The purified enzyme.
-
Fluorogenic Substrate: A peptide sequence recognized and cleaved by Cathepsin K, commonly labeled with a fluorophore like AFC (amino-4-trifluoromethylcoumarin) or AMC (7-amino-4-methylcoumarin). A frequently used substrate is Z-LR-AFC (N-carbobenzyloxy-Leu-Arg-7-amino-4-trifluoromethylcoumarin).
-
Assay Buffer: Maintains the optimal pH for enzyme activity (typically acidic, around pH 5.5-6.0) and may contain salts and other additives.
-
Reducing Agent: Cysteine proteases like Cathepsin K require a reducing environment for optimal activity. Dithiothreitol (DTT) is commonly included in the assay buffer.
-
This compound (Test Inhibitor): Prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Control Inhibitor: A well-characterized, potent inhibitor of Cathepsin K, such as E-64, is used as a positive control for inhibition.
-
Microplate: A black, flat-bottomed 96-well or 384-well plate is recommended for fluorescence assays to minimize background and crosstalk.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro assays with this compound.
Issue 1: High Variability in IC50 Values
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Pipetting: | Use calibrated pipettes and proper technique. Prepare master mixes of reagents to minimize well-to-well variability. |
| Variable Incubation Times: | Ensure consistent timing for all incubation steps, especially the pre-incubation of the enzyme with the inhibitor and the reaction initiation with the substrate. |
| Temperature Fluctuations: | Maintain a stable temperature throughout the assay. Use a temperature-controlled plate reader. |
| Substrate Concentration: | The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Use a substrate concentration at or below the Km for the enzyme to accurately determine the potency of competitive inhibitors. |
| Data Analysis: | Use a consistent data analysis method and software. Ensure that the data points used for curve fitting are within the linear range of the assay. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Autofluorescence of this compound or other compounds: | Run a control plate with all assay components except the enzyme to measure the intrinsic fluorescence of the test compounds. Subtract this background from the assay readings. |
| Contaminated Reagents: | Use high-purity reagents and filtered, sterile water to prepare buffers. Prepare fresh buffers for each experiment. |
| Spontaneous Substrate Hydrolysis: | Some fluorogenic substrates can hydrolyze spontaneously over time, leading to increased background. Prepare the substrate solution fresh and protect it from light. Include a "no-enzyme" control to quantify the rate of spontaneous hydrolysis. |
| Incorrect Plate Type: | Use black microplates for fluorescence assays to minimize background signal and well-to-well crosstalk. |
Issue 3: Low or No Enzyme Activity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Improper Enzyme Storage or Handling: | Store the recombinant Cathepsin K at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. Keep the enzyme on ice when in use. |
| Suboptimal Assay Buffer pH: | Cathepsin K has an optimal pH in the acidic range (pH 5.5-6.0). Ensure the final pH of the assay buffer is correct. |
| Absence of Reducing Agent: | Cysteine proteases require a reducing environment. Ensure that a sufficient concentration of DTT (typically 1-2 mM) is present in the assay buffer. |
| Expired or Degraded Reagents: | Check the expiration dates of all kit components and reagents. Use freshly prepared solutions. |
Issue 4: Inconsistent Results with this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Solubility of this compound: | This compound has high solubility at acidic pH. Ensure that the final concentration of this compound in the assay does not exceed its solubility limit in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%) and consistent across all wells. |
| Instability of this compound: | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions. |
| High Final DMSO Concentration: | High concentrations of DMSO can affect enzyme conformation and activity. Keep the final DMSO concentration in the assay as low as possible and consistent across all wells, including controls. |
Experimental Protocols
General Protocol for Cathepsin K Inhibition Assay (Fluorometric)
This protocol is a general guideline and may require optimization based on the specific reagents and equipment used.
-
Reagent Preparation:
-
Prepare the Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5, containing EDTA and DTT). Warm to room temperature before use.
-
Reconstitute the lyophilized recombinant Human Cathepsin K in Assay Buffer to the desired stock concentration. Aliquot and store at -80°C.
-
Prepare the fluorogenic substrate (e.g., Z-LR-AFC) stock solution in DMSO. Protect from light.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of a control inhibitor (e.g., E-64) in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in Assay Buffer containing a constant percentage of DMSO.
-
In a 96-well black plate, add the diluted this compound, control inhibitor, or vehicle (Assay Buffer with the same final DMSO concentration) to the appropriate wells.
-
Add the diluted Cathepsin K enzyme to all wells except the "no-enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurements of fluorescence intensity using a microplate reader (e.g., Excitation/Emission wavelengths of 400/505 nm for AFC-based substrates). Read every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the "no-enzyme" control from all other rates to correct for background.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for a Cathepsin K in vitro inhibition assay.
Caption: Mechanism of action of this compound in inhibiting bone resorption.
Caption: A logical flowchart for troubleshooting common in vitro assay issues.
References
Technical Support Center: ONO-5334 and Food Effect in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding the impact of food on the absorption of ONO-5334 in animal models.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the effect of food on the absorption of this compound in animal models?
As of the latest literature review, specific studies detailing the pharmacokinetic effects of food on this compound in preclinical animal models (e.g., rats, dogs, monkeys) have not been identified in publicly available resources. Preclinical research on this compound has primarily focused on its efficacy and safety in animal models of bone disease without a specific emphasis on food-drug interactions.[1][2][3][4]
Q2: What is known about the impact of food on this compound absorption in humans?
A clinical study in healthy postmenopausal women investigated the effect of a meal on the pharmacokinetics of a single 100 mg dose of this compound. The results indicated that food has a minimal effect on the overall exposure (AUC) but may slightly decrease the peak concentration (Cmax).[5]
Q3: How should I design an experiment to assess the food effect on this compound absorption in my animal model?
To evaluate the impact of food on this compound absorption, a standard crossover study design is recommended. This involves administering this compound to a cohort of animals in both a fasted and a fed state, with a washout period between treatments. Key pharmacokinetic parameters (Cmax, Tmax, and AUC) should be compared between the two conditions.
Q4: What type of meal should be used in a "fed" state study in animal models?
The composition of the meal can significantly influence drug absorption. For preclinical studies, especially in dogs, a high-fat meal is often used as it is more likely to elicit a physiological response that affects drug bioavailability. The FDA provides guidance on standardized high-fat and high-calorie meals for human studies, which can be adapted for animal models.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High variability in pharmacokinetic data in fasted animals. | Gastric pH fluctuations in some species (e.g., dogs) can be significant in a fasted state, leading to variable drug dissolution and absorption. | Consider administering the drug in a post-feeding state to achieve a more consistent and acidic gastric pH, which may reduce variability. |
| Unexpectedly low bioavailability in the fed state. | The drug may be binding to components of the meal, or the increased gastric pH after feeding could reduce the solubility of a weakly basic compound. | Analyze the physicochemical properties of this compound to predict its behavior at different pH levels. Consider using a different meal composition for the fed state study. |
| Delayed Tmax in the fed state. | Food can delay gastric emptying, leading to a slower rate of drug absorption. | This is a common physiological effect of food. Ensure your blood sampling schedule is long enough to accurately capture the Cmax and the complete absorption and elimination phases. |
Data Presentation
While specific data for animal models is not available, the following table summarizes the reported impact of food on this compound pharmacokinetics in humans, which can serve as a reference point for what might be expected in preclinical studies.
Table 1: Effect of Food on this compound Pharmacokinetics in Healthy Postmenopausal Women (100 mg Single Dose)
| Parameter | Fed State | Fasted State | Geometric Mean Ratio (Fed/Fasted) | 95% Confidence Interval |
| Cmax | Not Reported | Not Reported | 0.78 | 0.31, 1.94 |
| AUC(0,∞) | Not Reported | Not Reported | 0.95 | 0.67, 1.35 |
Data sourced from a study in healthy postmenopausal women.
Experimental Protocols
Protocol: Food Effect Assessment of this compound in a Canine Model
This protocol outlines a standard methodology for investigating the impact of food on the oral absorption of this compound in beagle dogs.
1. Animal Model:
-
Species: Beagle dogs
-
Health Status: Healthy, with no underlying conditions that could affect gastrointestinal function.
2. Study Design:
-
A randomized, open-label, two-period, two-sequence crossover design.
-
Each dog will receive a single oral dose of this compound under both fasted and fed conditions.
-
A washout period of at least 7 days should be implemented between the two treatments.
3. Dosing and Administration:
-
Fasted State: Animals should be fasted overnight for at least 12 hours before drug administration. Water is allowed ad libitum.
-
Fed State: Following an overnight fast, animals are given a standardized high-fat meal 30 minutes prior to drug administration.
-
Drug Formulation: Administer a consistent formulation of this compound (e.g., suspension, capsule).
4. Blood Sampling:
-
Collect serial blood samples at appropriate time points to adequately characterize the pharmacokinetic profile (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
5. Bioanalysis:
-
Analyze plasma samples for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC from the plasma concentration-time data for each animal under both fed and fasted conditions.
-
Statistically compare the parameters between the two groups to determine the presence and magnitude of any food effect.
Visualizations
Caption: Workflow for a preclinical food effect study.
Caption: Factors influencing food effect on drug absorption.
References
- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of eight-month treatment with this compound, a cathepsin K inhibitor, on bone metabolism, strength and microstructure in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortical bone mineral density is increased by the cathepsin K inhibitor this compound, which leads to a robust increase in bone strength: results from a 16-month study in ovariectomised cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 16-month treatment with the cathepsin K inhibitor this compound on bone markers, mineral density, strength and histomorphometry in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum and urine bone resorption markers and pharmacokinetics of the cathepsin K inhibitor this compound after ascending single doses in post menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-5334 Cytotoxicity Assessment in Primary Cell Cultures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential cytotoxicity of ONO-5334 in primary cell cultures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of cathepsin K, a lysosomal cysteine protease.[1] Cathepsin K is highly expressed in osteoclasts and is a key enzyme responsible for the degradation of bone matrix proteins, particularly type I collagen. By inhibiting cathepsin K, this compound effectively reduces bone resorption.
Q2: Is this compound expected to be cytotoxic to primary cells?
Based on available preclinical data, this compound is not expected to be cytotoxic to primary cells, particularly osteoclasts, at concentrations effective for inhibiting bone resorption. One study demonstrated that while the bisphosphonate alendronate induced pyknotic nuclei in osteoclasts, this compound did not show such effects, suggesting it does not affect osteoclast viability.[1]
Q3: Why should I test for this compound cytotoxicity if it's considered non-toxic?
Assessing the cytotoxicity of any compound in a specific experimental system is a crucial part of due diligence in research. This is important to:
-
Establish a therapeutic window for your in vitro model.
-
Rule out confounding cytotoxic effects when interpreting assay results.
-
Evaluate potential off-target effects at high concentrations or in cell types other than osteoclasts.
-
Fulfill regulatory requirements for preclinical drug development.
Q4: Which primary cell types are most relevant for this compound cytotoxicity studies?
The most relevant primary cell types include:
-
Osteoclasts: As the primary target of this compound.
-
Osteoblasts: To assess any potential impact on bone formation.
-
Chondrocytes: If investigating effects on cartilage.
-
Fibroblasts and endothelial cells: To evaluate potential effects on connective and vascular tissues.
Q5: What are the recommended in vitro cytotoxicity assays for this compound?
A multi-parametric approach is recommended. Commonly used assays include:
-
MTT or WST-1 assays: To measure metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) assay: To quantify cell membrane damage.
-
Annexin V/Propidium Iodide (PI) staining: To detect apoptosis and necrosis.
Data Presentation
Table 1: Inhibitory Potency of this compound against Various Cathepsins
| Cathepsin Target | Inhibition Constant (Ki) |
| Cathepsin K | 0.1 nM |
| Cathepsin S | 0.83 nM |
| Cathepsin L | 17 nM |
| Cathepsin B | 32 nM |
This data indicates that this compound is highly potent against Cathepsin K with good selectivity over other cathepsins.
Experimental Protocols
MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of living cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (with appropriate vehicle, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-only control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.
Materials:
-
Treated cell culture supernatants
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls: Set up wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control (medium only).
-
Collect Supernatant: After treating the cells with this compound for the desired time, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Assay Reaction: Transfer 50 µL of each supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated primary cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer (provided in the kit)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with this compound, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Guides
Table 2: Troubleshooting for Cytotoxicity Assays with this compound
| Issue | Possible Cause | Suggested Solution |
| MTT Assay: High background absorbance | - Contamination of culture with bacteria or yeast.- Phenol red or serum in the medium. | - Ensure aseptic technique.- Use a background control with medium only. Consider using phenol red-free medium for the assay. |
| MTT Assay: Low signal or poor dynamic range | - Suboptimal cell number.- Insufficient incubation time with MTT.- Incomplete solubilization of formazan. | - Perform a cell titration experiment to determine the optimal seeding density.- Ensure incubation allows for visible purple precipitate formation.- Increase solubilization time or gently pipette to mix. |
| LDH Assay: High spontaneous LDH release | - Over-confluent or unhealthy cells.- Rough handling of cells during plating or media changes. | - Ensure cells are in the logarithmic growth phase and not over-confluent.- Handle cells gently; avoid forceful pipetting. |
| LDH Assay: Inconsistent results | - "Edge effect" in 96-well plates.- Presence of LDH in the serum supplement. | - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media.- Use a medium-only control to determine background LDH activity. Consider heat-inactivating the serum or using a low-serum medium. |
| Annexin V Assay: High percentage of PI-positive cells in control | - Harsh cell harvesting techniques. | - Use a gentle dissociation reagent (e.g., TrypLE) and minimize centrifugation speed and time. |
| General: Compound precipitation | - Poor solubility of this compound at the tested concentration. | - Visually inspect the culture medium for any precipitate. Ensure the final DMSO concentration is not causing the compound to fall out of solution. |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity in primary cells.
Caption: Key signaling events in osteoclasts leading to bone resorption.
References
ONO-5334 Technical Support Center: Ensuring Experimental Integrity Through Proper Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on the long-term stability of ONO-5334 in solution, alongside troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments. This compound is a potent and selective inhibitor of cathepsin K, a cysteine protease crucial for osteoclast-mediated bone resorption. Maintaining the stability and activity of this compound in solution is paramount for obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. To ensure long-term stability, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C. This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.
Q2: What is the recommended storage duration for this compound stock solutions?
A2: The stability of the stock solution depends on the storage temperature. The following table summarizes the recommended storage periods:
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | Up to 1 year |
| -20°C | Up to 1 month |
| 4°C | Up to 1 week (for short-term use) |
Q3: Can I store this compound in aqueous solutions like PBS or cell culture media?
A3: While stock solutions are prepared in DMSO, working solutions are often made by diluting the stock in aqueous buffers such as PBS or cell culture media. It is crucial to prepare these working solutions fresh for each experiment. The long-term stability of this compound in aqueous solutions, especially at physiological pH and temperature, has not been extensively reported and may be limited. Factors such as pH, temperature, and the presence of biological components in cell culture media can affect its stability.
Q4: What are the signs of this compound degradation in my experiments?
A4: Degradation of this compound can lead to a loss of its inhibitory activity. Signs of potential degradation include:
-
Inconsistent or reduced inhibitory effect: If you observe variability in the inhibition of cathepsin K activity or a decrease in the expected biological response (e.g., reduced inhibition of bone resorption) compared to previous experiments, the compound may have degraded.
-
Precipitation in solution: The appearance of precipitates in your stock or working solutions can indicate solubility issues or chemical degradation.
-
Changes in color: While not always indicative of degradation, any noticeable change in the color of the solution should be a cause for concern.
Q5: How does this compound inhibit cathepsin K?
A5: this compound is a potent inhibitor of cathepsin K, a key enzyme in bone resorption. By inhibiting cathepsin K, this compound prevents the degradation of bone matrix proteins, primarily type I collagen, by osteoclasts.[1] This ultimately leads to a reduction in bone resorption.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare a fresh stock solution from powder. Ensure proper storage conditions and avoid repeated freeze-thaw cycles by using aliquots. |
| Instability in working solution | Prepare working solutions fresh for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay. |
| Incorrect concentration calculation | Double-check all calculations for dilutions of the stock solution. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of the inhibitor. |
| Suboptimal assay conditions | Ensure the pH, temperature, and buffer components of your assay are optimal for cathepsin K activity and this compound stability. |
Issue 2: Poor Solubility or Precipitation of this compound
| Possible Cause | Troubleshooting Step |
| Exceeding solubility limit in aqueous buffer | The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to maintain solubility. If precipitation occurs, try lowering the final concentration of this compound. |
| Precipitation upon freeze-thaw | If precipitation is observed in the stock solution after thawing, gently warm the vial to 37°C and vortex to redissolve the compound. |
| Interaction with components in the media | Some components in serum or media supplements may affect the solubility of small molecules. Consider using a serum-free medium for a short duration if experimentally feasible, or test different serum batches. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Working Solution
This protocol outlines a method to evaluate the stability of this compound in a chosen experimental buffer (e.g., cell culture medium) over time.
-
Preparation of this compound Working Solution: Prepare a fresh working solution of this compound in the desired buffer at the final experimental concentration.
-
Incubation: Aliquot the working solution and incubate at the desired temperature (e.g., 37°C) for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cathepsin K Activity Assay: At each time point, use the incubated this compound solution to perform a cathepsin K activity assay. A fluorometric assay using a specific cathepsin K substrate is recommended.
-
Data Analysis: Compare the inhibitory activity of the incubated this compound solutions to that of a freshly prepared solution (time 0). A significant decrease in inhibition over time indicates instability.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting bone resorption.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Troubleshooting Logic for Inconsistent Results
References
Section 1: General Information & Mechanism of Action
A Technical Support Guide for Preclinical Research with ONO-5334
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for preclinical studies involving the cathepsin K inhibitor, this compound.
This section provides a foundational understanding of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and selective inhibitor of cathepsin K, a cysteine protease.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[2] It is highly expressed in osteoclasts, the cells responsible for bone resorption.[3][4] By inhibiting cathepsin K, this compound effectively reduces bone resorption without significantly affecting bone formation, thus rebalancing bone metabolism in favor of bone mass preservation or gain. Unlike bisphosphonates such as alendronate, this compound does not appear to affect the viability of osteoclasts.
References
- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ONO-5334 vs. Alendronate: A Comparative Guide for Osteoporosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cathepsin K inhibitor ONO-5334 and the bisphosphonate alendronate, two therapeutic agents for osteoporosis. The information presented is based on data from key clinical and preclinical studies, offering insights into their respective mechanisms of action, efficacy in improving bone mineral density, effects on bone turnover markers, and performance in various osteoporosis models.
Executive Summary
This compound, a potent and selective inhibitor of cathepsin K, and alendronate, a nitrogen-containing bisphosphonate, both demonstrate efficacy in increasing bone mineral density (BMD) in postmenopausal women with osteoporosis and in animal models. The primary distinction in their mechanisms lies in their impact on bone remodeling. Alendronate potently suppresses both bone resorption and formation. In contrast, this compound primarily inhibits bone resorption with a lesser effect on bone formation, suggesting a potential for uncoupling these processes.
The pivotal OCEAN study, a head-to-head clinical trial, revealed that this compound led to significant increases in BMD at the lumbar spine, total hip, and femoral neck, comparable to alendronate. Notably, while both drugs suppressed bone resorption markers to a similar extent, this compound showed minimal suppression of bone formation markers. Preclinical studies in ovariectomized rats and cynomolgus monkeys further support these findings, highlighting this compound's ability to improve bone strength, particularly cortical bone mass.
Mechanism of Action
This compound: Cathepsin K Inhibition
This compound is a selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts. Cathepsin K plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen. By inhibiting this enzyme, this compound directly interferes with the bone resorption activity of osteoclasts.
Alendronate: Bisphosphonate Activity
Alendronate is a bisphosphonate that binds to hydroxyapatite crystals in the bone matrix. During bone resorption, osteoclasts internalize alendronate, which then inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This disruption of the mevalonate pathway impairs the prenylation of small GTPases, which are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis and reduced bone resorption.[1][2][3]
Clinical Data: The OCEAN Study
The Osteoporosis therapy with a Cathepsin K inhibitor Evaluation to Assess efficacy and safety (OCEAN) study was a 2-year, randomized, double-blind, placebo- and active-controlled Phase II trial in postmenopausal women with osteoporosis.[4][5]
Experimental Protocol: OCEAN Study
-
Participants: 197 postmenopausal women with osteoporosis or osteopenia with one fragility fracture.
-
Treatment Arms:
-
Placebo
-
This compound 50 mg twice daily (BID)
-
This compound 100 mg once daily (QD)
-
This compound 300 mg once daily (QD)
-
Alendronate 70 mg once weekly (QW)
-
-
Duration: 24 months.
-
Primary Endpoints: Percentage change in Bone Mineral Density (BMD) at the lumbar spine, total hip, and femoral neck.
-
Secondary Endpoints: Changes in bone turnover markers.
Data Presentation: OCEAN Study Results
Table 1: Percentage Change in Bone Mineral Density (BMD) after 24 Months
| Treatment Group | Lumbar Spine | Total Hip | Femoral Neck |
| Placebo | -0.8% | -1.1% | -1.5% |
| This compound 50 mg BID | +5.9% | +3.1% | +2.7% |
| This compound 100 mg QD | +4.8% | +2.0% | +1.9% |
| This compound 300 mg QD | +6.9% | +3.8% | +3.5% |
| Alendronate 70 mg QW | +5.7% | +3.3% | +2.9% |
| *p < 0.001 vs. placebo. Data adapted from the 2-year OCEAN study results. |
Table 2: Percentage Change in Bone Turnover Markers after 24 Months
| Marker | This compound 300 mg QD | Alendronate 70 mg QW |
| Bone Resorption | ||
| uNTX/Cr | Suppressed | Suppressed |
| sCTX | Suppressed | Suppressed |
| Bone Formation | ||
| B-ALP | Increased to near baseline | Suppressed |
| P1NP | Increased to near baseline | Suppressed |
| Data adapted from the 2-year OCEAN study results. This compound at 300 mg significantly suppressed bone resorption markers to a similar extent as alendronate. In contrast, bone formation markers, after an initial suppression in all groups (including placebo), returned to near baseline levels in the this compound groups by 12-24 months, while they remained suppressed with alendronate. |
Preclinical Data
Ovariectomized (OVX) Rat Model
An 8-week study in ovariectomized rats directly compared the effects of this compound and alendronate on bone mass and strength.
Experimental Protocol:
-
Model: Ovariectomized (OVX) rats.
-
Treatment Arms:
-
Vehicle
-
This compound (0.12, 0.6, 3, or 15 mg/kg, once daily)
-
Alendronate (1 mg/kg, once daily)
-
-
Duration: 8 weeks.
-
Assessments: Bone mineral content (BMC), bone mineral density (BMD) of trabecular and cortical bone, and bone strength.
Data Presentation:
Table 3: Effects on Bone Parameters in OVX Rats
| Parameter | This compound (15 mg/kg) | Alendronate (1 mg/kg) |
| Total BMC | Restored | Fully Restored |
| Trabecular BMD/BMC | Partially Restored | Fully Restored |
| Cortical BMD/BMC | Increased (more potent than alendronate) | Increased |
| Bone Strength | More prominent effect | Effective |
| Data adapted from a study in ovariectomized rats. |
Ovariectomized (OVX) Cynomolgus Monkey Model
A 16-month study in ovariectomized cynomolgus monkeys evaluated the long-term effects of this compound. An 8-month study also compared this compound to alendronate in this model.
Experimental Protocol:
-
Model: Ovariectomized (OVX) cynomolgus monkeys.
-
Treatment Arms (16-month study):
-
Sham (non-OVX) + Vehicle
-
OVX + Vehicle
-
OVX + this compound (1.2, 6, or 30 mg/kg/day, p.o.)
-
OVX + Alendronate (0.05 mg/kg/2 weeks, i.v.)
-
-
Duration: 16 months.
-
Assessments: Bone mineral density (BMD), bone strength, and bone turnover markers.
Data Presentation:
Table 4: Effects on Bone Parameters in OVX Cynomolgus Monkeys (16-month study)
| Parameter | This compound (6 and 30 mg/kg) | Alendronate |
| Bone Resorption Markers | Decreased to ~half of Sham | Suppressed to Sham levels |
| Bone Formation Markers | Remained above Sham levels | Suppressed to Sham levels |
| BMD (all sites) | Increased to a level greater than Sham | Increased |
| Cortical BMD | Increased to a level greater than Sham | Increased |
| Bone Strength (max load) | Increased | Increased |
| Data adapted from a 16-month study in ovariectomized cynomolgus monkeys. |
Conclusion
Both this compound and alendronate are effective in increasing bone mineral density and reducing bone resorption in osteoporosis models. Alendronate demonstrates a potent anti-resorptive effect coupled with suppression of bone formation. This compound, through its distinct mechanism of cathepsin K inhibition, also effectively suppresses bone resorption but with a notably lesser impact on bone formation markers. This potential to uncouple bone resorption from formation may offer a different therapeutic profile. Preclinical studies suggest that this compound may have a more pronounced effect on cortical bone and bone strength compared to alendronate. Further long-term clinical studies are warranted to fully elucidate the comparative fracture risk reduction and safety profiles of these two agents.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. This compound, a cathepsin K inhibitor, improves bone strength by preferentially increasing cortical bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortical bone mineral density is increased by the cathepsin K inhibitor this compound, which leads to a robust increase in bone strength: results from a 16-month study in ovariectomised cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on bone mineral density and biochemical markers of bone turnover in postmenopausal osteoporosis: 2-year results from the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of eight-month treatment with this compound, a cathepsin K inhibitor, on bone metabolism, strength and microstructure in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ONO-5334 and Odanacatib in the Treatment of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two cathepsin K inhibitors, ONO-5334 and odanacatib, for the treatment of osteoporosis. The information is compiled from clinical trial data and preclinical studies to support research and drug development efforts.
Mechanism of Action: Targeting Cathepsin K in Bone Resorption
Both this compound and odanacatib are selective inhibitors of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[2][3] By inhibiting cathepsin K, these drugs reduce bone resorption, the process by which osteoclasts break down bone tissue. A key characteristic of this class of drugs is their potential to uncouple bone resorption from bone formation. Unlike bisphosphonates, which can suppress both processes, cathepsin K inhibitors primarily target resorption while having a lesser effect on bone formation, potentially leading to a net gain in bone mass.[4][5]
Signaling Pathway of Cathepsin K in Bone Remodeling
The following diagram illustrates the signaling pathway leading to bone resorption and the point of intervention for cathepsin K inhibitors.
Efficacy Comparison: this compound vs. Odanacatib
Direct head-to-head clinical trial data for this compound and odanacatib is not available. The following tables summarize their efficacy based on their respective clinical trials, primarily the Phase II OCEAN study for this compound and the Phase II and III (LOFT) trials for odanacatib.
Bone Mineral Density (BMD)
| Drug | Study | Treatment Duration | Lumbar Spine BMD (% change from baseline) | Total Hip BMD (% change from baseline) | Femoral Neck BMD (% change from baseline) |
| This compound | OCEAN | 24 Months | 300 mg once daily: Significant increase (p < 0.001) | 300 mg once daily: Significant increase (p < 0.001) | 300 mg once daily: Significant increase (p < 0.001) |
| Odanacatib | Phase II | 24 Months | 50 mg weekly: +5.5% | 50 mg weekly: +3.2% | - |
| Odanacatib | Phase II Extension | 3 Years | 50 mg weekly: +7.9% | 50 mg weekly: +5.8% | - |
| Odanacatib | Phase II Extension | 5 Years | 50 mg weekly: +11.9% | - | - |
Bone Turnover Markers (BTMs)
| Drug | Study | Bone Resorption Marker (e.g., uNTX, sCTX) | Bone Formation Marker (e.g., BSAP, P1NP) |
| This compound | OCEAN | Significant suppression with 300 mg once daily, similar to alendronate. | Little to no suppression compared to alendronate. Levels returned close to baseline by 12-24 months. |
| Odanacatib | Phase II | Urinary NTX reduced by ~50% at 3 years with 50 mg weekly. | BSAP was relatively unchanged from baseline at 3 years. |
Fracture Risk Reduction
| Drug | Study | Vertebral Fracture Risk Reduction | Hip Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction |
| This compound | OCEAN (Phase II) | Not powered to assess fracture risk. | Not powered to assess fracture risk. | Not powered to assess fracture risk. |
| Odanacatib | LOFT (Phase III) | 72% relative risk reduction vs. placebo. | 47% relative risk reduction vs. placebo. | 23% relative risk reduction vs. placebo. |
Experimental Protocols
This compound: The OCEAN Study
The This compound Cathepsin K Inhibitor European Study (OCEAN) was a Phase II, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Objective : To investigate the efficacy and safety of this compound in postmenopausal women with osteoporosis.
-
Participants : 285 postmenopausal women aged 55 to 75 years with osteoporosis.
-
Treatment Arms :
-
Placebo
-
This compound 50 mg twice daily
-
This compound 100 mg once daily
-
This compound 300 mg once daily
-
Alendronate 70 mg once weekly (active comparator)
-
-
Duration : 12 months, with a 12-month extension.
-
Primary Endpoint : Percentage change in lumbar spine BMD at 12 months.
-
Secondary Endpoints : Changes in total hip and femoral neck BMD, and biochemical markers of bone turnover.
-
Assessments : BMD was measured by dual-energy X-ray absorptiometry (DXA). Bone turnover markers (e.g., serum C-telopeptide of type I collagen (sCTX), bone-specific alkaline phosphatase (BSAP)) were assessed from blood and urine samples.
Odanacatib: The LOFT Trial
The Long-Term Odanacatib Fracture Trial (LOFT) was a Phase III, randomized, double-blind, placebo-controlled, event-driven study.
-
Objective : To evaluate the efficacy and safety of odanacatib in reducing the risk of fractures in postmenopausal women with osteoporosis.
-
Participants : 16,713 women aged 65 years or older with a BMD T-score of -2.5 or less at the total hip or femoral neck, or a prior vertebral fracture and a T-score of -1.5 or less.
-
Treatment Arms :
-
Odanacatib 50 mg once weekly
-
Placebo once weekly *All participants received weekly vitamin D3 (5600 IU) and daily calcium supplements (to a total of ~1200 mg).
-
-
Duration : Event-driven, with a pre-planned extension of up to 5 years.
-
Primary Endpoints :
-
New morphometric vertebral fractures
-
Clinical hip fractures
-
Clinical non-vertebral fractures
-
-
Secondary Endpoints : Clinical vertebral fractures, spine and hip BMD, and bone turnover markers.
-
Assessments : Fractures were assessed radiographically and clinically. BMD was measured by DXA. Bone turnover markers were analyzed from serum and urine samples.
Summary and Conclusion
Both this compound and odanacatib have demonstrated efficacy in increasing bone mineral density and reducing bone resorption markers in postmenopausal women with osteoporosis. Odanacatib, having progressed to a large-scale Phase III fracture outcome trial (LOFT), has shown significant reductions in vertebral, hip, and non-vertebral fractures. The development of odanacatib was discontinued due to an increased risk of stroke. This compound showed promising results in its Phase II OCEAN study, with significant BMD increases and a favorable profile of inhibiting bone resorption while having minimal impact on bone formation. However, fracture data for this compound from a large-scale trial is not available.
This comparative guide highlights the available efficacy data for these two cathepsin K inhibitors. The distinct trial designs and available endpoints should be carefully considered when evaluating their therapeutic potential. The "formation-sparing" mechanism of action of this drug class remains an area of significant interest for future osteoporosis drug development.
References
- 1. Cathepsin K inhibition-induced mitochondrial ROS enhances sensitivity of cancer cells to anti-cancer drugs through USP27x-mediated Bim protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of bone homeostasis: signaling pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]
Unraveling the In Vivo Efficacy of ONO-5334: A Comparative Guide for Researchers
A deep dive into the in vivo validation of ONO-5334's mechanism of action, with a comparative analysis against other prominent osteoporosis therapies. This guide provides researchers, scientists, and drug development professionals with the essential data and experimental context to evaluate this compound's potential in the therapeutic landscape.
This compound, a potent and selective inhibitor of cathepsin K, has emerged as a promising therapeutic agent for osteoporosis. Its mechanism of action centers on the specific inhibition of cathepsin K, a cysteine protease highly expressed in osteoclasts, the primary cells responsible for bone resorption.[1] By inhibiting this enzyme, this compound effectively reduces the degradation of type I collagen, the main component of the bone matrix, thereby tipping the bone remodeling balance in favor of bone formation.[1] This guide provides a comprehensive overview of the in vivo studies that validate this mechanism, comparing its performance with other cathepsin K inhibitors and the widely used bisphosphonate, alendronate.
Comparative Efficacy: this compound vs. Alternatives
The in vivo efficacy of this compound has been evaluated in various preclinical and clinical studies, demonstrating its ability to suppress bone resorption markers and increase bone mineral density (BMD). A key differentiator of this compound is its potential to uncouple bone resorption from bone formation, a significant advantage over traditional antiresorptive agents.
Impact on Bone Turnover Markers
Bone turnover markers (BTMs) are crucial indicators of bone metabolism. Bone resorption markers, such as C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTX), are released during the degradation of bone matrix. Conversely, bone formation markers, like procollagen type I N-terminal propeptide (P1NP) and bone-specific alkaline phosphatase (BSAP), reflect the activity of osteoblasts.
In vivo studies have consistently shown that this compound significantly reduces bone resorption markers. In postmenopausal women, this compound demonstrated a dose-dependent reduction in urinary and serum CTX levels.[2] Notably, this suppression of bone resorption was not accompanied by a significant decrease in bone formation markers, suggesting a favorable uncoupling effect.[3]
| Treatment Group | Bone Resorption Marker (CTX/NTX) Reduction | Bone Formation Marker (P1NP/BSAP) Change | Reference |
| This compound | Significant dose-dependent reduction | Minimal to no significant change | [3] |
| Alendronate | Significant reduction | Significant reduction (coupled effect) | |
| Odanacatib | Significant reduction (~60% reduction in serum CTX-I) | Initial decline followed by a return to baseline | |
| Balicatib | Significant reduction (55-61% reduction) | Not extensively reported |
Table 1: Comparison of the Effects of this compound and Other Osteoporosis Treatments on Bone Turnover Markers. This table summarizes the differential effects of this compound, alendronate, odanacatib, and balicatib on key markers of bone resorption and formation.
Enhancement of Bone Mineral Density
The ultimate goal of osteoporosis treatment is to increase BMD and reduce fracture risk. Clinical trials have demonstrated the efficacy of this compound in improving BMD at critical skeletal sites. In a study involving postmenopausal women, this compound treatment for 24 months resulted in significant increases in BMD at the lumbar spine, total hip, and femoral neck.
| Treatment Group | Lumbar Spine BMD Increase | Total Hip BMD Increase | Femoral Neck BMD Increase | Reference |
| This compound (300 mg/day) | Significant increase | Significant increase | Significant increase | |
| Alendronate (70 mg/week) | Significant increase | Significant increase | Significant increase | |
| Odanacatib (50 mg/week) | 11.2% increase over 5 years | 9.5% increase over 5 years | Not specified | |
| Placebo | No significant change | No significant change | No significant change |
Table 2: Comparison of Bone Mineral Density (BMD) Changes with this compound and Other Treatments. This table highlights the positive impact of this compound on BMD at various skeletal sites compared to alendronate, odanacatib, and placebo.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the key experimental methodologies employed in the in vivo validation of this compound.
Ovariectomized (OVX) Animal Models
The ovariectomized (OVX) rat and monkey models are standard preclinical models for postmenopausal osteoporosis.
-
Animal Model: Female Sprague-Dawley rats or cynomolgus monkeys are typically used.
-
Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to accelerated bone loss. A sham-operated group serves as the control.
-
Drug Administration: this compound is administered orally, typically once daily, at various doses. Alendronate is also administered orally or intravenously as a comparator.
-
Endpoint Analysis:
-
Bone Turnover Markers: Serum and urine samples are collected to measure CTX, NTX, P1NP, and osteocalcin levels using ELISA kits.
-
Bone Mineral Density: BMD is measured at the lumbar spine, femur, and tibia using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).
-
Bone Histomorphometry: Following sacrifice, bone samples are processed for histological analysis to evaluate parameters such as trabecular bone volume, thickness, and separation.
-
Clinical Trials in Postmenopausal Women
-
Study Population: Postmenopausal women with osteoporosis or low bone mass are recruited for randomized, double-blind, placebo-controlled clinical trials.
-
Treatment Arms: Participants are randomized to receive different doses of this compound, a placebo, or an active comparator like alendronate.
-
Assessment of Bone Turnover Markers:
-
Sample Collection: Fasting morning blood and urine samples are collected at baseline and at specified intervals throughout the study. This is crucial for markers like CTX, which exhibit diurnal variation.
-
Analysis: Serum P1NP and CTX are measured using automated immunoassays.
-
-
Assessment of Bone Mineral Density: BMD of the lumbar spine, total hip, and femoral neck is measured at baseline and at regular intervals (e.g., 12 and 24 months) using DXA.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Generalized workflow for in vivo validation of this compound.
References
- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cathepsin K Inhibitors: Odanacatib vs. MIV-711
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent Cathepsin K inhibitors: Odanacatib and MIV-711. This analysis delves into their biochemical potency, selectivity, and clinical trial outcomes, supported by detailed experimental methodologies.
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in the process of bone resorption. Its primary function is the degradation of type I collagen, the main organic component of the bone matrix.[1][2] This central role has made Cathepsin K a key target for the development of anti-resorptive therapies for bone diseases, most notably osteoporosis and osteoarthritis.[1] This guide focuses on a comparative analysis of two significant Cathepsin K inhibitors: Odanacatib, which reached late-stage clinical trials for osteoporosis, and MIV-711, a clinical-stage inhibitor under investigation for osteoarthritis.
Mechanism of Action and Signaling Pathway
Cathepsin K inhibitors function by binding to the active site of the enzyme, thereby preventing the breakdown of collagen in the bone matrix.[3] The expression of Cathepsin K is regulated by the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway, which is crucial for osteoclast differentiation and activation.[4] Inhibition of Cathepsin K leads to decreased bone resorption without directly affecting bone formation, a characteristic that distinguishes this class of drugs from other anti-resorptive agents.
Caption: Cathepsin K signaling pathway and inhibition.
Quantitative Comparison of Inhibitor Potency and Selectivity
A critical aspect of any inhibitor is its potency and selectivity. The following table summarizes the available data for Odanacatib and MIV-711.
| Parameter | Odanacatib | MIV-711 | Reference(s) |
| Target | Cathepsin K | Cathepsin K | |
| Mechanism | Reversible, non-lysosomotropic | Reversible | |
| Potency (vs. Human Cathepsin K) | IC50: 0.2 nM | Ki: 0.98 nM | |
| Cellular Bone Resorption Inhibition | IC50: 6.5 - 9.4 nM (CTx release) | IC50: 43 nM | |
| Selectivity (vs. other Cathepsins) | >300-fold vs. other human cathepsins | >1300-fold vs. other human cathepsins | |
| Selectivity (vs. Cathepsin S) | IC50: 60 nM | >1300-fold | |
| Selectivity (vs. Cathepsin B, L) | >1000-fold | >1300-fold |
Head-to-Head Clinical Trial Data Summary
Both Odanacatib and MIV-711 have undergone clinical evaluation, albeit for different primary indications.
| Clinical Trial Aspect | Odanacatib (Osteoporosis) | MIV-711 (Osteoarthritis) | Reference(s) |
| Phase of Development | Development discontinued (Phase III) | Phase II | |
| Primary Indication | Postmenopausal Osteoporosis | Knee Osteoarthritis | |
| Key Efficacy Endpoints | - Significant reduction in fracture risk (vertebral, hip, non-vertebral) - Continuous increase in Bone Mineral Density (BMD) over 5 years | - No significant reduction in pain vs. placebo - Significant reduction in bone and cartilage progression (medial femoral bone area and cartilage thickness) | |
| Biomarker Effects | - ~60-70% reduction in bone resorption markers (e.g., uNTx, sCTx) | - Dose-dependent reduction in bone (CTX-I) and cartilage (CTX-II) degradation biomarkers | |
| Safety and Tolerability | - Generally well-tolerated - Increased risk of stroke led to discontinuation of development | - Acceptable safety and tolerability profile |
Experimental Protocols
Cathepsin K Activity Assay (Fluorometric)
This protocol outlines a common method for determining the enzymatic activity of Cathepsin K and assessing the inhibitory potential of compounds like Odanacatib and MIV-711.
Principle: The assay utilizes a fluorogenic substrate, such as Ac-LR-AFC (Acetyl-Leucyl-Arginyl-7-Amino-4-trifluoromethylcoumarin), which is cleaved by active Cathepsin K to release a fluorescent AFC group. The rate of fluorescence increase is directly proportional to the Cathepsin K activity.
Materials:
-
Recombinant human Cathepsin K
-
Cathepsin K Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)
-
Fluorogenic Substrate (e.g., Ac-LR-AFC)
-
Test inhibitors (Odanacatib, MIV-711) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in Cathepsin K Assay Buffer.
-
In a 96-well plate, add a fixed amount of recombinant Cathepsin K to each well.
-
Add the diluted test inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for Cathepsin K activity assay.
Osteoclast-Mediated Bone Resorption Assay
This cellular assay assesses the ability of inhibitors to block the bone-resorbing activity of osteoclasts.
Principle: Osteoclasts are cultured on a bone-like matrix (e.g., dentin slices or calcium phosphate-coated plates). The extent of bone resorption is quantified by measuring the area of resorption pits or the release of collagen fragments (e.g., C-terminal telopeptide of type I collagen, CTX-I) into the culture medium.
Materials:
-
Primary human osteoclast precursors or a suitable cell line (e.g., RAW 264.7)
-
Culture medium supplemented with RANKL and M-CSF to induce osteoclast differentiation
-
Dentin slices or calcium phosphate-coated plates
-
Test inhibitors (Odanacatib, MIV-711)
-
Reagents for staining resorption pits (e.g., Toluidine Blue) or an ELISA kit for CTX-I quantification
-
Microscope and imaging software
Procedure:
-
Seed osteoclast precursors on the bone-like matrix and culture in the presence of RANKL and M-CSF to differentiate them into mature, bone-resorbing osteoclasts.
-
Once mature osteoclasts are formed, treat the cells with various concentrations of the test inhibitors.
-
Culture for an additional period (e.g., 48-72 hours) to allow for bone resorption.
-
For pit area quantification:
-
Remove the cells from the matrix surface.
-
Stain the surface to visualize the resorption pits.
-
Capture images using a microscope and quantify the total area of resorption using image analysis software.
-
-
For CTX-I quantification:
-
Collect the culture supernatant.
-
Measure the concentration of CTX-I using a specific ELISA kit according to the manufacturer's instructions.
-
-
Calculate the percent inhibition of bone resorption for each inhibitor concentration and determine the IC50 value.
Conclusion
Both Odanacatib and MIV-711 are potent and selective inhibitors of Cathepsin K. Odanacatib demonstrated significant anti-fracture efficacy in a large Phase III trial for osteoporosis, but its development was halted due to safety concerns regarding an increased risk of stroke. MIV-711 has shown promise in preclinical and Phase II clinical studies for osteoarthritis by reducing the progression of joint structural damage, although it did not demonstrate a significant effect on pain.
The data presented in this guide highlight the therapeutic potential of Cathepsin K inhibition. However, the experience with Odanacatib underscores the importance of thorough long-term safety assessments for this class of inhibitors. Future research and development in this area will likely focus on optimizing the selectivity and safety profiles of new Cathepsin K inhibitors to harness their therapeutic benefits while minimizing off-target effects.
References
A Comparative Guide to ONO-5334 OCEAN Study Results and Other Cathepsin K Inhibitors
This guide provides a detailed comparison of the clinical trial results for ONO-5334 from the OCEAN study against other notable cathepsin K inhibitors. It is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by experimental data, detailed protocols, and visual diagrams of key pathways and workflows.
Introduction to Cathepsin K Inhibitors
Osteoporosis is a disease characterized by low bone mass and fragility, stemming from an imbalance between bone resorption by osteoclasts and bone formation by osteoblasts.[1] Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts and is the primary enzyme responsible for degrading the organic bone matrix, particularly type I collagen.[1][2] By inhibiting cathepsin K, this class of drugs aims to reduce bone resorption. A potential advantage of this mechanism is that it may not interfere with osteoclast function to the same extent as other antiresorptive agents, potentially uncoupling bone resorption from formation and preserving or even increasing bone formation.[2] Several cathepsin K inhibitors, including this compound, odanacatib, balicatib, and relacatib, have been evaluated in clinical trials for the treatment of postmenopausal osteoporosis.[3]
Mechanism of Action of Cathepsin K Inhibitors
Cathepsin K inhibitors directly target the enzymatic activity of cathepsin K within the acidic microenvironment of the sub-osteoclastic resorption lacuna. This inhibition prevents the breakdown of collagen fibers, a critical step in bone resorption, thereby reducing the overall rate of bone loss. Unlike bisphosphonates, which can induce osteoclast apoptosis, cathepsin K inhibitors do not appear to affect osteoclast viability, suggesting a different mode of action.
References
ONO-5334: A Comparative Analysis of Cathepsin Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
ONO-5334 is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for bone resorption.[1][2][3] Its high affinity for cathepsin K makes it a promising therapeutic agent for metabolic bone diseases such as osteoporosis.[2][4] This guide provides a comparative analysis of the cross-reactivity of this compound with other key human cathepsins, supported by quantitative data and detailed experimental methodologies.
Comparative Inhibitory Activity of this compound
The selectivity of a drug is a critical factor in minimizing off-target effects and ensuring a favorable safety profile. The inhibitory activity of this compound against its primary target, cathepsin K, and other closely related cathepsins has been quantified using inhibitory constant (Ki) values. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Cathepsin Target | This compound Ki (nM) | Selectivity vs. Cathepsin K |
| Human Cathepsin K | 0.10 | - |
| Human Cathepsin S | 0.83 | 8.3-fold less sensitive |
| Human Cathepsin L | 17 | 170-fold less sensitive |
| Human Cathepsin B | 32 | 320-fold less sensitive |
As the data indicates, this compound demonstrates significant selectivity for cathepsin K. Its inhibitory activity against cathepsins S, L, and B is 8- to 320-fold lower than that for cathepsin K.
Experimental Protocols
The determination of inhibitory constants for cathepsin inhibitors like this compound typically involves enzymatic assays that measure the rate of substrate cleavage in the presence and absence of the inhibitor. A common and sensitive method is the Fluorescence Resonance Energy Transfer (FRET) assay .
Representative FRET-Based Cathepsin Inhibition Assay Protocol
This protocol outlines the general steps for determining the inhibitory potency of a compound against various cathepsins.
1. Reagents and Materials:
-
Recombinant human cathepsins (K, S, L, B)
-
Specific fluorogenic FRET substrates for each cathepsin
-
Assay buffer (e.g., MES, sodium acetate buffer with DTT and EDTA, pH adjusted for optimal enzyme activity)
-
This compound (or other test inhibitor) at various concentrations
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Enzyme Preparation: Recombinant human cathepsins are activated according to the manufacturer's instructions. The activated enzyme is then diluted in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to obtain a range of concentrations.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the this compound solution at different concentrations to the respective wells.
-
Add the activated cathepsin solution to all wells except the negative control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add the specific FRET substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore being used. The cleavage of the FRET substrate by the cathepsin separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Cathepsin K Signaling in Bone Resorption
Caption: FRET Assay Workflow for Cathepsin Inhibition
References
- 1. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of cathepsin K in normal bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
ONO-5334 Target Engagement in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ONO-5334's performance in preclinical studies with alternative osteoporosis treatments, supported by experimental data. This compound is a potent and selective inhibitor of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins. By inhibiting Cathepsin K, this compound effectively reduces bone resorption, a key mechanism in the pathology of osteoporosis.
Executive Summary
Preclinical studies in ovariectomized (OVX) rat and cynomolgus monkey models of postmenopausal osteoporosis demonstrate that this compound effectively suppresses bone resorption markers and improves bone mineral density (BMD). This guide compares the target engagement and efficacy of this compound with alendronate, a bisphosphonate, and odanacatib, another Cathepsin K inhibitor. The data presented herein is derived from published preclinical research and aims to provide a clear, data-driven comparison to inform further research and development.
Data Presentation
Table 1: In Vivo Efficacy of this compound and Comparators on Bone Turnover Markers in Ovariectomized (OVX) Cynomolgus Monkeys
| Treatment Group | Dose | Duration | Change in Urinary CTX | Change in Serum Osteocalcin |
| Vehicle (OVX) | - | 8 months | Increased | Increased |
| This compound | 3 mg/kg/day, p.o. | 8 months | Dose-dependent suppression | Dose-dependent suppression |
| This compound | 10 mg/kg/day, p.o. | 8 months | Dose-dependent suppression | Dose-dependent suppression |
| This compound | 30 mg/kg/day, p.o. | 8 months | Maintained near zero level | Maintained around sham level |
| Alendronate | 0.5 mg/kg, p.o. | 8 months | Similar to sham levels | Similar to sham levels |
Data sourced from a study in ovariectomized cynomolgus monkeys.
Table 2: In Vivo Efficacy of this compound and Alendronate on Bone Turnover Markers in Ovariectomized (OVX) Rats
| Treatment Group | Dose | Duration | Suppression of Urinary Deoxypyridinoline | Suppression of Plasma CTX |
| Vehicle (OVX) | - | 8 weeks | - | - |
| This compound | 0.12, 0.6, 3, 15 mg/kg/day, p.o. | 8 weeks | Dose-dependent suppression | Dose-dependent suppression |
| Alendronate | 1 mg/kg/day, p.o. | 8 weeks | Full restoration | Full restoration |
Data sourced from a study in ovariectomized rats[1].
Table 3: In Vivo Efficacy of Odanacatib and Alendronate on Bone Turnover Markers in Ovariectomized (OVX) Rhesus Monkeys
| Treatment Group | Dose | Duration | Reduction in Urinary NTx | Reduction in Serum CTx |
| Vehicle (OVX) | - | 20 months | - | - |
| Odanacatib (Low Dose) | 2 mg/kg/day, p.o. | 20 months | Effective reduction | Effective reduction |
| Odanacatib (High Dose) | 8/4 mg/kg/day, p.o. | 20 months | No additional efficacy | No additional efficacy |
| Alendronate | 15 µg/kg, twice weekly, s.c. | 20 months | Effective reduction | Effective reduction |
Data sourced from a study in ovariectomized rhesus monkeys[2][3][4].
Experimental Protocols
In Vivo Studies: Ovariectomized (OVX) Animal Models
1. Ovariectomized Rat Model of Osteoporosis:
-
Animal Model: Female Sprague-Dawley or Wistar rats, typically 6 months of age, are used[5].
-
Surgical Procedure: Bilateral ovariectomy is performed via a dorsolateral skin incision under anesthesia. A sham operation, where the ovaries are exposed but not removed, is performed on the control group.
-
Post-Operative Care: Animals are monitored for recovery and receive appropriate analgesics.
-
Treatment Initiation: Treatment with test compounds (e.g., this compound, alendronate) or vehicle typically begins 1-2 weeks post-ovariectomy.
-
Sample Collection: Blood and urine samples are collected at baseline and at specified time points throughout the study to measure bone turnover markers. At the end of the study, femurs and tibiae are often collected for bone mineral density (BMD) and histomorphometric analysis.
2. Ovariectomized Cynomolgus/Rhesus Monkey Model of Osteoporosis:
-
Animal Model: Adult female cynomolgus or rhesus monkeys are utilized as they closely mimic human bone physiology.
-
Surgical Procedure: Bilateral ovariectomy is performed under sterile surgical conditions. Sham-operated animals serve as controls.
-
Treatment Regimen: As an example from a specific study, this compound was administered orally once daily at doses of 3, 10, or 30 mg/kg for 8 months. Alendronate was administered orally at 0.5 mg/kg.
-
Efficacy Endpoints:
-
Bone Turnover Markers: Urinary C-terminal cross-linking telopeptide of type I collagen (CTX) and serum osteocalcin are measured.
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA).
-
In Vitro Assays for Target Engagement
1. Cathepsin K Enzyme Activity Assay:
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin K.
-
Methodology:
-
Recombinant human Cathepsin K is incubated with a fluorogenic substrate, such as Z-LR-AMC.
-
In the presence of active Cathepsin K, the substrate is cleaved, releasing a fluorescent product (AMC).
-
The fluorescence is measured over time using a microplate reader.
-
Test compounds are added at various concentrations to determine their inhibitory effect on the rate of substrate cleavage.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
2. Osteoclast Pit Formation Assay:
-
Principle: This assay assesses the ability of osteoclasts to resorb bone or a bone-like substrate, and the inhibitory effect of test compounds on this process.
-
Methodology:
-
Osteoclast precursor cells (e.g., from rat bone marrow or human peripheral blood mononuclear cells) are cultured on a resorbable substrate, such as dentin slices or calcium phosphate-coated plates.
-
The cells are stimulated to differentiate into mature, multinucleated osteoclasts using M-CSF and RANKL.
-
Test compounds are added to the culture medium.
-
After a defined incubation period (e.g., 7-10 days), the cells are removed.
-
The resorption pits on the substrate are visualized by staining (e.g., with Toluidine Blue or von Kossa stain) and quantified using microscopy and image analysis software.
-
The total area of resorption is compared between treated and untreated wells.
-
Biomarker Measurement Protocols
1. Measurement of Serum C-terminal cross-linking telopeptide of type I collagen (CTX-I):
-
Principle: CTX-I is a peptide fragment generated during the degradation of type I collagen by osteoclasts and is a specific marker of bone resorption.
-
Methodology (ELISA):
-
Serum or plasma samples are collected from the animals.
-
A commercially available ELISA kit specific for rat or monkey CTX-I is used.
-
The assay is typically a competitive immunoassay where CTX-I in the sample competes with a labeled CTX-I for binding to a specific antibody coated on a microplate.
-
The amount of bound labeled CTX-I is inversely proportional to the concentration of CTX-I in the sample.
-
A standard curve is generated using known concentrations of the CTX-I peptide, and the concentration in the samples is determined by interpolation from this curve.
-
2. Measurement of Urinary N-terminal cross-linking telopeptide of type I collagen (NTX-I):
-
Principle: Similar to CTX-I, NTX-I is another peptide fragment released during collagen degradation and serves as a biomarker for bone resorption.
-
Methodology (ELISA):
-
Urine samples are collected from the animals.
-
A species-specific NTX-I ELISA kit is used.
-
The assay follows a similar principle to the CTX-I ELISA, typically a competitive or sandwich immunoassay format.
-
Urinary creatinine levels are also measured to normalize the NTX-I concentration and account for variations in urine dilution.
-
Visualizations
Caption: Cathepsin K signaling pathway in osteoclasts and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical validation of this compound.
Caption: Logical comparison of this compound with alendronate and odanacatib.
References
- 1. This compound, a cathepsin K inhibitor, improves bone strength by preferentially increasing cortical bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of odanacatib on bone turnover markers, bone density and geometry of the spine and hip of ovariectomized monkeys: a head-to-head comparison with alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.wright.edu [research.wright.edu]
- 4. "Effect of Odanacatib on Bone Turnover Markers, Bone Density and Geomet" by Donald S. Williams, Paul J. McCracken et al. [corescholar.libraries.wright.edu]
- 5. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
ONO-5334 vs. Bisphosphonates: A Comparative Analysis of Their Effects on Bone Turnover
A comprehensive guide for researchers and drug development professionals on the distinct mechanisms and clinical effects of the cathepsin K inhibitor ONO-5334 and bisphosphonates on bone metabolism.
This guide provides an objective comparison of this compound, a novel cathepsin K inhibitor, and bisphosphonates, the standard of care for osteoporosis. It delves into their differing mechanisms of action, presents comparative clinical data on their effects on bone turnover markers and bone mineral density, and provides detailed experimental protocols from key studies. This information is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of these two classes of antiresorptive agents.
Mechanisms of Action: A Tale of Two Pathways
This compound and bisphosphonates reduce bone resorption through distinct molecular mechanisms, leading to different downstream effects on bone formation.
This compound: Selective Inhibition of Cathepsin K
This compound is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[2] By inhibiting cathepsin K, this compound directly prevents the breakdown of bone collagen by osteoclasts, thereby reducing bone resorption.[1] A key feature of this compound's mechanism is that it does not appear to significantly affect the viability or number of osteoclasts.[1][3] This selective action on the resorptive function of osteoclasts may allow for the uncoupling of bone resorption and formation.
Bisphosphonates: Induction of Osteoclast Apoptosis
Bisphosphonates are synthetic analogs of pyrophosphate that bind with high affinity to hydroxyapatite crystals in the bone matrix. During bone resorption, osteoclasts internalize bisphosphonate-laden bone. Nitrogen-containing bisphosphonates, such as alendronate, then inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPases that are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis. Non-nitrogen containing bisphosphonates are metabolized into cytotoxic ATP analogs that also induce osteoclast cell death. The reduction in the number of active osteoclasts leads to a potent suppression of bone resorption. However, because bone formation is coupled to bone resorption, the profound inhibition of resorption by bisphosphonates also leads to a secondary decrease in bone formation.
Comparative Efficacy on Bone Turnover Markers
Clinical studies, most notably the OCEAN (this compound Cathepsin K Inhibitor European) study, have directly compared the effects of this compound and the bisphosphonate alendronate on bone turnover markers in postmenopausal women with osteoporosis.
Bone Resorption Markers
Both this compound and alendronate have demonstrated significant reductions in bone resorption markers. The OCEAN study showed that this compound (at various doses) and alendronate (70 mg once weekly) produced similar, significant suppressions of urinary N-terminal telopeptide of type I collagen (uNTX) and serum C-terminal telopeptide of type I collagen (sCTX) over 24 months.
| Bone Resorption Marker | This compound (300 mg once daily) | Alendronate (70 mg once weekly) |
| Urinary NTX/Cr | Significant suppression throughout 24 months | Significant suppression throughout 24 months |
| Serum CTX | Significant suppression throughout 24 months | Significant suppression throughout 24 months |
Table 1: Comparative Effects on Bone Resorption Markers (Data from the OCEAN Study).
Bone Formation Markers
A key differentiator between this compound and bisphosphonates is their effect on bone formation markers. While alendronate leads to a coupled suppression of bone formation, this compound appears to have a lesser impact. In the OCEAN study, there was little to no suppression of bone formation markers, such as bone-specific alkaline phosphatase (BSAP) and procollagen type I N-terminal propeptide (P1NP), with this compound compared to alendronate. Levels of BSAP and P1NP in the this compound groups were suppressed for approximately 6 months but then returned to near baseline levels by 12 to 24 months.
| Bone Formation Marker | This compound (300 mg once daily) | Alendronate (70 mg once weekly) |
| Bone-Specific Alkaline Phosphatase (BSAP) | Little to no suppression | Significant suppression |
| Procollagen Type I N-terminal Propeptide (P1NP) | Little to no suppression | Significant suppression |
Table 2: Comparative Effects on Bone Formation Markers (Data from the OCEAN Study).
Impact on Bone Mineral Density (BMD)
Both this compound and alendronate have been shown to significantly increase bone mineral density. The OCEAN study demonstrated that all doses of this compound and alendronate resulted in significant increases in BMD at the lumbar spine, total hip, and femoral neck after 24 months of treatment.
| Anatomical Site | This compound (300 mg once daily) | Alendronate (70 mg once weekly) |
| Lumbar Spine BMD | +6.7% | +5.2% |
| Total Hip BMD | +3.4% | +3.0% (at 12 months) |
| Femoral Neck BMD | +3.7% | +2.6% (at 12 months) |
Table 3: Comparative Effects on Bone Mineral Density (BMD) at 24 Months (Data from the OCEAN Study).
Experimental Protocols
The following provides an overview of the methodology employed in the pivotal OCEAN study, a key source of comparative data.
OCEAN Study (NCT00532337)
-
Study Design: A 24-month, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter Phase II study.
-
Participants: 285 postmenopausal women (aged 55-75 years) with osteoporosis (lumbar spine or total hip T-score ≤ -2.5, or a T-score between -1.0 and -2.5 with a fragility fracture).
-
Treatment Arms:
-
Placebo
-
This compound: 50 mg twice daily, 100 mg once daily, or 300 mg once daily
-
Alendronate: 70 mg once weekly
-
All participants received daily calcium (≥500 mg) and vitamin D (≥400 IU) supplements.
-
-
Primary Endpoints: Percentage change from baseline in lumbar spine BMD at 12 months.
-
Secondary Endpoints: Percentage change from baseline in total hip and femoral neck BMD, and changes in bone turnover markers at various time points up to 24 months.
-
Biochemical Marker Analysis:
-
Bone Resorption Markers:
-
Urinary N-telopeptide of type I collagen (uNTX) normalized to creatinine.
-
Serum C-telopeptide of type I collagen (sCTX).
-
-
Bone Formation Markers:
-
Serum bone-specific alkaline phosphatase (BSAP).
-
Serum procollagen type I N-terminal propeptide (P1NP).
-
-
Assays were performed at a central laboratory. Specific assay details (e.g., ELISA, RIA) and their performance characteristics would be detailed in the full study publication.
-
-
Bone Mineral Density (BMD) Measurement:
-
BMD of the lumbar spine (L1-L4), total hip, and femoral neck was measured using dual-energy X-ray absorptiometry (DXA).
-
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Mechanisms of action of this compound and bisphosphonates.
Experimental Workflow of the OCEAN Study
Caption: Simplified workflow of the OCEAN clinical trial.
Conclusion
This compound and bisphosphonates are both effective antiresorptive agents that increase bone mineral density. However, their distinct mechanisms of action lead to different effects on bone turnover. This compound selectively inhibits cathepsin K, reducing bone resorption with minimal impact on bone formation. In contrast, bisphosphonates induce osteoclast apoptosis, leading to a profound suppression of bone resorption that is coupled with a secondary decrease in bone formation. This fundamental difference suggests that this compound may offer a novel therapeutic approach to osteoporosis by uncoupling bone resorption and formation, potentially leading to a more favorable bone remodeling balance. Further long-term studies are warranted to fully elucidate the clinical implications of these differences on fracture risk reduction and overall bone health.
References
- 1. Alendronate prevents postmenopausal bone loss in women without osteoporosis. A double-blind, randomized, controlled trial. Alendronate Osteoporosis Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of cathepsin K—reducing bone resorption while maintaining bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on bone mineral density and biochemical markers of bone turnover in postmenopausal osteoporosis: 2-year results from the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-5334: A Comparative Guide to its Anti-Resorptive Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-resorptive activity of ONO-5334, a novel cathepsin K inhibitor, with established osteoporosis therapies, alendronate and denosumab. The information is supported by experimental data from clinical trials to aid in the evaluation of its therapeutic potential.
Mechanism of Action: A Tale of Three Pathways
This compound, alendronate, and denosumab each employ a distinct mechanism to inhibit bone resorption, the process of bone breakdown by osteoclasts.
-
This compound: As a cathepsin K inhibitor, this compound directly targets a key enzyme secreted by osteoclasts that is responsible for the degradation of type I collagen, the primary protein component of the bone matrix.[1][2] By inhibiting cathepsin K, this compound prevents the breakdown of the bone matrix without directly affecting the viability of osteoclasts.[3]
-
Alendronate: A member of the bisphosphonate class, alendronate binds to hydroxyapatite in the bone mineral.[4] When osteoclasts resorb bone, they internalize alendronate, which then inhibits farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway.[5] This disruption of a key cellular process leads to osteoclast apoptosis (programmed cell death) and a reduction in their resorptive capacity.
-
Denosumab: This agent is a human monoclonal antibody that targets and binds to the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). RANKL is a crucial signaling protein for the formation, function, and survival of osteoclasts. By neutralizing RANKL, denosumab prevents it from binding to its receptor (RANK) on osteoclasts and their precursors, thereby inhibiting their maturation and activity.
Comparative Efficacy: Insights from Clinical Trials
The OCEAN (Osteoporosis-cathepsin K inhibitor European study) was a pivotal phase II clinical trial that evaluated the efficacy and safety of this compound in postmenopausal women with osteoporosis, with alendronate and a placebo as comparators. Data from this study, alongside findings from key clinical trials for alendronate and denosumab, provide a basis for comparing their anti-resorptive performance.
Bone Mineral Density (BMD)
An increase in Bone Mineral Density (BMD) is a primary endpoint in osteoporosis treatment, indicating a reduction in fracture risk. The following table summarizes the percentage change in BMD at key skeletal sites observed in clinical trials for this compound, alendronate, and denosumab.
| Drug/Dose | Study Duration | Lumbar Spine BMD % Change vs. Placebo | Total Hip BMD % Change vs. Placebo | Femoral Neck BMD % Change vs. Placebo |
| This compound (300 mg once daily) | 24 months | +10.5% | +6.2% | Not explicitly stated vs. placebo, but all doses showed significant increases |
| Alendronate (70 mg once weekly) | 24 months | Similar to this compound | Similar to this compound | Similar to this compound |
| Alendronate (10 mg daily) | 3 years | +8.8% | Not directly comparable | +5.9% |
| Denosumab (60 mg every 6 months) | 24 months | +7.1% (vs. -0.6% for placebo) | Significant increase vs. placebo | Significant increase vs. placebo |
Bone Turnover Markers
Biochemical markers of bone turnover provide a dynamic assessment of bone resorption and formation. A reduction in bone resorption markers is indicative of a drug's anti-resorptive effect.
| Drug/Dose | Bone Resorption Marker | % Change | Bone Formation Marker | % Change |
| This compound (300 mg once daily) | uNTX, sCTX, uCTX-I | Significantly suppressed, similar to alendronate | B-ALP, PINP | Little to no suppression compared to alendronate |
| Alendronate (70 mg once weekly) | uNTX, sCTX, uCTX-I | Significantly suppressed | B-ALP, PINP | Suppressed |
| Denosumab (60 mg every 6 months) | Serum CTX | -86% at 1 month | P1NP | -18% at 1 month (vs. placebo) |
Experimental Protocols
Bone Mineral Density (BMD) Measurement
BMD is typically measured using Dual-Energy X-ray Absorptiometry (DXA), which is considered the gold standard. This non-invasive technique uses two X-ray beams with different energy levels to distinguish between bone and soft tissue. The amount of X-ray that passes through the bone is used to calculate its density. Standard measurement sites in clinical trials for osteoporosis include the lumbar spine (L1-L4), total hip, and femoral neck. To ensure accuracy and consistency, regular calibration of the DXA equipment with phantoms is crucial.
Biochemical Markers of Bone Turnover
The measurement of bone turnover markers is performed on serum or urine samples. These markers are typically analyzed using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Bone Resorption Markers:
-
C-terminal telopeptide of type I collagen (CTX): A fragment of type I collagen released during its degradation by osteoclasts.
-
N-terminal telopeptide of type I collagen (NTX): Another fragment of type I collagen released during bone resorption.
-
-
Bone Formation Markers:
-
Procollagen type I N-terminal propeptide (PINP): A precursor of type I collagen that is cleaved off during collagen synthesis by osteoblasts.
-
Bone-specific alkaline phosphatase (B-ALP): An enzyme produced by osteoblasts that is involved in bone mineralization.
-
To minimize variability, it is recommended that samples for bone turnover marker analysis be collected in the morning after an overnight fast.
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Alendronate.
Caption: Mechanism of action of Denosumab.
Experimental Workflow
Caption: Workflow of the OCEAN Study.
References
- 1. Effect of this compound on bone mineral density and biochemical markers of bone turnover in postmenopausal osteoporosis: 2-year results from the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multinational, placebo-controlled, randomized trial of the effects of alendronate on bone density and fracture risk in postmenopausal women with low bone mass: results of the FOSIT study. Fosamax International Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of denosumab on bone density, mass and strength in women with postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Update on Denosumab Treatment in Postmenopausal Women with Osteoporosis [e-enm.org]
ONO-5334: A Comparative Analysis of a Novel Osteoporosis Therapy
For Immediate Release
[City, State] – [Date] – This publication provides a comprehensive comparison of the efficacy of ONO-5334, an investigational cathepsin K inhibitor, with established osteoporosis therapies. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available clinical trial data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound is a novel, orally administered small molecule that selectively inhibits cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins.[1] By targeting this enzyme, this compound aims to reduce bone resorption without significantly suppressing bone formation, a potential advantage over some existing therapies. This guide evaluates the clinical efficacy of this compound in comparison to leading osteoporosis treatments, including the bisphosphonate alendronate, the RANKL inhibitor denosumab, and the parathyroid hormone analog teriparatide. The comparison is based on key metrics such as changes in bone mineral density (BMD) and reduction in fracture risk, supported by data from clinical trials.
Comparative Efficacy of Osteoporosis Therapies
The following tables summarize the quantitative data from clinical studies on this compound and its comparators.
Table 1: Change in Bone Mineral Density (%)
| Therapy | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) | Femoral Neck BMD Change (%) | Study Duration |
| This compound (300 mg, once daily) | +6.8[2] | +3.8[2] | +3.7[2] | 24 Months[2] |
| Alendronate (70 mg, once weekly) | +5.7 | +3.1 | +2.2 | 24 Months |
| Denosumab (60 mg, every 6 months) | +9.2 | +4.0 | +3.4 | 36 Months |
| Teriparatide (20 µg, once daily) | +9.7 | +2.8 | +3.5 | 18 Months |
Note: Data for teriparatide's effect on BMD is derived from studies comparing it to placebo or other agents and may not be from direct head-to-head trials with all listed therapies.
Table 2: Reduction in Fracture Risk (Relative Risk Reduction vs. Placebo or Active Comparator)
| Therapy | Vertebral Fracture Reduction (%) | Non-Vertebral Fracture Reduction (%) | Hip Fracture Reduction (%) | Study and Comparator |
| This compound | Data not yet available | Data not yet available | Data not yet available | - |
| Alendronate | 47 | 20 | 51 | Fracture Intervention Trial (FIT) vs. Placebo |
| Denosumab | 68 | 20 | 40 | FREEDOM Trial vs. Placebo |
| Teriparatide | 65 | 35 | - | Fracture Prevention Trial vs. Placebo |
Note: Fracture risk reduction data for this compound from large-scale, long-term studies is not yet available. Data for other therapies are from their respective pivotal clinical trials.
Mechanism of Action: Signaling Pathways
This compound and the Role of Cathepsin K in Osteoclasts
This compound's therapeutic effect stems from its inhibition of cathepsin K in osteoclasts. The following diagram illustrates the signaling pathway involved in osteoclast-mediated bone resorption and the point of intervention for this compound.
Caption: Cathepsin K signaling pathway in osteoclasts and this compound's point of inhibition.
Experimental Protocols
The primary efficacy data for this compound is derived from the OCEAN (OsteoporosisOCEAN) study, a Phase II, multicenter, randomized, double-blind, placebo- and active-controlled trial.
Study Design:
-
Participants: Postmenopausal women aged 55-85 with osteoporosis (defined by a lumbar spine, total hip, or femoral neck BMD T-score of -2.5 or lower, or a T-score of -1.5 or lower with a prior fragility fracture).
-
Intervention Arms:
-
This compound (50 mg twice daily, 100 mg once daily, or 300 mg once daily)
-
Alendronate (70 mg once weekly)
-
Placebo
-
-
Duration: 24 months.
-
Primary Endpoint: Percentage change in lumbar spine BMD from baseline to 24 months.
-
Secondary Endpoints: Percentage change in total hip and femoral neck BMD, changes in bone turnover markers (serum CTX-I, P1NP), and safety assessments.
Methodology for Key Assessments:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at the lumbar spine, total hip, and femoral neck at baseline and regular intervals throughout the study.
-
Bone Turnover Markers: Serum C-terminal telopeptide of type I collagen (CTX-I) as a marker of bone resorption and procollagen type I N-terminal propeptide (P1NP) as a marker of bone formation were measured from blood samples collected at specified time points.
Representative Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial evaluating an osteoporosis therapy, based on the design of the OCEAN study.
Caption: A representative experimental workflow for an osteoporosis clinical trial.
Discussion
The available data from the OCEAN study indicates that this compound is effective in increasing BMD at the lumbar spine, total hip, and femoral neck over a 24-month period, with the 300 mg once-daily dose showing a numerically greater increase in lumbar spine BMD compared to weekly alendronate. A key differentiator observed in the study is this compound's effect on bone turnover markers. While both this compound and alendronate demonstrated similar suppression of the bone resorption marker CTX-I, this compound had a lesser effect on suppressing bone formation markers compared to alendronate. This suggests a potential for uncoupling bone resorption and formation, which could be advantageous for long-term bone health.
Direct comparisons with denosumab and teriparatide are not yet available. However, based on existing data, denosumab appears to produce a greater increase in lumbar spine BMD over a longer duration. Teriparatide, an anabolic agent, also shows a robust increase in lumbar spine BMD. It is important to note that fracture reduction remains the gold standard for demonstrating the clinical efficacy of an osteoporosis therapy, and long-term fracture data for this compound are needed to fully assess its potential.
Conclusion
This compound represents a promising novel approach to the treatment of osteoporosis with its selective inhibition of cathepsin K. The initial clinical data demonstrates favorable effects on bone mineral density and a potentially unique mechanism of action that may preserve bone formation to a greater extent than bisphosphonates. Further large-scale, long-term clinical trials are necessary to establish its efficacy in fracture risk reduction and to fully understand its comparative effectiveness against other established therapies such as denosumab and teriparatide. The scientific community awaits these forthcoming results with considerable interest.
References
ONO-5334: A Preclinical Comparative Guide for a Novel Osteoporosis Therapeutic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of ONO-5334, a potent and selective cathepsin K inhibitor, with other therapeutic agents for osteoporosis. The data presented herein is collated from various preclinical studies, offering an objective evaluation of this compound's performance and supporting its potential as a novel treatment for bone loss.
Executive Summary
This compound is an orally active, small molecule inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen. By inhibiting cathepsin K, this compound effectively reduces bone resorption. Preclinical evidence, primarily from studies in ovariectomized (OVX) non-human primates, demonstrates that this compound not only prevents bone loss but also increases bone mineral density (BMD) and improves bone strength. A key differentiator from the bisphosphonate alendronate is that this compound appears to have a lesser suppressive effect on bone formation, suggesting a potential for uncoupling bone resorption and formation, a desirable characteristic for an osteoporosis therapeutic. However, the development of other cathepsin K inhibitors, such as odanacatib and balicatib, has been halted due to safety concerns, highlighting a need for careful evaluation of the long-term safety profile of this drug class.
Mechanism of Action: Cathepsin K Inhibition
Cathepsin K is the primary enzyme responsible for the breakdown of the organic bone matrix by osteoclasts. Its inhibition is a targeted approach to reducing bone resorption. The signaling pathway leading to cathepsin K expression and activity in osteoclasts is well-characterized and provides the basis for this compound's therapeutic action.
Preclinical Efficacy: A Comparative Analysis
The following tables summarize the key preclinical findings for this compound in comparison to alendronate and other cathepsin K inhibitors in the ovariectomized (OVX) cynomolgus monkey model, a well-established model of postmenopausal osteoporosis.
Table 1: Effects on Bone Mineral Density (BMD) in OVX Cynomolgus Monkeys
| Treatment (Dose, Route, Duration) | Lumbar Spine BMD (% Change vs. OVX Control) | Femoral Neck BMD (% Change vs. OVX Control) | Reference |
| This compound (3 mg/kg/day, oral, 8 months) | Dose-dependent increase | Dose-dependent increase | [1] |
| This compound (10 mg/kg/day, oral, 8 months) | Dose-dependent increase | Dose-dependent increase | [1] |
| This compound (30 mg/kg/day, oral, 8 months) | Significant increase | Significant increase | [1] |
| Alendronate (0.5 mg/kg, oral, 8 months) | Significant increase | Significant increase | [1] |
| This compound (6 mg/kg/day, oral, 16 months) | Increased to a level greater than Sham | Increased to a level greater than Sham | [2] |
| This compound (30 mg/kg/day, oral, 16 months) | Increased to a level greater than Sham | Increased to a level greater than Sham | |
| Alendronate (0.05 mg/kg/2 weeks, i.v., 16 months) | Suppressed OVX-induced decrease to Sham level | Suppressed OVX-induced decrease to Sham level |
Table 2: Effects on Bone Turnover Markers in OVX Cynomolgus Monkeys
| Treatment (Dose, Route, Duration) | Urinary CTX (Bone Resorption Marker) | Serum Osteocalcin (Bone Formation Marker) | Reference |
| This compound (30 mg/kg/day, oral, 8 months) | Maintained at nearly zero level | Kept around the level of sham animals | |
| Alendronate (0.5 mg/kg, oral, 8 months) | Similar to sham animals | Similar to sham animals | |
| This compound (6 mg/kg/day, oral, 16 months) | Decreased to roughly half of Sham level | Kept above Sham level | |
| This compound (30 mg/kg/day, oral, 16 months) | Decreased to roughly half of Sham level | Kept above Sham level | |
| Alendronate (0.05 mg/kg/2 weeks, i.v., 16 months) | Suppressed to a level similar to Sham | Suppressed to a level similar to Sham |
Table 3: Effects on Bone Strength in OVX Cynomolgus Monkeys
| Treatment (Dose, Route, Duration) | Vertebral Compressive Strength | Femoral Neck Mechanical Strength | Reference |
| This compound (Dose-dependent, oral, 8 months) | Improved | Improved | |
| Alendronate (0.5 mg/kg, oral, 8 months) | Improved | Not specified |
Comparison with Other Cathepsin K Inhibitors and Alendronate
| Feature | This compound | Odanacatib | Balicatib | Alendronate (Bisphosphonate) |
| Mechanism of Action | Selective, reversible inhibitor of cathepsin K | Selective, reversible inhibitor of cathepsin K | Selective inhibitor of cathepsin K | Inhibits farnesyl pyrophosphate synthase in osteoclasts, inducing apoptosis |
| Effect on Bone Resorption | Strong suppression | Strong suppression | Strong suppression | Strong suppression |
| Effect on Bone Formation | Lesser suppression compared to alendronate | Lesser suppression compared to bisphosphonates | Lesser suppression compared to bisphosphonates | Significant suppression coupled with resorption inhibition |
| Development Status | Development discontinued for commercial reasons | Development discontinued due to increased risk of stroke | Development discontinued due to skin-related side effects | Widely approved and used for osteoporosis |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of key experimental protocols employed in the evaluation of this compound and its comparators.
Ovariectomized (OVX) Cynomolgus Monkey Model of Osteoporosis
-
Animal Model: Adult female cynomolgus monkeys are subjected to bilateral ovariectomy to induce estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.
-
Treatment Groups: Animals are typically randomized into vehicle control, this compound (at various doses), and an active comparator group (e.g., alendronate).
-
Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine and femur is measured at baseline and regular intervals using dual-energy X-ray absorptiometry (DXA).
-
Bone Turnover Marker Analysis: Serum and urine samples are collected to measure bone resorption markers (e.g., urinary C-terminal telopeptide of type I collagen, CTX) and bone formation markers (e.g., serum osteocalcin) using specific immunoassays.
-
Biomechanical Testing: At the end of the study, bones (e.g., vertebrae, femurs) are excised for biomechanical testing to assess parameters like compressive strength and maximum load. This is often done using three-point bending or compression tests.
-
Histomorphometry: Bone biopsies are taken to analyze bone microstructure and cellular activity, including parameters like bone formation rate and osteoclast surface.
Signaling Pathway of Alendronate
In contrast to the targeted enzymatic inhibition by this compound, alendronate's mechanism involves the disruption of intracellular signaling within the osteoclast, leading to apoptosis.
Conclusion
The preclinical data strongly support this compound as a promising therapeutic agent for osteoporosis. Its potent inhibition of cathepsin K leads to a significant reduction in bone resorption and an increase in bone mineral density and strength in a relevant non-human primate model. Notably, its mechanism of action, which appears to spare bone formation to a greater extent than bisphosphonates, offers a potential advantage in maintaining bone quality. However, the discontinuation of other cathepsin K inhibitors due to safety concerns underscores the importance of thorough long-term safety and efficacy evaluation in clinical trials. This guide provides a foundational understanding of the preclinical evidence for this compound, enabling informed decisions for researchers and drug development professionals in the field of osteoporosis.
References
Independent Validation of ONO-5334's Effects on Bone Density: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONO-5334 is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen. By inhibiting cathepsin K, this compound effectively reduces bone resorption. Clinical trial data from the OCEAN study have demonstrated that this compound leads to significant increases in bone mineral density at key anatomical sites in postmenopausal women with osteoporosis. A noteworthy characteristic of this compound is its mechanism of action, which appears to uncouple bone resorption from bone formation to a certain extent, a feature that distinguishes it from some other antiresorptive agents.
Comparative Data on Bone Mineral Density
The following tables summarize the quantitative data on the percentage change in Bone Mineral Density (BMD) from baseline observed in the OCEAN study.
Table 1: Percentage Change in Lumbar Spine BMD (L1-L4) After 24 Months of Treatment
| Treatment Group | Mean % Change (± SD) | P-value vs. Placebo |
| Placebo | 1.2 (± 4.5) | - |
| This compound 50 mg twice daily | 6.8 (± 4.9) | <0.001 |
| This compound 100 mg once daily | 5.7 (± 5.0) | <0.001 |
| This compound 300 mg once daily | 7.9 (± 5.8) | <0.001 |
| Alendronate 70 mg once weekly | 6.2 (± 4.6) | <0.001 |
Table 2: Percentage Change in Total Hip BMD After 24 Months of Treatment
| Treatment Group | Mean % Change (± SD) | P-value vs. Placebo |
| Placebo | -0.2 (± 3.2) | - |
| This compound 50 mg twice daily | 3.7 (± 3.8) | <0.001 |
| This compound 100 mg once daily | 2.5 (± 3.7) | <0.01 |
| This compound 300 mg once daily | 4.2 (± 4.1) | <0.001 |
| Alendronate 70 mg once weekly | 3.4 (± 3.3) | <0.001 |
Table 3: Percentage Change in Femoral Neck BMD After 24 Months of Treatment
| Treatment Group | Mean % Change (± SD) | P-value vs. Placebo |
| Placebo | -0.8 (± 4.7) | - |
| This compound 50 mg twice daily | 3.9 (± 5.4) | <0.01 |
| This compound 100 mg once daily | 2.1 (± 5.4) | <0.05 |
| This compound 300 mg once daily | 4.8 (± 6.0) | <0.001 |
| Alendronate 70 mg once weekly | 3.1 (± 5.0) | <0.01 |
Effects on Bone Turnover Markers
This compound demonstrated a dose-dependent suppression of bone resorption markers with a lesser effect on bone formation markers, suggesting a potential uncoupling of bone remodeling.
Table 4: Median Percentage Change in Bone Turnover Markers After 24 Months
| Marker | This compound 300 mg once daily | Alendronate 70 mg once weekly |
| Bone Resorption | ||
| Serum CTX-I | -58.3% | -66.7% |
| Urinary NTX-I | -55.6% | -54.5% |
| Bone Formation | ||
| Serum P1NP | -11.1% | -38.5% |
| Serum BSAP | +2.9% | -29.4% |
Experimental Protocols
The data presented above were primarily generated from the OCEAN study (NCT00532337), a 24-month, multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[1][2][3]
Study Population:
-
Participants: 285 postmenopausal women aged 55 to 75 years with osteoporosis (T-score ≤ -2.5 at the lumbar spine or total hip) or osteopenia with a history of a fragility fracture.[3]
-
Inclusion Criteria: Postmenopausal for at least 5 years, body mass index (BMI) between 18 and 35 kg/m ².
-
Exclusion Criteria: History of metabolic bone disease other than postmenopausal osteoporosis, recent use of medications affecting bone metabolism, and severe vertebral fractures.
Treatment Arms: Participants were randomized to one of five groups:
-
Placebo
-
This compound 50 mg twice daily
-
This compound 100 mg once daily
-
This compound 300 mg once daily
-
Alendronate 70 mg once weekly (active comparator)[3]
All participants also received daily calcium (at least 500 mg) and vitamin D (at least 400 IU) supplements.
Efficacy Endpoints:
-
Primary Endpoint: Percentage change in lumbar spine (L1-L4) BMD from baseline to 12 months (the 24-month data is from a study extension).
-
Secondary Endpoints: Percentage change in total hip and femoral neck BMD, and changes in bone turnover markers.
BMD Measurement:
-
Bone mineral density was measured by dual-energy X-ray absorptiometry (DXA) at baseline and at months 6, 12, 18, and 24. A centralized reading of all DXA scans was performed to ensure consistency.
Biochemical Marker Analysis:
-
Fasting morning blood and second morning void urine samples were collected at baseline and subsequent visits for the analysis of bone turnover markers including serum C-terminal telopeptide of type I collagen (CTX-I), urinary N-terminal telopeptide of type I collagen (NTX-I), serum procollagen type I N-terminal propeptide (P1NP), and bone-specific alkaline phosphatase (BSAP).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow of the OCEAN study.
Caption: Mechanism of action of this compound in inhibiting bone resorption.
Caption: Workflow of the OCEAN clinical trial.
Alternative Cathepsin K Inhibitors
While direct head-to-head trials are limited, other cathepsin K inhibitors have been developed and studied for the treatment of osteoporosis.
-
Odanacatib: Developed by Merck, odanacatib showed significant reductions in fracture risk in a large Phase III trial. However, its development was discontinued due to an observed increased risk of stroke.
-
Balicatib: Developed by Novartis, the clinical development of balicatib was halted due to skin-related side effects (morphea-like skin reactions).
The clinical development of several cathepsin K inhibitors has been challenging, often due to off-target effects or safety concerns. This highlights the importance of the favorable safety profile observed for this compound in the OCEAN study.
Conclusion
The available evidence from the OCEAN study indicates that this compound is an effective agent for increasing bone mineral density in postmenopausal women with osteoporosis. Its efficacy is comparable to the widely used bisphosphonate, alendronate. A potential advantage of this compound is its lesser suppression of bone formation markers, suggesting a more favorable bone remodeling profile. However, the lack of long-term fracture data and the absence of independent, non-industry-sponsored validation studies are current limitations in the overall assessment of this compound. Further research is warranted to confirm these promising findings and to fully establish the long-term safety and anti-fracture efficacy of this compound.
References
- 1. Effect of this compound on bone mineral density and biochemical markers of bone turnover in postmenopausal osteoporosis: 2-year results from the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ONO-5334
Essential guidelines for the safe handling and disposal of the cathepsin K inhibitor ONO-5334 are critical for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals, ensuring that this potent compound is managed responsibly from reception to disposal.
As a selective inhibitor of cathepsin K, this compound is a valuable tool in osteoporosis research. However, its potent biological activity necessitates stringent safety and disposal protocols. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide leverages the SDS for Odanacatib, a structurally and functionally similar cathepsin K inhibitor, to provide best-practice procedures. Adherence to these guidelines will minimize exposure risks and ensure compliance with safety regulations.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, and it may be harmful by inhalation, ingestion, or skin absorption. Material may be irritating to the mucous membranes and upper respiratory tract.[1]
Required PPE:
-
Eye Protection: Chemical-resistant safety goggles or glasses.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the compound in powder form or when engineering controls are insufficient.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.
Engineering controls, such as process enclosures or local exhaust ventilation, should be utilized to control airborne levels of the compound.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and used PPE, must be considered hazardous waste.
-
Segregate this waste from general laboratory trash.
-
-
Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the name of the chemical ("this compound waste" or "Cathepsin K inhibitor waste"), the associated hazards (e.g., "Toxic," "Health Hazard"), and the date of accumulation.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Disposal:
-
The disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Transport of the waste must be in accordance with local, state, and federal regulations. The UN number for environmentally hazardous substances, solid, n.o.s. is 3077, with a hazard class of 9.[1]
-
First Aid Measures
In the event of accidental exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1] |
| Ingestion | Wash out mouth with water provided the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. It is the responsibility of all researchers and laboratory staff to be familiar with and follow these guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Essential Safety and Logistical Information for Handling ONO-5334
Disclaimer: No specific Safety Data Sheet (SDS) for ONO-5334 is publicly available. The following guidance is based on general best practices for handling potent, novel, or uncharacterized research compounds and information from an SDS for a similar compound, Cathepsin K Inhibitor III. Researchers must exercise caution and adhere to the precautionary principle, assuming the substance may be hazardous in the absence of complete data.
Hazard Assessment and Precautionary Principle
Given that this compound is a potent cathepsin K inhibitor intended for pharmaceutical research, it should be handled as a potentially hazardous compound. The health effects of chronic exposure or exposure to high concentrations in a laboratory setting are unknown. Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum Required PPE |
| Weighing of Powders | Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | Double nitrile gloves, Chemical splash goggles, Face shield, Chemical-resistant lab coat |
| Conducting Reactions | Double nitrile gloves (select based on all reactants), Chemical splash goggles, Chemical-resistant lab coat |
| Waste Disposal | Double nitrile gloves, Chemical splash goggles, Laboratory coat |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.
Operational Plan for Safe Handling
A clear, step-by-step plan is essential for safe handling and to maintain a controlled laboratory environment.
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box.
-
Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Inform colleagues in the vicinity about the nature of the work.
Weighing and Transfer:
-
Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure (e.g., a powder-containment hood or glove box).
-
Use the smallest amount of the substance necessary for the experiment.
-
Consider using wet-handling techniques (e.g., dampening the powder with a suitable, non-reactive solvent) to minimize dust generation.
Solution Preparation and Reactions:
-
Add this compound to the solvent slowly to avoid splashing.
-
Conduct all reactions and solution preparations in a certified chemical fume hood.
Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.
-
Properly dispose of all contaminated materials as hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., reaction mixtures, solvent rinses) in a separate, clearly labeled, and sealed hazardous waste container. Ensure the container is chemically compatible with the solvents used.
-
Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[1][2]
Disposal Decision Pathway for this compound Waste
Caption: Decision pathway for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
